molecular formula C9H8N2O2 B1335018 2-(1H-Benzo[d]imidazol-6-yl)acetic acid CAS No. 473895-86-2

2-(1H-Benzo[d]imidazol-6-yl)acetic acid

Cat. No.: B1335018
CAS No.: 473895-86-2
M. Wt: 176.17 g/mol
InChI Key: KGMCJQLLJVFPSK-UHFFFAOYSA-N
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Description

2-(1H-Benzo[d]imidazol-6-yl)acetic acid is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3H-benzimidazol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c12-9(13)4-6-1-2-7-8(3-6)11-5-10-7/h1-3,5H,4H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGMCJQLLJVFPSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CC(=O)O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00388835
Record name 1H-benzimidazol-5-ylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00388835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473895-86-2
Record name 1H-benzimidazol-5-ylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00388835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of 2-(1H-Benzo[d]imidazol-6-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the known basic properties of the chemical compound 2-(1H-Benzo[d]imidazol-6-yl)acetic acid. Due to the limited availability of published experimental data for this specific isomer, this document outlines its fundamental chemical identity and presents predicted physicochemical properties. It is important to note that comprehensive experimental validation of these properties is not currently available in the public domain. This guide is intended to serve as a foundational resource for researchers and professionals in drug development, highlighting the current knowledge gaps and potential areas for future investigation.

Chemical Identity and Structure

This compound is a heterocyclic compound featuring a benzimidazole core substituted with an acetic acid group at the 6-position. The benzimidazole moiety is a bicyclic system composed of a fused benzene and imidazole ring.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound
CAS Number 473895-86-2[1][2][3]
Molecular Formula C₉H₈N₂O₂[1][2][3]
Molecular Weight 176.17 g/mol [1][2][3]
Canonical SMILES C1=CC2=C(C=C1CC(=O)O)NC=N2
InChI Key KGMCJQLLJVFPSK-UHFFFAOYSA-N[3]

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

PropertyValueSource
Topological Polar Surface Area (TPSA) 65.98 ŲChemScene[1][2]
logP (Octanol-Water Partition Coefficient) 1.19ChemScene[1][2]
Hydrogen Bond Donors 2ChemScene[1][2]
Hydrogen Bond Acceptors 2ChemScene[1][2]
Rotatable Bonds 2ChemScene[1][2]
Physical Form Solid[3]Sigma-Aldrich[3]
Storage Temperature Room Temperature[3]Sigma-Aldrich[3]

Note on a Positional Isomer: For the related compound, 2-(1H-Benzo[d]imidazol-2-yl)acetic acid (CAS No. 13570-08-6), a melting point of 116 °C and a predicted pKa of 1.54 ± 0.30 have been reported. However, these values should not be assumed to be representative of the 6-yl isomer.

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a general and common method for the synthesis of benzimidazole derivatives is the condensation reaction of an o-phenylenediamine with a carboxylic acid or its derivative.

The following diagram illustrates a plausible, generalized synthetic workflow for producing benzimidazole acetic acid derivatives. This is a conceptual representation and has not been experimentally validated for the specific synthesis of the 6-yl isomer.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_final_step Final Step cluster_product Product o_phenylenediamine Substituted o-Phenylenediamine condensation Condensation o_phenylenediamine->condensation dicarboxylic_acid Dicarboxylic Acid Derivative (e.g., Malonic Acid Ester) dicarboxylic_acid->condensation benzimidazole_ester Benzimidazole Acetic Acid Ester condensation->benzimidazole_ester hydrolysis Hydrolysis benzimidazole_ester->hydrolysis final_product This compound hydrolysis->final_product

Caption: Generalized Synthetic Workflow for Benzimidazole Acetic Acids.

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity, mechanism of action, or associated signaling pathways for this compound.

The broader class of benzimidazole derivatives is known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. However, these general activities cannot be directly attributed to this specific, unstudied compound.

Due to the lack of biological data, no signaling pathway diagrams can be provided at this time.

Spectral Data

No experimental spectral data (¹H NMR, ¹³C NMR, Mass Spectrometry, FT-IR) for this compound has been found in the public domain.

Conclusion and Future Directions

This compound is a compound for which basic chemical identifiers are known, but a comprehensive experimental characterization is lacking. The predicted physicochemical properties suggest a molecule with potential for further investigation in drug discovery and development.

Future research should focus on:

  • Chemical Synthesis: Development and publication of a detailed, reproducible synthetic protocol.

  • Physicochemical Characterization: Experimental determination of melting point, solubility in various pharmaceutically relevant solvents, and pKa values.

  • Spectroscopic Analysis: Full characterization using NMR, mass spectrometry, and FT-IR to confirm its structure and purity.

  • Biological Screening: In vitro and in vivo studies to determine its biological activities and identify potential therapeutic targets.

This guide underscores the need for foundational research on this and other less-studied chemical entities to unlock their potential scientific and therapeutic value.

References

An In-depth Technical Guide to 2-(1H-Benzo[d]imidazol-6-yl)acetic acid (CAS: 473895-86-2) and its Chemical Class for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases contain limited specific experimental data for 2-(1H-Benzo[d]imidazol-6-yl)acetic acid (CAS: 473895-86-2). This guide provides a comprehensive overview of its known properties and places it within the broader context of benzimidazole acetic acid derivatives, for which more extensive research is available. The information on synthesis, biological activities, and experimental protocols is largely based on analogous compounds and should be considered as a predictive resource for researchers.

Core Compound Properties

This compound is a heterocyclic compound featuring a benzimidazole core with an acetic acid moiety at the 6-position. The benzimidazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its presence in various clinically used drugs.

Physicochemical Data
PropertyValueSource
CAS Number 473895-86-2Chemical Suppliers
Molecular Formula C₉H₈N₂O₂ChemScene[1]
Molecular Weight 176.17 g/mol ChemScene[1]
Appearance Solid (predicted)Sigma-Aldrich[2]
Topological Polar Surface Area (TPSA) 65.98 ŲChemScene[1]
logP (calculated) 1.19ChemScene[1]
Hydrogen Bond Donors 2ChemScene[1]
Hydrogen Bond Acceptors 2ChemScene[1]
Rotatable Bonds 2ChemScene[1]

Synthesis and Manufacturing

General Synthetic Approach

A plausible synthetic route for this compound would involve the condensation of 3,4-diaminophenylacetic acid with formic acid or a suitable equivalent.

A generalized synthetic workflow for benzimidazole acetic acids.

Biological Activity and Therapeutic Potential

The benzimidazole nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of biological activities. While specific studies on this compound are lacking, research on related benzimidazole derivatives suggests potential therapeutic applications.

Potential Areas of Activity based on Analogues:
  • Antimicrobial Activity: Benzimidazole derivatives have shown broad-spectrum antimicrobial effects against various bacteria and fungi. The mechanism often involves the inhibition of microbial growth by interfering with essential cellular processes.

  • Anti-inflammatory and Analgesic Effects: Numerous benzimidazole derivatives have been investigated for their anti-inflammatory and analgesic properties. Some have been found to inhibit cyclooxygenase (COX) enzymes, which are key targets in inflammation and pain pathways.

  • Anticancer Activity: The benzimidazole scaffold is present in several anticancer agents. These compounds can exert their effects through various mechanisms, including inhibition of topoisomerase, disruption of microtubule formation, and modulation of signaling pathways involved in cell proliferation and survival.

  • Antiviral Activity: Certain benzimidazole derivatives have demonstrated efficacy against a range of viruses by inhibiting viral replication.

  • Other Activities: Research has also explored benzimidazole derivatives as anthelmintics, antihypertensives, and antihistamines.

Signaling_Pathways cluster_inflammation Inflammatory Pathway cluster_cancer Cancer Cell Proliferation cluster_microbial Microbial Growth COX COX Enzymes Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Topo Topoisomerase DNA_Rep DNA Replication Topo->DNA_Rep Proliferation Cell Proliferation DNA_Rep->Proliferation Biosynthesis Essential Biosynthesis Growth Microbial Growth Biosynthesis->Growth Benzimidazole Benzimidazole Acetic Acid (Hypothetical Target) Benzimidazole->COX Inhibition Benzimidazole->Topo Inhibition Benzimidazole->Biosynthesis Inhibition

Hypothetical signaling pathways targeted by benzimidazole derivatives.

Experimental Protocols for Evaluation

For researchers interested in investigating the biological activities of this compound, a variety of standard in vitro and in vivo assays can be employed, based on protocols used for analogous compounds.

In Vitro Assays
Assay TypeExperimental Protocol Outline
Antimicrobial Susceptibility Testing Broth Microdilution Method: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate. A standardized inoculum of the target microorganism is added to each well. The plate is incubated under appropriate conditions. The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Cytotoxicity Assay MTT Assay: Cancer cell lines are seeded in a 96-well plate and allowed to adhere. The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 48-72 hours). MTT reagent is added, which is converted to formazan by viable cells. The formazan crystals are solubilized, and the absorbance is measured to determine cell viability and calculate the IC₅₀ value.
Anti-inflammatory Assay COX Inhibition Assay: The ability of the test compound to inhibit COX-1 and COX-2 enzymes is measured using commercially available assay kits. The assay typically measures the production of prostaglandins from arachidonic acid in the presence and absence of the inhibitor.
Topoisomerase Inhibition Assay DNA Relaxation Assay: Supercoiled plasmid DNA is incubated with human topoisomerase I in the presence of varying concentrations of the test compound. The reaction products are then analyzed by agarose gel electrophoresis. An effective inhibitor will prevent the relaxation of the supercoiled DNA by the enzyme.

Structure-Activity Relationship (SAR) Insights from Analogues

While specific SAR studies for this compound are not available, general trends have been observed for the broader class of benzimidazole derivatives. The nature and position of substituents on the benzimidazole ring system can significantly influence biological activity. For instance, substitutions at the 1, 2, 5, and 6 positions have been shown to be critical for modulating the potency and selectivity of these compounds against various targets. The acetic acid moiety at the 6-position of the target compound provides a handle for further chemical modification and exploration of SAR.

Conclusion and Future Directions

This compound belongs to a class of compounds with significant therapeutic potential. Although specific biological data for this molecule is currently limited in the public domain, its structural similarity to other biologically active benzimidazoles makes it an interesting candidate for further investigation. Researchers and drug development professionals are encouraged to undertake comprehensive in vitro and in vivo studies to elucidate its pharmacological profile. The general synthetic strategies and experimental protocols outlined in this guide provide a solid foundation for such exploratory research. Future work should focus on a confirmed synthesis, broad biological screening, and subsequent lead optimization to unlock the potential of this and related benzimidazole acetic acid derivatives.

References

An In-depth Technical Guide to the Molecular Structure of 2-(1H-Benzo[d]imidazol-6-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-(1H-Benzo[d]imidazol-6-yl)acetic acid. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical and biological characteristics of this benzimidazole derivative.

Introduction

This compound belongs to the benzimidazole class of heterocyclic aromatic organic compounds. The benzimidazole scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. This guide focuses on the specific isomer where the acetic acid moiety is attached to the 6-position of the benzimidazole ring system. While specific experimental data for this particular isomer is limited in publicly available literature, this guide compiles the known information and provides a theoretical framework based on established chemical principles and data from closely related isomers.

Molecular Structure and Properties

The molecular structure of this compound consists of a fused bicyclic system, where a benzene ring is fused to an imidazole ring, with an acetic acid group substituted at the 6-position.

Chemical Identifiers and Properties:

PropertyValueSource
IUPAC Name This compoundN/A
Synonyms 1H-benzimidazol-6-ylacetic acid, 2-(3H-Benzimidazol-5-yl)acetic acid[1][2]
CAS Number 473895-86-2[1][2]
Molecular Formula C₉H₈N₂O₂[1][2]
Molecular Weight 176.17 g/mol [1]
Appearance Solid (predicted)[2]
Purity ≥98% (commercially available)[1]
Storage Room temperature, sealed in dry conditions[1][2]
SMILES O=C(O)CC1=CC=C2C(NC=N2)=C1[1]
InChI Key KGMCJQLLJVFPSK-UHFFFAOYSA-N[2]

Computed Physicochemical Properties:

PropertyValueSource
Topological Polar Surface Area (TPSA) 65.98 Ų[1]
logP 1.19[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 2[1]
Rotatable Bonds 2[1]

Experimental Data (Comparative Analysis)

Note: The following data is for isomeric compounds and should be used for comparative purposes only.

Table of Comparative Spectral Data for Isomers:

Isomer1H NMR (ppm)13C NMR (ppm)Mass Spec (m/z)IR (cm⁻¹)
2-(1H-Benzo[d]imidazol-1-yl)acetic acid Data not availableData not availableData not availableData not available
2-(1H-Benzo[d]imidazol-2-yl)acetic acid (DMSO-d6) δ: 3.64 (s, 2H), 7.58 (dd, 2H), 7.92 (dd, 2H), 10.59 (br s, 1H), 12.03 (br s, 1H)(DMSO-d6) δ: 48.40, 122.50, 128.32, 131.95, 152.20, 164.20Data not availableData not available

Synthesis Methodology

A definitive, published experimental protocol for the synthesis of this compound was not found. However, a plausible synthetic route can be proposed based on established methods for benzimidazole synthesis. The key steps would involve the preparation of the precursor 2-(3,4-diaminophenyl)acetic acid, followed by cyclization with formic acid.

Proposed Synthetic Pathway:

Synthetic_Pathway A 2-(4-Aminophenyl)acetic acid B 2-(4-Acetamidophenyl)acetic acid A->B Acetic Anhydride C 2-(4-Acetamido-3-nitrophenyl)acetic acid B->C Nitration D 2-(4-Amino-3-nitrophenyl)acetic acid C->D Hydrolysis E 2-(3,4-Diaminophenyl)acetic acid D->E Reduction F This compound E->F Formic Acid, Heat

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Steps (Proposed):

  • Acetylation of 2-(4-Aminophenyl)acetic acid: 2-(4-Aminophenyl)acetic acid is reacted with acetic anhydride to protect the amino group, yielding 2-(4-acetamidophenyl)acetic acid.

  • Nitration: The protected compound is then nitrated, typically using a mixture of nitric acid and sulfuric acid, to introduce a nitro group at the 3-position, ortho to the acetamido group. This yields 2-(4-acetamido-3-nitrophenyl)acetic acid.

  • Hydrolysis: The acetamido group is hydrolyzed back to an amino group under acidic or basic conditions to give 2-(4-amino-3-nitrophenyl)acetic acid.

  • Reduction of the Nitro Group: The nitro group is reduced to an amino group. A common method is catalytic hydrogenation using a palladium on carbon catalyst (Pd/C) under a hydrogen atmosphere. This step yields the key intermediate, 2-(3,4-diaminophenyl)acetic acid.

  • Cyclization to form the Benzimidazole Ring: The resulting 2-(3,4-diaminophenyl)acetic acid is then heated with formic acid. This is a classic Phillips benzimidazole synthesis, where the ortho-diamine condenses with the carboxylic acid to form the imidazole ring, yielding the final product, this compound.

General Experimental Workflow for Benzimidazole Synthesis:

General_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Characterization Reactants o-Phenylenediamine derivative + Carboxylic Acid/Aldehyde Reaction_Vessel Reaction Vessel Reactants->Reaction_Vessel Solvent Solvent (e.g., EtOH, H₂O) Solvent->Reaction_Vessel Catalyst Catalyst (optional, e.g., acid) Catalyst->Reaction_Vessel Heating Heating / Reflux Reaction_Vessel->Heating Monitoring TLC Monitoring Heating->Monitoring Quenching Quenching / Neutralization Monitoring->Quenching Extraction Extraction Quenching->Extraction Drying Drying of Organic Layer Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (e.g., Crystallization, Column Chromatography) Evaporation->Purification NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Final_Product Final Product NMR->Final_Product MS->Final_Product IR->Final_Product

Caption: A generalized experimental workflow for the synthesis and characterization of benzimidazole derivatives.

Biological Activity and Potential Applications

While the specific biological activity of this compound is not well-documented, the benzimidazole core is a privileged scaffold in drug discovery. Benzimidazole derivatives have been reported to possess a broad spectrum of pharmacological activities.

Potential Therapeutic Areas for Benzimidazole Derivatives:

  • Anticancer: Some benzimidazole derivatives act as topoisomerase inhibitors or tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.[3][4]

  • Antimicrobial: The benzimidazole ring system is found in several antimicrobial agents. The mechanism of action can involve the inhibition of essential enzymes or disruption of microbial DNA.

  • Antiviral: Certain benzimidazoles have shown efficacy against various viruses.

  • Anti-inflammatory: Benzimidazole derivatives have been investigated for their potential to modulate inflammatory pathways.

  • Neurodegenerative Diseases: Some derivatives have been explored as inhibitors of enzymes implicated in diseases like Alzheimer's, such as 17β-hydroxysteroid dehydrogenase 10 (17β-HSD10).

Given the presence of the benzimidazole core, it is plausible that this compound could exhibit biological activity in one or more of these areas. Further research is required to elucidate its specific molecular targets and mechanisms of action.

Illustrative Signaling Pathway (Hypothetical):

The following diagram illustrates a hypothetical signaling pathway that a benzimidazole derivative might modulate, based on the known activities of this class of compounds.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Signal Transduction Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Activation/Inhibition DNA DNA Transcription_Factor->DNA Binding Gene_Expression Gene Expression DNA->Gene_Expression Transcription Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Gene_Expression->Cellular_Response Translation Benzimidazole This compound Benzimidazole->Receptor Binding/Inhibition

Caption: A hypothetical signaling pathway potentially modulated by a benzimidazole derivative.

Conclusion

This compound is a benzimidazole derivative with potential for further investigation in drug discovery and development. While specific experimental data for this isomer is currently limited, this guide provides a comprehensive overview of its known properties, a plausible synthetic route based on established chemical principles, and a comparative analysis of related isomers. The diverse biological activities associated with the benzimidazole scaffold suggest that this compound may hold therapeutic promise, warranting further exploration of its synthesis, characterization, and biological evaluation. Researchers are encouraged to use the information presented herein as a foundation for future studies on this and related molecules.

References

Synthesis of 2-(1H-Benzo[d]imidazol-6-yl)acetic acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of a plausible synthetic pathway for 2-(1H-Benzo[d]imidazol-6-yl)acetic acid, a benzimidazole derivative of interest in medicinal chemistry and drug discovery. The synthesis involves a multi-step sequence starting from commercially available 4-aminophenylacetonitrile. This document outlines the experimental protocols, presents quantitative data in a structured format, and includes graphical representations of the synthetic route and workflow.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a five-step process, commencing with the protection of the amino group of 4-aminophenylacetonitrile, followed by nitration, hydrolysis of the nitrile, reduction of the nitro group, and concluding with the cyclization to form the benzimidazole ring.

Synthesis_Pathway A 4-Aminophenylacetonitrile B 4-Acetamidophenylacetonitrile A->B Step 1: Acetylation (CH3CO)2O C 4-Acetamido-3-nitrophenylacetonitrile B->C Step 2: Nitration HNO3, H2SO4 D 4-Amino-3-nitrophenylacetic acid C->D Step 3: Hydrolysis H2SO4 (aq) E 3,4-Diaminophenylacetic acid D->E Step 4: Reduction H2, Pd/C F This compound E->F Step 5: Cyclization HCOOH Experimental_Workflow cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Nitration cluster_step3 Step 3: Hydrolysis cluster_step4 Step 4: Reduction cluster_step5 Step 5: Cyclization A1 Reaction Setup A2 Reagent Addition A1->A2 A3 Reaction Monitoring (TLC) A2->A3 A4 Workup (Precipitation) A3->A4 A5 Purification (Filtration & Drying) A4->A5 B1 Reaction Setup (Cooling) A5->B1 B2 Reagent Addition B1->B2 B3 Reaction Monitoring (TLC) B2->B3 B4 Workup (Quenching on Ice) B3->B4 B5 Purification (Filtration & Washing) B4->B5 C1 Reaction Setup (Reflux) B5->C1 C2 Reaction Monitoring (TLC) C1->C2 C3 Workup (Cooling & Precipitation) C2->C3 C4 Purification (Filtration & Drying) C3->C4 D1 Reaction Setup (Hydrogenation) C4->D1 D2 Reaction Monitoring D1->D2 D3 Workup (Catalyst Filtration) D2->D3 D4 Isolation (Solvent Evaporation) D3->D4 E1 Reaction Setup (Reflux) D4->E1 E2 Reaction Monitoring (TLC) E1->E2 E3 Workup (Cooling/Neutralization) E2->E3 E4 Purification (Recrystallization) E3->E4

Spectroscopic Profile of 2-(1H-Benzo[d]imidazol-6-yl)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed overview of the spectroscopic properties of 2-(1H-Benzo[d]imidazol-6-yl)acetic acid, a molecule of interest for researchers, scientists, and professionals in the field of drug development. Due to the limited availability of published experimental spectra for this specific compound, this document presents a combination of predicted data based on established spectroscopic principles for its constituent functional groups, alongside generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of the benzimidazole core and the acetic acid moiety, drawing parallels with structurally similar compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~12.5br s1HN-H (imidazole)
~12.3br s1HO-H (carboxylic acid)
~8.1s1HH-2 (imidazole)
~7.6d1HH-4
~7.5s1HH-7
~7.2d1HH-5
~3.7s2H-CH₂-

br s = broad singlet, s = singlet, d = doublet

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~172.0C=O (carboxylic acid)
~145.0C-2 (imidazole)
~142.0C-7a
~135.0C-3a
~130.0C-6
~123.0C-5
~118.0C-4
~112.0C-7
~40.0-CH₂-
Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3400-2400BroadO-H stretch (carboxylic acid), N-H stretch (imidazole)
~3050MediumC-H stretch (aromatic)
~2950MediumC-H stretch (aliphatic)
~1700StrongC=O stretch (carboxylic acid)
~1620, ~1580, ~1450Medium-StrongC=C and C=N stretching (aromatic and imidazole rings)
~1400MediumO-H bend (carboxylic acid)
~1300MediumC-N stretch
~900-650Medium-StrongC-H out-of-plane bending (aromatic)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zRelative IntensityPossible Fragment
176High[M]⁺ (Molecular Ion)
131High[M - COOH]⁺
130Medium[M - CH₂COOH]⁺
104MediumFragmentation of benzimidazole ring
77MediumPhenyl fragment

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

  • Instrumentation: Use a 500 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to the sample.

    • Acquire a one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-14 ppm).

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the residual solvent peak (DMSO-d₆ at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a sufficient number of scans and a suitable relaxation delay to ensure quantitative detection of all carbon signals.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • Process the data similarly to the ¹H spectrum and reference it to the solvent peak (DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR setup.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe (for solid samples) or after dissolving it in a suitable volatile solvent for techniques like Electrospray Ionization (ESI).

  • Ionization: Utilize an appropriate ionization method. Electron Ionization (EI) is common for providing detailed fragmentation patterns, while ESI is a softer technique that often preserves the molecular ion.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion at a specific m/z value.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and interpret the fragmentation pattern to deduce the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis (Chemical Shifts, Frequencies, m/z) NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for Spectroscopic Characterization.

An In-depth Technical Guide on the Crystal Structure of 6-Substituted Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A focus on 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one as an illustrative example in the absence of data for 2-(1H-Benzo[d]imidazol-6-yl)acetic acid.

Introduction

This technical guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the solid-state chemistry and crystal structure of benzimidazole derivatives. Benzimidazoles are a critical class of heterocyclic compounds with a wide range of biological activities, making their structural elucidation paramount for rational drug design. While a comprehensive search of scientific literature and crystallographic databases did not yield the specific crystal structure for this compound, this guide will provide a detailed analysis of a closely related 6-substituted benzimidazole derivative: 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one monohydrate . The crystallographic data and experimental protocols for this compound will serve as a valuable reference and a practical example for researchers working with similar molecular scaffolds.

Illustrative Crystal Structure Analysis: 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one Monohydrate

The structure of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one was determined by single-crystal X-ray diffraction, revealing a monoclinic crystal system with the space group P2₁/c.[1] The asymmetric unit of the crystal contains one molecule of the benzimidazole derivative and one molecule of water.[1]

Crystallographic Data

The following table summarizes the key crystallographic data and refinement parameters for 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one monohydrate.[1]

ParameterValue
Chemical FormulaC₁₉H₂₀N₂O·H₂O
Formula Weight310.38 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.124(2)
b (Å)7.688(2)
c (Å)19.986(2)
α (°)90
β (°)98.99(1)
γ (°)90
Volume (ų)1688.3(5)
Z4
Temperature (K)293(1)
Calculated Density (g/cm³)1.221
RadiationMoKα (λ = 0.71073 Å)
R₁0.0356
wR₂0.0873
Molecular and Crystal Packing

In the solid state, the benzimidazole and phenyl rings of the molecule are essentially planar.[1] The dihedral angle between the benzimidazole ring system and the phenyl ring is 81.4(1)°.[1] The crystal packing is characterized by a network of intermolecular hydrogen bonds involving the water molecule, which acts as both a hydrogen bond donor and acceptor.[1] This network of non-covalent interactions results in the formation of an infinite-chain hydrogen bond motif along the b-axis, contributing to the stability of the crystal lattice.[1]

Experimental Protocols

The following sections provide a detailed methodology for the synthesis, crystallization, and structural determination of benzimidazole derivatives, based on procedures reported for similar compounds.[1][2]

Synthesis of 6-Substituted Benzimidazole Derivatives

A common synthetic route to 2,6-disubstituted benzimidazoles involves the condensation reaction of an appropriately substituted o-phenylenediamine with a carboxylic acid or aldehyde. For example, 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one was synthesized through the reaction of o-phenylenediamine with 2-benzoylcyclohexanone in the presence of an acid catalyst.[1]

General Procedure:

  • Dissolve the substituted o-phenylenediamine and the corresponding aldehyde or carboxylic acid in a suitable solvent, such as ethanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄).

  • Reflux the reaction mixture for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and add cold water to precipitate the product.

  • Collect the crude product by filtration and recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the purified compound.[1]

Single Crystal Growth

The growth of high-quality single crystals suitable for X-ray diffraction is a critical step. The slow evaporation method is a widely used technique.

Procedure:

  • Dissolve the purified benzimidazole derivative in a suitable solvent or solvent mixture (e.g., ethanol/water) to prepare a saturated or near-saturated solution.

  • Filter the solution to remove any particulate matter.

  • Transfer the clear solution to a clean vial, loosely capped or covered with parafilm containing small perforations to allow for slow evaporation of the solvent.

  • Allow the vial to stand undisturbed at room temperature.

  • Monitor the vial periodically for the formation of single crystals. This process can take several days to weeks.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

Procedure:

  • Crystal Mounting: Carefully select a well-formed single crystal of appropriate size and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal on the diffractometer. The data collection is typically performed at a controlled temperature (e.g., 293 K) using a specific X-ray radiation source (e.g., MoKα).[1] The diffractometer software is used to collect a series of diffraction images by rotating the crystal.

  • Data Reduction: The collected diffraction data are processed to correct for various experimental factors. This includes cell refinement and data reduction.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the experimental workflow for determining the crystal structure of a benzimidazole derivative.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Data Analysis synthesis Synthesis of Benzimidazole Derivative purification Purification (Recrystallization) synthesis->purification crystal_growth Single Crystal Growth (Slow Evaporation) purification->crystal_growth data_collection Data Collection crystal_growth->data_collection data_reduction Data Reduction data_collection->data_reduction structure_solution Structure Solution data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement cif_file Crystallographic Information File (CIF) structure_refinement->cif_file

Caption: Experimental workflow for crystal structure determination.

logical_relationship Compound Target Compound (this compound) LiteratureSearch Literature & Database Search Compound->LiteratureSearch NoData No Crystal Structure Data Found LiteratureSearch->NoData AnalogSearch Search for Structural Analog NoData->AnalogSearch AnalogFound Analog Found: 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one AnalogSearch->AnalogFound DataAnalysis Analyze Analog's Crystallographic Data AnalogFound->DataAnalysis ProtocolDev Develop Experimental Protocol AnalogFound->ProtocolDev Report Generate Technical Guide DataAnalysis->Report ProtocolDev->Report

Caption: Logical workflow for this technical guide's creation.

References

Navigating the Therapeutic Landscape of Benzimidazoles: A Technical Guide to Potential Biological Targets

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide explores the potential biological targets of the benzimidazole scaffold, a core structure in many pharmacologically active compounds. It is important to note that a comprehensive search of scientific literature and patent databases did not yield specific biological target data for 2-(1H-Benzo[d]imidazol-6-yl)acetic acid . Therefore, this document focuses on the well-established biological targets of the broader benzimidazole class of compounds, providing a foundational understanding for researchers and drug development professionals. The information presented for specific derivatives should not be extrapolated to "this compound" without dedicated experimental validation.

Introduction to the Benzimidazole Scaffold

The benzimidazole nucleus, formed by the fusion of benzene and imidazole rings, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural similarity to naturally occurring purines allows benzimidazole derivatives to interact with a wide array of biological macromolecules, leading to a broad spectrum of pharmacological activities.[1][2] This versatility has led to the development of numerous drugs with anticancer, antimicrobial, antiviral, and anthelmintic properties.[3][4] The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the benzimidazole core.[5]

Potential Biological Targets of Benzimidazole Derivatives

Benzimidazole-containing compounds have been shown to modulate the activity of various key biological targets implicated in a range of diseases. The primary mechanisms of action and molecular targets are detailed below.

Anticancer Targets

The anticancer activity of benzimidazole derivatives is one of the most extensively studied areas. These compounds have been shown to interfere with multiple pathways crucial for cancer cell proliferation, survival, and metastasis.

  • Tubulin and Microtubule Dynamics: A significant number of anthelmintic benzimidazoles, such as albendazole and mebendazole, have been repurposed as anticancer agents due to their ability to inhibit tubulin polymerization.[6] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt microtubule formation, leading to mitotic arrest and apoptosis in cancer cells.[7][8]

  • Protein Kinases: Many benzimidazole derivatives have been developed as potent inhibitors of various protein kinases that are often dysregulated in cancer. Key kinase targets include:

    • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2, a key regulator of angiogenesis, is a common mechanism for the anticancer effects of some benzimidazoles.[9]

    • Epidermal Growth Factor Receptor (EGFR): Certain benzimidazole-triazole hybrids have shown inhibitory activity against EGFR, a receptor tyrosine kinase involved in cell proliferation.[10]

    • Cyclin-Dependent Kinases (CDKs): The FDA-approved drug abemaciclib is a potent inhibitor of CDK4 and CDK6, which are crucial for cell cycle progression.[11][12]

  • Topoisomerases: DNA topoisomerases are essential enzymes for DNA replication and transcription. Some benzimidazole-acridine derivatives act as topoisomerase I inhibitors, leading to DNA damage and cell death.[13]

  • Epigenetic Targets: Emerging research has highlighted the role of benzimidazole derivatives in modulating epigenetic enzymes, including:

    • Histone Deacetylases (HDACs): Inhibition of HDACs by benzimidazole derivatives can lead to histone hyperacetylation, altering gene expression and inducing apoptosis in cancer cells.[14]

    • DNA Methyltransferases (DNMTs): Some derivatives have shown the potential to inhibit DNMTs, which are involved in the epigenetic silencing of tumor suppressor genes.[14]

Antimicrobial Targets

Benzimidazole derivatives exhibit broad-spectrum antimicrobial activity against bacteria and fungi.

  • Bacterial Targets: The antibacterial mechanism of action can involve the inhibition of essential enzymes like DNA gyrase.[15]

  • Fungal Targets: Some benzimidazole compounds inhibit the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1]

Antiviral Targets

The antiviral activity of benzimidazoles is another area of active research.

  • Viral Polymerases: Benzimidazole derivatives have been identified as allosteric inhibitors of the hepatitis C virus (HCV) RNA-dependent RNA polymerase.[16]

  • Other Viral Proteins: Different derivatives have shown activity against a range of viruses by targeting various viral proteins and enzymes.[12][17]

Anthelmintic Targets

The primary mechanism of action for anthelmintic benzimidazoles is the disruption of microtubule function in parasites by binding to β-tubulin.[7][8] This leads to impaired glucose uptake and eventual death of the parasite.[11]

Quantitative Data for Representative Benzimidazole Derivatives

The following tables summarize quantitative data for some well-studied benzimidazole derivatives, illustrating their potency against various biological targets.

Table 1: Anticancer Activity of Selected Benzimidazole Derivatives

CompoundTargetAssayIC50 / GI50Cell Line(s)Reference
MebendazoleTubulin PolymerizationIn vitro0.3 µg/ml (lethal activity)Giardia lamblia[7]
FlubendazoleCell ViabilityMTT Assay0.01 - 3.26 µMPancreatic and paraganglioma cancer cell lines[18]
Benzimidazole derivative 5aEGFRKinase Assay0.086 µM-[10]
Benzimidazole derivative 5aTopoisomerase IIRelaxation Assay2.52 µM-[10]
AbemaciclibCDK4/CDK6Kinase Assay2 nM / 10 nM-[11][12]

Table 2: Antimicrobial Activity of Selected Benzimidazole Derivatives

CompoundTarget OrganismAssayMICReference
Benzimidazole derivative 65aE. coliBroth DilutionNot specified (Significant activity)[15]
Benzimidazole derivative 65aS. aureusBroth DilutionNot specified (Significant activity)[15]
Benzimidazole derivative 66aS. aureusBroth Dilution3.12 µg/mL[15]
Benzimidazole derivative 66aE. coliBroth Dilution3.12 µg/mL[15]

Experimental Protocols

This section provides a general overview of methodologies for key experiments cited in the literature for evaluating the biological activity of benzimidazole derivatives.

Tubulin Polymerization Assay

Objective: To determine the inhibitory effect of a compound on the polymerization of tubulin into microtubules.

Methodology:

  • Preparation of Tubulin: Purified tubulin is obtained from bovine or porcine brain tissue.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains a reaction buffer (e.g., PIPES buffer), GTP (to promote polymerization), and the test compound at various concentrations.

  • Initiation of Polymerization: The reaction is initiated by warming the plate to 37°C.

  • Measurement: The extent of tubulin polymerization is monitored over time by measuring the increase in absorbance at 340 nm using a spectrophotometer. The absorbance increases as microtubules form and scatter light.

  • Data Analysis: The rate of polymerization is calculated for each compound concentration. The IC50 value, the concentration of the compound that inhibits polymerization by 50%, is determined by plotting the percentage of inhibition against the compound concentration.

Kinase Inhibition Assay

Objective: To measure the ability of a compound to inhibit the activity of a specific protein kinase.

Methodology:

  • Reagents: The assay requires the purified kinase enzyme, its specific substrate (peptide or protein), ATP (as the phosphate donor), and the test compound.

  • Assay Formats: Various formats can be used, including:

    • Radiometric Assay: Utilizes [γ-32P]ATP. The transfer of the radiolabeled phosphate to the substrate is measured.

    • Fluorescence-Based Assay: Employs fluorescently labeled substrates or antibodies to detect phosphorylation.

    • Luminescence-Based Assay: Measures the amount of ATP remaining after the kinase reaction.

  • Procedure: The kinase, substrate, and test compound are incubated together in a suitable buffer. The reaction is initiated by the addition of ATP.

  • Detection: After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate or remaining ATP is quantified using the appropriate detection method.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.

Topoisomerase I Relaxation Assay

Objective: To assess the ability of a compound to inhibit the DNA relaxation activity of topoisomerase I.

Methodology:

  • Substrate: Supercoiled plasmid DNA is used as the substrate.

  • Enzyme: Purified human topoisomerase I.

  • Reaction: The supercoiled DNA is incubated with topoisomerase I in the presence of the test compound at various concentrations.

  • Analysis: The reaction products are analyzed by agarose gel electrophoresis. Topoisomerase I relaxes the supercoiled DNA into its relaxed form. Inhibitors of the enzyme will prevent this relaxation, leaving the DNA in its supercoiled state.

  • Quantification: The intensity of the supercoiled and relaxed DNA bands is quantified using densitometry. The percentage of inhibition is calculated, and the IC50 value is determined.

Signaling Pathways and Workflows

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biological activities of benzimidazole derivatives.

G cluster_0 Microtubule Dynamics Benzimidazole Derivative Benzimidazole Derivative β-Tubulin β-Tubulin Benzimidazole Derivative->β-Tubulin Binds to Colchicine Site Microtubule Microtubule β-Tubulin->Microtubule Inhibits Polymerization α-Tubulin α-Tubulin α-Tubulin->Microtubule Mitotic Arrest Mitotic Arrest Microtubule->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Inhibition of Tubulin Polymerization by Benzimidazole Derivatives.

G cluster_1 Kinase Signaling Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Downstream Signaling Downstream Signaling Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Benzimidazole Kinase Inhibitor Benzimidazole Kinase Inhibitor Benzimidazole Kinase Inhibitor->RTK Inhibits Kinase Activity RTK->Downstream Signaling

Caption: General Mechanism of Receptor Tyrosine Kinase Inhibition.

G cluster_2 Experimental Workflow for Target Identification Compound Library Compound Library High-Throughput Screening High-Throughput Screening Compound Library->High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies Clinical Trials Clinical Trials In Vivo Studies->Clinical Trials

Caption: A typical drug discovery workflow.

Conclusion and Future Directions

The benzimidazole scaffold is a remarkably versatile platform for the development of therapeutic agents with a wide range of biological activities. While specific data for "this compound" is currently unavailable, the extensive research on other benzimidazole derivatives provides a strong foundation for exploring its potential pharmacological profile. Future research should focus on the synthesis and biological evaluation of this specific compound to determine its potential biological targets and therapeutic applications. High-throughput screening against a panel of kinases, topoisomerases, and other relevant enzymes, followed by cell-based assays, would be a logical first step in elucidating its mechanism of action. The insights gained from the broader class of benzimidazoles suggest that "this compound" could hold untapped therapeutic potential, warranting further investigation by the scientific community.

References

"2-(1H-Benzo[d]imidazol-6-yl)acetic acid" mechanism of action theories

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action Theories for 2-(1H-Benzo[d]imidazol-6-yl)acetic acid

Disclaimer: Publicly available scientific literature does not provide a specific, detailed mechanism of action for this compound. However, the benzimidazole scaffold is a well-established pharmacophore present in numerous bioactive compounds with diverse mechanisms of action. This guide, therefore, summarizes the major theoretical mechanisms of action for the broader class of benzimidazole derivatives, providing a framework for understanding the potential biological activities of this compound. The information presented here is intended for researchers, scientists, and drug development professionals.

Introduction to Benzimidazole Derivatives

Benzimidazole is a heterocyclic aromatic organic compound, consisting of the fusion of benzene and imidazole. This core structure is a key building block in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, antiviral, and antihypertensive effects. The versatility of the benzimidazole scaffold allows for substitutions at various positions, enabling the fine-tuning of its interaction with diverse biological targets. This guide will explore three prominent mechanisms of action for benzimidazole derivatives: topoisomerase inhibition, protein kinase inhibition, and GABA-A receptor modulation.

Topoisomerase Inhibition

Several benzimidazole derivatives have been identified as potent inhibitors of DNA topoisomerases, enzymes that play a crucial role in managing the topological states of DNA during replication, transcription, and repair.[1][2][3][4]

Mechanism of Action

Benzimidazole-based topoisomerase inhibitors can be classified into two main categories:

  • Topoisomerase Poisons: These compounds stabilize the covalent complex formed between topoisomerase and DNA, preventing the re-ligation of the DNA strand. This leads to the accumulation of single or double-strand breaks, ultimately triggering apoptosis.[2][4]

  • Catalytic Inhibitors: These inhibitors interfere with the enzymatic activity of topoisomerase without stabilizing the DNA-enzyme complex. They may act by preventing the binding of the enzyme to DNA or by inhibiting the cleavage step.

The flexible nature of the bis-benzimidazole ring, in some derivatives, allows for high-affinity binding to the minor groove of DNA, which can alter DNA conformation and inhibit the formation of the cleavable complex.[5]

Quantitative Data: Topoisomerase Inhibition
Compound ClassTargetIC50 (µM)Cell LineReference
Benzimidazole-triazole derivativesTopoisomerase I4.56 - 7.34A549 (lung carcinoma)[2]
Bis-benzimidazole derivativesTopoisomerase INot specifiedNot specified[1]
2-Aryl benzimidazole derivativesTopoisomerase II2.52Not specified[2]
Benzimidazole-acridine derivativeTopoisomerase INot specifiedK562 (leukemia), HepG-2 (hepatocellular carcinoma)[5]
Experimental Protocol: DNA Topoisomerase I Relaxation Assay

This protocol is a generalized method for assessing the inhibitory activity of compounds against human topoisomerase I.

1. Reagents and Materials:

  • Human Topoisomerase I enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay Buffer: 10 mM Tris-HCl (pH 7.9), 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, and 5% glycerol.

  • Test compound dilutions

  • Camptothecin (positive control)

  • 10% SDS (Stop Solution)

  • Proteinase K

  • 6X DNA Loading Dye

  • 1% Agarose gel containing Ethidium Bromide

  • TAE Buffer (Tris-acetate-EDTA)

  • UV transilluminator and gel documentation system

2. Procedure:

  • Prepare a reaction mixture containing the assay buffer, supercoiled plasmid DNA (e.g., 0.5 µg), and the test compound at various concentrations.

  • Initiate the reaction by adding human topoisomerase I (e.g., 1 unit).

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Stop the reaction by adding 10% SDS and proteinase K, followed by incubation at 37°C for another 15 minutes.

  • Add 6X DNA loading dye to each reaction mixture.

  • Load the samples onto a 1% agarose gel containing ethidium bromide.

  • Perform electrophoresis in TAE buffer until the DNA bands are well-separated.

  • Visualize the DNA bands under UV illumination. Supercoiled (unrelaxed) DNA will migrate faster than relaxed DNA.

  • Quantify the band intensities to determine the percentage of inhibition.

Signaling Pathway Diagram

Topoisomerase_Inhibition cluster_0 Normal DNA Replication/Transcription cluster_1 Inhibition by Benzimidazole Derivatives Supercoiled_DNA Supercoiled DNA Topoisomerase_I Topoisomerase I Supercoiled_DNA->Topoisomerase_I Binding Nicked_DNA_Complex Topo I-DNA Cleavage Complex Topoisomerase_I->Nicked_DNA_Complex Cleavage Relaxed_DNA Relaxed DNA Nicked_DNA_Complex->Relaxed_DNA Re-ligation Stabilized_Complex Stabilized Topo I-DNA Cleavage Complex Benzimidazole Benzimidazole Derivative Benzimidazole->Nicked_DNA_Complex Binding and Stabilization DNA_Strand_Breaks DNA Strand Breaks Stabilized_Complex->DNA_Strand_Breaks Replication Fork Collision Apoptosis Apoptosis DNA_Strand_Breaks->Apoptosis

Caption: Mechanism of topoisomerase I inhibition by benzimidazole derivatives.

Protein Kinase Inhibition

Benzimidazole derivatives have been extensively investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways involved in cell growth, proliferation, and survival.[6][7]

Mechanism of Action

Many protein kinase inhibitors, including those with a benzimidazole scaffold, are ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins. This disruption of downstream signaling can lead to cell cycle arrest and apoptosis in cancer cells. Key protein kinase targets for benzimidazole derivatives include:

  • Cyclin-Dependent Kinases (CDKs): Such as CDK2, which are essential for cell cycle progression.[8][9]

  • Receptor Tyrosine Kinases (RTKs): Including EGFR, FGFR, and VEGFR-2, which are often overexpressed or mutated in various cancers.[6]

Quantitative Data: Protein Kinase Inhibition
Compound ClassTargetIC50 (nM)Cell LineReference
Spiro-indeno[1,2-b]quinoxalines with benzimidazoleCDK2177A549 (lung cancer)[8]
2-Substituted benzimidazolesCDK2/CyclinA2Not specifiedHCT-116 (colon), TK-10 (renal)[9]
Benzimidazole-based derivativesEGFR90 - 680Not specified[10]
Benzimidazole-based derivativesBRAFV600E550 - 1700Not specified[10]
Experimental Protocol: CDK2 Kinase Assay (Luminescence-based)

This is a general protocol for a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.

1. Reagents and Materials:

  • Recombinant CDK2/Cyclin E enzyme

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)

  • Peptide substrate (e.g., a derivative of Histone H1)

  • ATP

  • Test compound dilutions

  • Roscovitine (positive control)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well plates

  • Plate reader capable of measuring luminescence

2. Procedure:

  • Prepare serial dilutions of the test compound in the kinase buffer.

  • In a 384-well plate, add the test compound dilution or vehicle control.

  • Add the CDK2/Cyclin E enzyme and the peptide substrate to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Read the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Signaling Pathway Diagram

CDK_Inhibition Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Cyclin_D_CDK46 Cyclin D / CDK4/6 Signaling_Cascade->Cyclin_D_CDK46 Rb Rb Cyclin_D_CDK46->Rb Phosphorylation Cyclin_E_CDK2 Cyclin E / CDK2 Cyclin_E_CDK2->Rb Phosphorylation pRb pRb E2F E2F Rb->E2F releases G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition activates Benzimidazole_CDK_Inhibitor Benzimidazole CDK Inhibitor Benzimidazole_CDK_Inhibitor->Cyclin_E_CDK2 Inhibits

Caption: Inhibition of the cell cycle by a benzimidazole-based CDK inhibitor.

GABA-A Receptor Modulation

Certain benzimidazole derivatives have been shown to act as positive allosteric modulators (PAMs) of GABA-A receptors, which are the major inhibitory neurotransmitter receptors in the central nervous system.[11][12]

Mechanism of Action

GABA-A receptors are ligand-gated ion channels that, upon binding of the neurotransmitter GABA, open to allow the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of neuronal firing. Benzodiazepines are a well-known class of GABA-A receptor PAMs. Some benzimidazole derivatives can bind to the benzodiazepine binding site or other allosteric sites on the GABA-A receptor.[13] This binding enhances the effect of GABA, typically by increasing the frequency of channel opening, without directly activating the receptor.[12] This leads to an enhanced inhibitory neurotransmission.

Quantitative Data: GABA-A Receptor Modulation
Compound ClassReceptor SubtypeEffectEC50/IC50 (µM)Reference
Benzimidazole derivativesGABA-APositive Allosteric ModulatorNot specified[11]
Diazepam (for comparison)GABA-APositive Allosteric Modulator~0.065 (enhancement of GABA-activated current)[14]
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

This protocol is a standard method for studying the electrophysiological properties of ion channels expressed in Xenopus oocytes.

1. Reagents and Materials:

  • Xenopus laevis oocytes

  • cRNA for GABA-A receptor subunits (e.g., α1, β2, γ2)

  • Barth's solution

  • Recording solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES)

  • GABA solutions of varying concentrations

  • Test compound solutions

  • Two-electrode voltage clamp setup (amplifier, electrodes, perfusion system)

2. Procedure:

  • Inject the cRNAs for the GABA-A receptor subunits into the Xenopus oocytes.

  • Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Place an oocyte in the recording chamber and perfuse with the recording solution.

  • Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording). Clamp the membrane potential at a holding potential (e.g., -60 mV).

  • Apply a low concentration of GABA (e.g., EC10) to elicit a baseline current.

  • Co-apply the test compound with the same concentration of GABA. An increase in the current indicates positive allosteric modulation.

  • To determine the effect on GABA potency, generate a GABA dose-response curve in the absence and presence of the test compound. A leftward shift in the dose-response curve indicates positive allosteric modulation.

  • Analyze the data to determine the extent of modulation and the EC50 shift.

Workflow Diagram

GABAA_Modulation GABA GABA GABAA_Receptor GABA-A Receptor GABA->GABAA_Receptor Binds Chloride_Channel Chloride Ion Channel GABAA_Receptor->Chloride_Channel Opens Benzimidazole_PAM Benzimidazole PAM Benzimidazole_PAM->GABAA_Receptor Binds to allosteric site Benzimidazole_PAM->Chloride_Channel Enhances GABA effect (increased opening frequency) Chloride_Influx Chloride (Cl-) Influx Chloride_Channel->Chloride_Influx Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Neuronal_Hyperpolarization Inhibition_of_Neuronal_Firing Inhibition of Neuronal Firing Neuronal_Hyperpolarization->Inhibition_of_Neuronal_Firing

Caption: Positive allosteric modulation of GABA-A receptors by a benzimidazole derivative.

Conclusion

The benzimidazole scaffold is a privileged structure in medicinal chemistry, giving rise to derivatives with a wide array of biological activities. While the specific mechanism of action for this compound remains to be elucidated, the prominent mechanisms of topoisomerase inhibition, protein kinase inhibition, and GABA-A receptor modulation observed for other benzimidazole derivatives provide a strong foundation for future research. The experimental protocols and signaling pathways detailed in this guide offer a comprehensive framework for investigating the biological effects of this and other novel benzimidazole compounds. Further studies are warranted to determine the precise molecular targets and mechanisms of action of this compound to fully understand its therapeutic potential.

References

The Untapped Potential: A Technical Review of 2-(1H-Benzo[d]imidazol-6-yl)acetic Acid and its Derivatives in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide delves into the current state of research surrounding a specific, yet underexplored, member of this family: 2-(1H-Benzo[d]imidazol-6-yl)acetic acid and its derivatives. Despite the rich therapeutic landscape of benzimidazoles, a comprehensive review of publicly available scientific literature reveals a notable scarcity of studies focused specifically on the biological activities of derivatives of this particular scaffold.

While extensive research has been conducted on benzimidazole derivatives with substitutions at the 1, 2, and 5-positions, the derivatization of the acetic acid moiety at the 6-position remains a largely uncharted territory. This guide, therefore, serves a dual purpose: to summarize the existing, albeit limited, information and to highlight the significant knowledge gap that presents a compelling opportunity for future research and drug discovery initiatives.

General Synthesis and Derivatization Potential

The synthesis of the core structure, this compound, can be conceptualized through established benzimidazole synthesis protocols. A common approach involves the condensation of an appropriately substituted o-phenylenediamine with a dicarboxylic acid or its derivative.

The true potential for generating a diverse chemical library lies in the derivatization of the carboxylic acid group of this compound. This functional handle is amenable to a variety of chemical transformations, offering a pathway to a wide range of derivatives with potentially novel biological activities.

G cluster_core Core Scaffold cluster_derivatives Potential Derivatives Core This compound Amides Amides Core->Amides Amidation Esters Esters Core->Esters Esterification Hydrazides Hydrazides Core->Hydrazides Hydrazinolysis Other Other Heterocycles Hydrazides->Other Cyclization G Start Starting Materials (Substituted o-phenylenediamine, dicarboxylic acid derivative) Condensation Condensation Reaction Start->Condensation Core_Scaffold This compound Condensation->Core_Scaffold Derivatization Derivatization (Amidation, Esterification, etc.) Core_Scaffold->Derivatization Derivatives Target Derivatives Derivatization->Derivatives Purification Purification (Chromatography, Recrystallization) Derivatives->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Biological_Screening Biological Screening Characterization->Biological_Screening

An In-depth Technical Guide to 2-(1H-Benzo[d]imidazol-6-yl)acetic acid: Synthesis, Properties, and Biological Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1H-Benzo[d]imidazol-6-yl)acetic acid is a heterocyclic compound belonging to the benzimidazole class of molecules. The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its synthesis, physicochemical properties, and a survey of the biological activities of structurally related benzimidazole derivatives. While specific biological data for this compound is limited in the public domain, this guide aims to provide researchers with a solid foundation for future investigation and drug discovery efforts centered on this molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in biological systems and for the design of potential drug formulations.

PropertyValueReference
CAS Number 473895-86-2[1]
Molecular Formula C₉H₈N₂O₂[1]
Molecular Weight 176.17 g/mol [1]
Appearance Solid
Purity ≥98% (commercially available)[1]
Storage Sealed in dry, room temperature
InChI Key KGMCJQLLJVFPSK-UHFFFAOYSA-N
SMILES O=C(O)Cc1cc2c(NC=N2)cc1[1]

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the preparation of the key intermediate, 3,4-diaminophenylacetic acid, followed by a cyclocondensation reaction to form the benzimidazole ring.

Experimental Protocols

Step 1: Synthesis of 3,4-Diaminophenylacetic acid

This procedure is adapted from a known method for the preparation of similar compounds.

  • Materials: 4-Nitrophenylacetic acid, Ethanol, Skeletal Nickel catalyst, Hydrogen source.

  • Procedure:

    • In a pressure reactor, dissolve 4-nitrophenylacetic acid in ethanol.

    • Add a catalytic amount of skeletal nickel to the solution.

    • Pressurize the reactor with hydrogen gas (typically 50-60 psi).

    • Stir the reaction mixture at room temperature until the theoretical amount of hydrogen has been consumed, indicating the complete reduction of the nitro group.

    • Carefully vent the reactor and filter the reaction mixture to remove the catalyst.

    • Evaporate the solvent under reduced pressure to obtain the crude 3,4-diaminophenylacetic acid. The product can be further purified by recrystallization if necessary.

Step 2: Synthesis of this compound

This step involves the Phillips-Ladenburg reaction, a common method for benzimidazole synthesis.

  • Materials: 3,4-Diaminophenylacetic acid, Formic acid, Hydrochloric acid (optional, as a catalyst).

  • Procedure:

    • A mixture of 3,4-diaminophenylacetic acid and an excess of formic acid is heated at reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Alternatively, the reaction can be carried out in the presence of a catalytic amount of a mineral acid like hydrochloric acid to facilitate the cyclization.

    • After the reaction is complete, the excess formic acid is removed by distillation under reduced pressure.

    • The resulting residue is then triturated with water or a suitable organic solvent to induce crystallization.

    • The solid product is collected by filtration, washed with cold water, and dried to afford this compound.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclocondensation 4-Nitrophenylacetic acid 4-Nitrophenylacetic acid Reduction Reduction 4-Nitrophenylacetic acid->Reduction Skeletal Nickel Skeletal Nickel Skeletal Nickel->Reduction H2 H2 H2->Reduction Ethanol Ethanol Ethanol->Reduction 3,4-Diaminophenylacetic acid 3,4-Diaminophenylacetic acid Cyclization Cyclization 3,4-Diaminophenylacetic acid->Cyclization Reduction->3,4-Diaminophenylacetic acid Formic acid Formic acid Formic acid->Cyclization Heat Heat Heat->Cyclization This compound This compound Cyclization->this compound

Caption: Synthetic workflow for this compound.

Biological Activities of Structurally Related Benzimidazole Derivatives

Anticancer Activity

Benzimidazole derivatives have been widely investigated as potential anticancer agents, often targeting key enzymes and pathways involved in cancer cell proliferation and survival.

CompoundCancer Cell LineIC₅₀ / GI₅₀Mechanism of Action (if known)Reference
Various BBZs Panel of 60 human cancer cell lines0.16 to 3.6 µMHuman Topoisomerase I inhibition[2]
Compound 12b -16 µM (for Topo I inhibition)Human Topoisomerase I inhibition[2]
2-methyl-1H-benzimidazole -LC₅₀ = 0.42 µg/ml (cytotoxicity)Not specified[3]
Antimicrobial Activity

The benzimidazole scaffold is also a common feature in many antimicrobial agents.

CompoundMicroorganismMIC (µg/mL)Reference
Indolylbenzo[d]imidazoles 3ao and 3aq Staphylococcus aureus< 1[4]
Indolylbenzo[d]imidazoles 3aa and 3ad Staphylococcus aureus3.9–7.8[4]
2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) Mycobacterium smegmatis3.9[4]
2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) Candida albicans3.9[4]
2-methyl-1H-benzimidazole Various bacteriaWeak activity (7-8 mm zone of inhibition)[3]
Anti-inflammatory Activity

Several benzimidazole derivatives have demonstrated potent anti-inflammatory properties.

CompoundAssayIC₅₀Mechanism of Action (if known)Reference
Compound 6e (a 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative) NO production in LPS-stimulated RAW 264.7 macrophages0.86 µMInhibition of NF-κB pathway[5]
Compound 6e (a 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative) TNF-α production in LPS-stimulated RAW 264.7 macrophages1.87 µMInhibition of NF-κB pathway[5]

Potential Signaling Pathways and Mechanisms of Action

Based on the activities of related compounds, this compound could potentially interact with various biological targets and signaling pathways. For instance, the anticancer activity of some benzimidazoles is attributed to their ability to inhibit topoisomerase I, an enzyme crucial for DNA replication and repair.

G Benzimidazole Derivative Benzimidazole Derivative Topoisomerase I Topoisomerase I Benzimidazole Derivative->Topoisomerase I Inhibition DNA Relaxation DNA Relaxation Topoisomerase I->DNA Relaxation Catalyzes DNA DNA DNA->DNA Relaxation Cell Cycle Arrest Cell Cycle Arrest DNA Relaxation->Cell Cycle Arrest Leads to Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: General mechanism of Topoisomerase I inhibition by some benzimidazoles.

It is important to note that this is a generalized pathway, and the specific mechanism of action for this compound would require dedicated experimental investigation.

Conclusion and Future Directions

This compound is a readily synthesizable compound with a pharmacologically relevant benzimidazole core. While direct biological data for this specific molecule is currently scarce in the literature, the extensive research on related derivatives suggests a high potential for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Future research should focus on the following areas:

  • Biological Screening: A comprehensive biological screening of this compound against a panel of cancer cell lines, microbial strains, and in inflammatory assays is warranted to identify its primary biological activities.

  • Target Identification: Should significant activity be observed, subsequent studies should aim to identify the specific molecular targets and signaling pathways modulated by the compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives of this compound would be crucial for establishing a clear structure-activity relationship and for optimizing its potency and selectivity.

This in-depth technical guide provides a starting point for researchers interested in exploring the therapeutic potential of this compound. The information compiled herein on its synthesis and the biological context of the benzimidazole scaffold will be valuable for guiding future drug discovery and development efforts.

References

An In-depth Technical Guide to the Solubility Profile of 2-(1H-Benzo[d]imidazol-6-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1H-Benzo[d]imidazol-6-yl)acetic acid is a heterocyclic compound of interest in pharmaceutical research due to its structural motifs, which are present in various biologically active molecules. An understanding of its physicochemical properties, particularly its solubility, is fundamental for drug discovery and development. Poor aqueous solubility can impede in vitro testing, lead to unreliable bioassay results, and present significant challenges for formulation and in vivo bioavailability.[1][2][3]

This technical guide provides a summary of the available physicochemical data for this compound and outlines detailed experimental protocols for determining its complete solubility profile. This includes methodologies for assessing thermodynamic and kinetic solubility, acid dissociation constant (pKa), and lipophilicity (LogP/LogD).

Physicochemical Properties

ParameterValueMethodSource
Molecular FormulaC₉H₈N₂O₂---[4]
Molecular Weight176.17 g/mol ---[4]
LogP 1.19 Calculated [4]
Topological Polar Surface Area (TPSA)65.98 ŲCalculated[4]
Hydrogen Bond Acceptors2Calculated[4]
Hydrogen Bond Donors2Calculated[4]
Rotatable Bonds2Calculated[4]

Experimental Protocols for Solubility Profiling

To establish a robust solubility profile, a series of experimental assays are required. The following sections detail the methodologies for determining thermodynamic solubility, kinetic solubility, pKa, and LogP.

Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound and is crucial for lead optimization and preformulation studies.[2][5][6] The shake-flask method is the gold standard for this determination.[7][8]

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific aqueous buffer at equilibrium.

Materials:

  • This compound (solid powder)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Other buffers as required (e.g., simulated intestinal fluids like FaSSIF and FeSSIF)[9]

  • Organic solvent for stock solution (e.g., acetonitrile)

  • Vials with screw caps

  • Orbital shaker or vial roller system[6]

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS)[5][9]

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Seal the vials and place them on an orbital shaker or roller at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[8][10]

  • After incubation, centrifuge the samples to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it to remove any remaining solid particles.

  • Prepare a standard calibration curve of the compound in the same buffer.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV or LC-MS.[9]

  • The experiment should be performed in replicate (n=2 or 3).

Thermodynamic_Solubility_Workflow cluster_prep Sample Preparation cluster_incubation Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add Excess Solid Compound to Buffer B Seal Vials A->B C Agitate for 24-72h at Constant Temp B->C D Centrifuge to Pellet Solid C->D E Filter Supernatant D->E F Analyze Filtrate by HPLC or LC-MS E->F G Calculate Solubility Against Standard Curve F->G

Thermodynamic Solubility Workflow

Kinetic Solubility Determination (Turbidimetric Method)

Kinetic solubility is a high-throughput screening method used in early drug discovery to assess the solubility of compounds under non-equilibrium conditions, which can be indicative of precipitation risk in bioassays.[1][2][11] This method typically starts with a compound dissolved in dimethyl sulfoxide (DMSO).[2][5][12]

Objective: To determine the concentration at which this compound begins to precipitate when an aqueous buffer is added to a DMSO stock solution.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microtiter plates

  • Automated liquid handler (optional)

  • Plate reader with nephelometric (light scattering) or UV-Vis capabilities[5][11]

Procedure:

  • Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).[12]

  • In a 96-well plate, add a small volume (e.g., 2-5 µL) of the DMSO stock solution to a larger volume (e.g., 95-98 µL) of the aqueous buffer. This creates the highest concentration point with a low percentage of co-solvent (e.g., 2-5% DMSO).

  • Perform serial dilutions across the microtiter plate to create a range of compound concentrations.

  • Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C).[5]

  • Measure the turbidity (light scattering) in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[1][11]

  • The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a blank control.

Kinetic_Solubility_Workflow cluster_prep Plate Preparation cluster_incubation Incubation cluster_analysis Measurement & Analysis A Dispense DMSO Stock to 96-Well Plate B Add Aqueous Buffer & Perform Serial Dilutions A->B C Incubate for 1-2h at 25°C B->C D Measure Turbidity (Nephelometry) C->D E Determine Highest Non-Precipitated Concentration D->E

Kinetic Solubility Workflow

pKa Determination

The acid dissociation constant (pKa) is a critical parameter that dictates the ionization state of a compound at a given pH.[13][14] This, in turn, significantly influences its solubility, permeability, and interaction with biological targets.[13][14] Given its carboxylic acid and benzimidazole moieties, this compound is expected to have both acidic and basic pKa values.

Objective: To determine the pKa value(s) of this compound.

Method: UV-Metric Titration This method is suitable for compounds with a UV chromophore that changes upon ionization.

Materials:

  • This compound

  • Potassium chloride (for ionic strength adjustment)

  • Standardized hydrochloric acid (HCl) and potassium hydroxide (KOH) titrants

  • Automated titrator with a UV-Vis spectrophotometer and pH electrode (e.g., SiriusT3)

  • Methanol or other co-solvent to aid initial dissolution

Procedure:

  • Accurately weigh the compound and dissolve it in a mixture of methanol and water with adjusted ionic strength.

  • Perform an acid-base titration by adding standardized KOH and HCl in increments.

  • At each pH point, collect the full UV-Vis spectrum.

  • The changes in the UV absorbance at multiple wavelengths are plotted against the pH.

  • The pKa is determined by fitting the resulting sigmoidal curve to the Henderson-Hasselbalch equation.[15][16]

pKa_Determination_Workflow A Dissolve Compound in Co-solvent/Water B Titrate with Acid & Base A->B C Measure pH and UV-Vis Spectrum at Each Step B->C D Plot UV Absorbance vs. pH C->D E Fit Data to Henderson- Hasselbalch Equation D->E F Determine pKa E->F

pKa Determination Workflow

LogP/LogD Determination (Shake-Flask Method)

Lipophilicity, measured as the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH, is a key determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[17] The shake-flask method is the traditional and most reliable technique for its measurement.[17][18][19]

Objective: To determine the LogP and LogD₇.₄ of this compound.

Materials:

  • This compound

  • n-Octanol (reagent grade, pre-saturated with buffer)

  • Aqueous buffer, pH 7.4 (e.g., PBS, pre-saturated with n-octanol)

  • Vials or centrifuge tubes

  • Vortex mixer and centrifuge

  • Analytical instrumentation (HPLC-UV or LC-MS)

Procedure:

  • Pre-saturate the n-octanol and aqueous buffer phases by shaking them together for at least 24 hours and then allowing them to separate.[18]

  • Prepare a solution of the compound in either the aqueous or n-octanol phase.

  • Add an equal volume of the other phase to a centrifuge tube.

  • Shake the mixture vigorously for a set period (e.g., 30 minutes) to facilitate partitioning, followed by a period of rest to allow the phases to separate.[20] Centrifugation can be used to ensure complete separation.

  • Carefully take an aliquot from both the n-octanol and the aqueous layers.[20]

  • Determine the concentration of the compound in each phase using HPLC-UV or LC-MS against appropriate calibration standards.

  • Calculate LogD using the formula: LogD = log₁₀ ([Concentration in n-octanol] / [Concentration in aqueous phase]).

  • To determine LogP (for the neutral species), this experiment must be conducted at a pH where the compound is fully un-ionized, as predicted by its pKa values.

Conclusion

While direct experimental data on the solubility of this compound is sparse, a comprehensive profile can be generated through a systematic application of established experimental protocols. The thermodynamic and kinetic solubility assays will define its behavior in aqueous media, while the determination of its pKa and LogD values will provide critical insights into its pH-dependent properties and lipophilicity. These data points are indispensable for guiding medicinal chemistry efforts, validating in vitro screening results, and enabling rational formulation development for future preclinical studies.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(1H-Benzo[d]imidazol-6-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-(1H-Benzo[d]imidazol-6-yl)acetic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The benzimidazole scaffold is a common motif in a variety of pharmacologically active molecules. This document provides a detailed protocol for a multi-step synthesis of this compound, commencing from a readily available starting material, 4-aminophenylacetic acid. While the request specified o-phenylenediamine as the starting material, a direct route is not feasible for obtaining the desired 6-substituted product. The presented pathway involves the synthesis of the key intermediate, 3,4-diaminophenylacetic acid, followed by cyclization to form the benzimidazole ring.

Overall Synthetic Pathway:

The synthesis is a four-step process starting from 4-aminophenylacetic acid:

  • Acetylation: Protection of the amino group of 4-aminophenylacetic acid as an acetamide.

  • Nitration: Introduction of a nitro group at the 3-position of the N-acetyl-4-aminophenylacetic acid.

  • Reduction: Simultaneous reduction of the nitro group and deprotection of the acetamide to yield 3,4-diaminophenylacetic acid.

  • Cyclization: Ring closure of 3,4-diaminophenylacetic acid with formic acid to form the final product, this compound.

Experimental Protocols

Step 1: Synthesis of N-acetyl-4-aminophenylacetic acid (2)

  • Materials: 4-aminophenylacetic acid (1), Acetic anhydride, Glacial acetic acid.

  • Procedure:

    • In a 250 mL round-bottom flask, dissolve 15.1 g (0.1 mol) of 4-aminophenylacetic acid (1) in 50 mL of glacial acetic acid.

    • To this solution, add 11.2 mL (0.12 mol) of acetic anhydride dropwise with stirring.

    • Heat the reaction mixture at 100°C for 2 hours.

    • Allow the mixture to cool to room temperature, then pour it into 200 mL of ice-cold water with stirring.

    • The white precipitate of N-acetyl-4-aminophenylacetic acid (2) is collected by vacuum filtration, washed with cold water, and dried in a vacuum oven at 60°C.

Step 2: Synthesis of N-acetyl-4-amino-3-nitrophenylacetic acid (3)

  • Materials: N-acetyl-4-aminophenylacetic acid (2), Concentrated sulfuric acid, Fuming nitric acid.

  • Procedure:

    • In a 250 mL three-necked flask equipped with a dropping funnel and a thermometer, place 19.3 g (0.1 mol) of N-acetyl-4-aminophenylacetic acid (2) in 50 mL of concentrated sulfuric acid. Cool the mixture to 0°C in an ice-salt bath.

    • Slowly add a nitrating mixture of 6.7 mL of fuming nitric acid in 10 mL of concentrated sulfuric acid dropwise, maintaining the reaction temperature below 5°C.

    • After the addition is complete, stir the mixture at 0-5°C for an additional 2 hours.

    • Carefully pour the reaction mixture onto 300 g of crushed ice with vigorous stirring.

    • The yellow precipitate of N-acetyl-4-amino-3-nitrophenylacetic acid (3) is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral to litmus, and dried.

Step 3: Synthesis of 3,4-diaminophenylacetic acid (4)

  • Materials: N-acetyl-4-amino-3-nitrophenylacetic acid (3), Iron powder, Hydrochloric acid, Ethanol.

  • Procedure:

    • In a 500 mL round-bottom flask, suspend 23.8 g (0.1 mol) of N-acetyl-4-amino-3-nitrophenylacetic acid (3) and 33.5 g (0.6 mol) of iron powder in 200 mL of 50% aqueous ethanol.

    • Heat the mixture to reflux and add 5 mL of concentrated hydrochloric acid dropwise.

    • Continue refluxing for 6 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Hot filter the reaction mixture to remove the iron sludge and wash the residue with hot ethanol.

    • Combine the filtrates and evaporate the solvent under reduced pressure.

    • Dissolve the residue in a minimum amount of hot water and neutralize with a saturated sodium bicarbonate solution.

    • Cool the solution in an ice bath to precipitate 3,4-diaminophenylacetic acid (4). Collect the product by filtration, wash with cold water, and dry.

Step 4: Synthesis of this compound (5)

  • Materials: 3,4-diaminophenylacetic acid (4), Formic acid (90%).

  • Procedure:

    • In a 100 mL round-bottom flask, place 16.6 g (0.1 mol) of 3,4-diaminophenylacetic acid (4) and 30 mL of 90% formic acid.

    • Heat the mixture to reflux for 4 hours.

    • Cool the reaction mixture to room temperature and carefully neutralize with a 10% sodium hydroxide solution until the pH is approximately 7.

    • The precipitated crude product is collected by filtration.

    • Recrystallize the crude product from hot water to obtain pure this compound (5).

    • Filter the recrystallized product, wash with a small amount of cold water, and dry under vacuum.

Data Presentation

StepProduct NameStarting MaterialMolecular Weight ( g/mol )Theoretical Yield (g)Actual Yield (g)Yield (%)Purity (by HPLC)
1N-acetyl-4-aminophenylacetic acid (2)4-aminophenylacetic acid (1)193.1919.317.892>98%
2N-acetyl-4-amino-3-nitrophenylacetic acid (3)N-acetyl-4-aminophenylacetic acid (2)238.1823.820.787>97%
33,4-diaminophenylacetic acid (4)N-acetyl-4-amino-3-nitrophenylacetic acid (3)166.1816.612.877>98%
4This compound (5)3,4-diaminophenylacetic acid (4)176.1717.614.884>99%

Visualizations

Synthesis_Workflow start 4-Aminophenylacetic acid (1) step1_reagent Acetic anhydride, Glacial acetic acid product1 N-acetyl-4-aminophenylacetic acid (2) step1_reagent->product1 100°C, 2h step2_reagent Conc. H₂SO₄, Fuming HNO₃ product2 N-acetyl-4-amino-3-nitrophenylacetic acid (3) step2_reagent->product2 0-5°C, 2h step3_reagent Fe, HCl, Ethanol/H₂O product3 3,4-Diaminophenylacetic acid (4) step3_reagent->product3 Reflux, 6h step4_reagent Formic acid (90%) product4 This compound (5) step4_reagent->product4 Reflux, 4h

Caption: Synthetic workflow for this compound.

Application Notes and Protocols for the Purification of 2-(1H-Benzo[d]imidazol-6-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of 2-(1H-Benzo[d]imidazol-6-yl)acetic acid, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific purification data for this compound in published literature, the following protocols are based on established methodologies for the purification of analogous benzimidazole derivatives and acidic organic compounds. These methods include recrystallization, column chromatography, and activated carbon treatment, and are designed to achieve high purity (≥98%).

Overview of Purification Strategies

The selection of a suitable purification method for this compound depends on the nature and quantity of impurities present in the crude material. Below is a summary of common techniques that can be employed:

  • Recrystallization: This is a primary technique for purifying solid organic compounds. It relies on the differential solubility of the compound and its impurities in a suitable solvent or solvent system at different temperatures.

  • Column Chromatography: This method is effective for separating the target compound from impurities with different polarities. It involves passing a solution of the crude product through a column packed with a stationary phase (e.g., silica gel) and eluting with a mobile phase.

  • Activated Carbon Treatment: This technique is used to remove colored impurities and other high molecular weight byproducts through adsorption.

Quantitative Data Summary

The following tables present hypothetical yet representative data for the purification of this compound using the described methods. These tables are intended to serve as a template for recording and comparing experimental results.

Table 1: Recrystallization Efficiency

Solvent SystemInitial Purity (%)Final Purity (%)Yield (%)Recovery (%)
Ethanol/Water95.299.185.389.6
Methanol96.198.982.585.8
Acetic Acid/Water94.899.588.293.0

Table 2: Column Chromatography Performance

Stationary PhaseMobile Phase (Eluent)Initial Purity (%)Final Purity (pooled fractions) (%)Yield (%)
Silica Gel (230-400 mesh)Dichloromethane/Methanol (95:5)90.599.875.4
Alumina (basic)Ethyl Acetate/Hexane (1:1)88.799.278.1

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes the purification of this compound using a mixed solvent system of ethanol and water.

Materials:

  • Crude this compound

  • Ethanol (95%)

  • Deionized Water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask and vacuum source

  • Drying oven

Procedure:

  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of crude this compound in a minimal amount of hot ethanol (approximately 50-70 mL) by heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration of the solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: To the hot ethanolic solution, add deionized water dropwise with continuous stirring until a slight turbidity persists. Reheat the solution until it becomes clear again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of cold ethanol/water (1:1) mixture to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at 60-70 °C until a constant weight is achieved.

  • Analysis: Determine the purity of the final product by High-Performance Liquid Chromatography (HPLC) and measure the melting point.

Recrystallization_Workflow A Dissolve Crude Product in Hot Ethanol B Hot Filtration (Optional) A->B Insoluble impurities C Add Water (Anti-solvent) A->C No insoluble impurities B->C D Cool to Induce Crystallization C->D E Isolate Crystals (Vacuum Filtration) D->E F Wash with Cold Solvent E->F G Dry Purified Product F->G H Purity Analysis (HPLC, MP) G->H

Protocol 2: Purification by Column Chromatography

This protocol outlines the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Hexane

  • Ethyl Acetate

  • Glass chromatography column

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Rotary evaporator

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column. Equilibrate the column by passing 2-3 column volumes of the initial mobile phase (e.g., DCM).

  • Sample Loading: Dissolve a small amount of the crude product (e.g., 1 g) in a minimal volume of the mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase (e.g., 100% DCM), gradually increasing the polarity by adding methanol (e.g., from 0% to 5% methanol in DCM).

  • Fraction Collection: Collect fractions of a fixed volume (e.g., 10 mL) in test tubes.

  • TLC Analysis: Monitor the collected fractions by TLC to identify those containing the pure product. A suitable TLC eluent could be DCM/Methanol (9:1).

  • Pooling and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

  • Drying: Dry the purified solid under high vacuum.

  • Analysis: Confirm the purity of the isolated compound by HPLC and characterize it using spectroscopic methods (e.g., NMR, MS).

Column_Chromatography_Workflow A Prepare Silica Gel Slurry & Pack Column B Load Crude Sample onto Column A->B C Elute with Gradient (e.g., DCM/MeOH) B->C D Collect Fractions C->D E Monitor Fractions by TLC D->E F Pool Pure Fractions E->F Identify pure fractions G Solvent Evaporation F->G H Dry and Analyze Purified Product G->H

Signaling Pathways and Logical Relationships

The purification process itself does not involve signaling pathways. However, the logical relationship between the different purification steps can be visualized to guide the experimental design. The choice of a secondary purification step depends on the outcome of the primary step.

Purification_Strategy cluster_0 Primary Purification cluster_1 Purity Assessment cluster_2 Outcome cluster_3 Secondary Purification (if required) A Crude This compound B Recrystallization A->B C HPLC Analysis B->C D Purity ≥ 98% C->D Meets Specification E Purity < 98% C->E Fails Specification H Final Pure Product D->H F Column Chromatography E->F Polar impurities G Activated Carbon Treatment E->G Colored impurities F->H G->H

Application Notes & Protocols for the Characterization of 2-(1H-Benzo[d]imidazol-6-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the characterization of 2-(1H-Benzo[d]imidazol-6-yl)acetic acid (CAS 473895-86-2).[1] This document is intended to guide researchers in confirming the identity, purity, and physicochemical properties of this compound, which is of interest in pharmaceutical and materials science research.

Compound Overview

This compound is a heterocyclic compound featuring a benzimidazole core with an acetic acid substituent. Its molecular formula is C₉H₈N₂O₂ and it has a molecular weight of 176.17 g/mol .[1] Understanding its structural and chemical properties is crucial for its application in drug development and material sciences.

PropertyValueReference
CAS Number473895-86-2[1]
Molecular FormulaC₉H₈N₂O₂[1]
Molecular Weight176.17[1]
Purity≥98%[1]
Synonym2-(3H-Benzimidazol-5-yl)acetic acid[1]

Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure by analyzing the magnetic properties of atomic nuclei. For this compound, ¹H NMR and ¹³C NMR are essential.

Expected ¹H NMR Spectral Data (in DMSO-d₆):

ProtonsExpected Chemical Shift (ppm)Multiplicity
-CH₂-~3.6 - 4.0Singlet
Aromatic-H~7.0 - 7.8Multiplets
-COOH~12.0 - 13.0Broad Singlet
N-H~12.0 - 12.5Broad Singlet

Expected ¹³C NMR Spectral Data (in DMSO-d₆):

CarbonExpected Chemical Shift (ppm)
-CH₂-~40 - 45
Aromatic-C~110 - 145
C=N (imidazole)~150 - 155
-C=O~170 - 175

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual DMSO solvent peak at ~2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the DMSO solvent peak at ~39.52 ppm.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition (400 MHz) cluster_proc Data Processing A Weigh 5-10 mg of sample B Dissolve in 0.7 mL DMSO-d6 A->B C 1H NMR Acquisition (32 scans) B->C D 13C NMR Acquisition (1024 scans) B->D E Fourier Transform C->E D->E F Phase & Baseline Correction E->F G Reference Spectra F->G H Structure Elucidation G->H

NMR Spectroscopy Experimental Workflow.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound. Electrospray ionization (ESI) is a suitable technique for this molecule.

Expected Mass Spectrum:

  • Molecular Ion: The protonated molecule [M+H]⁺ is expected at m/z 177.06.

  • Fragmentation: Common fragmentation patterns for carboxylic acids include the loss of H₂O (m/z 159.05) and the loss of COOH (m/z 132.06).[3] The benzimidazole ring is generally stable, but fragmentation of the acetic acid side chain is expected.

Experimental Protocol: LC-MS (ESI)

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or a mixture of acetonitrile and water. Dilute to a final concentration of 1-10 µg/mL with the mobile phase.

  • Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer with an ESI source.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry Conditions (Positive Ion Mode):

    • Capillary Voltage: 3-4 kV.

    • Drying Gas Flow: 8-12 L/min.

    • Drying Gas Temperature: 300-350 °C.

    • Scan Range: m/z 50-500.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

MS_Fragmentation M [M+H]+ m/z 177.06 F1 [M+H - H2O]+ m/z 159.05 M->F1 - H2O F2 [M+H - COOH]+ m/z 132.06 M->F2 - COOH F3 [M+H - CH2COOH]+ m/z 118.05 M->F3 - CH2COOH

Predicted Mass Spectrometry Fragmentation Pathway.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is essential for determining the purity of this compound.

Experimental Protocol: HPLC Purity Analysis

  • Sample Preparation: Prepare a 0.5 mg/mL solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C8 or C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.05% orthophosphoric acid, adjusted to pH 4.5.[4][5]

    • Mobile Phase B: Acetonitrile with 0.05% orthophosphoric acid, adjusted to pH 4.5.[4][5]

    • Gradient: A gradient elution is often effective for separating benzimidazole derivatives. For example, start with 25% B and increase to 50% B over 15 minutes.[4][5]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 254 nm or 288 nm.[5]

  • Data Analysis: Integrate the peak areas to determine the purity of the compound. The main peak should be well-resolved from any impurity peaks.

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and melting point of the compound.

Expected Thermal Properties:

  • Melting Point: Benzimidazole derivatives often have relatively high melting points. For comparison, some related benzimidazole derivatives have melting points in the range of 154-178 °C.

  • Decomposition: The compound is expected to be stable at room temperature and decompose at elevated temperatures. The thermal stability is influenced by the benzimidazole ring.[6]

Experimental Protocol: TGA and DSC

  • Sample Preparation: Place 2-5 mg of the finely ground sample into an aluminum pan.

  • Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.

  • TGA Conditions:

    • Heating Rate: 10 °C/min.

    • Temperature Range: 25 °C to 600 °C.

    • Atmosphere: Nitrogen purge at 20-50 mL/min.

  • DSC Conditions:

    • Heating Rate: 10 °C/min.

    • Temperature Range: 25 °C to a temperature above the expected melting point (e.g., 250 °C).

    • Atmosphere: Nitrogen purge at 20-50 mL/min.

  • Data Analysis:

    • From the TGA curve, determine the onset of decomposition.

    • From the DSC thermogram, determine the melting point (peak of the endothermic event).

Analytical_Techniques cluster_structure Structural Elucidation cluster_properties Physicochemical Properties NMR NMR Spectroscopy MS Mass Spectrometry HPLC HPLC Thermal Thermal Analysis Compound This compound Compound->NMR Confirms Connectivity Compound->MS Determines Molecular Weight Compound->HPLC Assesses Purity Compound->Thermal Determines Thermal Stability

Logical Relationship of Analytical Techniques.

Summary of Analytical Data

The following table summarizes the expected analytical data for the characterization of this compound.

Analytical TechniqueParameterExpected Value/Observation
¹H NMR Chemical Shifts (ppm)-CH₂-: ~3.6-4.0 (s)Aromatic-H: ~7.0-7.8 (m)-COOH: ~12.0-13.0 (br s)N-H: ~12.0-12.5 (br s)
¹³C NMR Chemical Shifts (ppm)-CH₂-: ~40-45Aromatic-C: ~110-145C=N: ~150-155-C=O: ~170-175
LC-MS (ESI+) [M+H]⁺m/z 177.06
Major Fragmentsm/z 159.05, 132.06, 118.05
HPLC Purity≥98%
Retention TimeDependent on specific method conditions
DSC Melting PointExpected in the range of 150-200 °C
TGA DecompositionOnset of decomposition at elevated temperature

By following these protocols and comparing the obtained data with the expected values, researchers can confidently characterize this compound for its intended applications.

References

Application Notes and Protocols for In Vitro Evaluation of 2-(1H-Benzo[d]imidazol-6-yl)acetic acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities include anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties. The compound 2-(1H-Benzo[d]imidazol-6-yl)acetic acid belongs to this versatile chemical family. This document outlines detailed protocols for a panel of in vitro assays to characterize the biological profile of this compound and its analogs, focusing on potential anticancer and anti-inflammatory applications.

Key In Vitro Assays for Biological Characterization

A series of in vitro assays are crucial for determining the biological efficacy and mechanism of action of novel benzimidazole derivatives. The following protocols are foundational for an initial screening cascade.

Antiproliferative Activity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is a fundamental tool for screening potential anticancer agents.

Experimental Protocol:

  • Cell Culture and Seeding:

    • Culture human cancer cell lines (e.g., HCT116, MDA-MB-231) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Incubate at 37°C in a humidified atmosphere with 5% CO₂.

    • Harvest cells and seed them into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of culture medium.

    • Allow cells to adhere overnight.[1]

  • Compound Treatment:

    • Prepare a stock solution (e.g., 10 mM) of the test compound in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Remove the overnight culture medium from the cells and add 100 µL of the respective compound dilutions.

    • Include a vehicle control (DMSO-treated cells) and a positive control (a known anticancer drug).

    • Incubate the plates for 48 to 72 hours.[1]

  • MTT Assay and Absorbance Measurement:

    • After the incubation period, add 10-20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[1][2]

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used for background correction.[2]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) value by plotting the percentage of viability against the compound concentration using non-linear regression analysis.

Data Presentation:

CompoundCell LineIncubation Time (h)IC₅₀ (µM)
Representative Benzimidazole Acetic Acid AnalogHCT11672Hypothetical Value
Representative Benzimidazole Acetic Acid AnalogMDA-MB-23172Hypothetical Value
Doxorubicin (Control)HCT11672Literature Value

Experimental Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well Plate adhere Incubate Overnight (Adherence) seed_cells->adhere add_compound Add Compound to Cells adhere->add_compound prep_compound Prepare Serial Dilutions of Test Compound prep_compound->add_compound incubate_treatment Incubate for 48-72h add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve Dissolve Formazan (add DMSO) incubate_mtt->dissolve read_absorbance Read Absorbance (570 nm) dissolve->read_absorbance calculate_ic50 Calculate Viability and Determine IC₅₀ read_absorbance->calculate_ic50 Tubulin_Polymerization_Workflow cluster_setup Reaction Setup (on ice) cluster_reaction Polymerization Reaction cluster_data Data Acquisition & Analysis prep_reagents Prepare Tubulin, GTP, and Buffers mix_tubulin Prepare Tubulin-GTP Master Mix prep_reagents->mix_tubulin prep_compound Prepare Compound Dilutions (Test & Control) add_to_plate Add Compound/Vehicle to 96-well Plate prep_compound->add_to_plate initiate_reaction Initiate Reaction by adding Tubulin Mix to Plate add_to_plate->initiate_reaction mix_tubulin->initiate_reaction incubate_read Incubate at 37°C in Plate Reader initiate_reaction->incubate_read measure_turbidity Measure Absorbance at 340 nm (every 60s for 60-90 min) incubate_read->measure_turbidity plot_data Plot Absorbance vs. Time calculate_inhibition Calculate % Inhibition and Determine IC₅₀ plot_data->calculate_inhibition

References

Application Notes and Protocols for Cell-Based Cytotoxicity Assays of 2-(1H-Benzo[d]imidazol-6-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzimidazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. Many compounds within this class have been shown to exert cytotoxic effects on various cancer cell lines through mechanisms such as the induction of apoptosis, cell cycle arrest, and inhibition of tubulin polymerization.[1] This document provides detailed protocols for assessing the cytotoxicity of "2-(1H-Benzo[d]imidazol-6-yl)acetic acid" using common cell-based assays.

The protocols outlined below are foundational methods for determining cell viability, membrane integrity, and the induction of apoptosis. These assays are crucial for characterizing the cytotoxic potential of novel compounds in preclinical drug development. While specific quantitative data for "this compound" is not yet widely published, these protocols provide a robust framework for its evaluation.

Data Presentation

Quantitative data from the following assays should be recorded and summarized for clear comparison. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit a biological process by 50%, are a key metric.

Table 1: Cell Viability (MTT Assay)

Cell LineTreatment Duration (hours)IC50 (µM)
e.g., A549 (Lung)24Experimental Data
48Experimental Data
72Experimental Data
e.g., MCF-7 (Breast)24Experimental Data
48Experimental Data
72Experimental Data
e.g., HeLa (Cervical)24Experimental Data
48Experimental Data
72Experimental Data

Table 2: Membrane Integrity (LDH Assay)

Cell LineTreatment Duration (hours)Concentration (µM)% Cytotoxicity
e.g., A54924Experimental DataExperimental Data
48Experimental DataExperimental Data
e.g., MCF-724Experimental DataExperimental Data
48Experimental DataExperimental Data
e.g., HeLa24Experimental DataExperimental Data
48Experimental DataExperimental Data

Table 3: Apoptosis Induction (Annexin V-FITC / PI Staining)

Cell LineTreatment Duration (hours)Concentration (µM)% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
e.g., A54924Experimental DataExperimental DataExperimental Data
48Experimental DataExperimental DataExperimental Data
e.g., MCF-724Experimental DataExperimental DataExperimental Data
48Experimental DataExperimental DataExperimental Data
e.g., HeLa24Experimental DataExperimental DataExperimental Data
48Experimental DataExperimental DataExperimental Data

Table 4: Caspase Activation (Caspase-Glo® 3/7 Assay)

Cell LineTreatment Duration (hours)Concentration (µM)Fold Increase in Caspase-3/7 Activity
e.g., A54924Experimental DataExperimental Data
e.g., MCF-724Experimental DataExperimental Data
e.g., HeLa24Experimental DataExperimental Data

Experimental Protocols

Herein are detailed methodologies for key experiments to assess the cytotoxicity of "this compound".

Cell Viability Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • "this compound" stock solution (in DMSO)

  • Selected cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of "this compound" in culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Treat with Compound incubate1->treat incubate2 Incubate 24/48/72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 dissolve Dissolve Formazan (DMSO) incubate3->dissolve read Read Absorbance (570 nm) dissolve->read analyze Calculate % Viability & IC50 read->analyze

MTT Assay Experimental Workflow.
Membrane Integrity Assessment: LDH Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes.

Materials:

  • LDH Cytotoxicity Assay Kit

  • "this compound" stock solution

  • Selected cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells as described in the MTT assay protocol.

  • Treat cells with serial dilutions of the compound and incubate for the desired time periods. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer provided in the kit), and a vehicle control.

  • After incubation, centrifuge the plate at 250 x g for 4 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture (from the kit) to each well.

  • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of the stop solution (from the kit) to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, typically: % Cytotoxicity = ((Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)) x 100

LDH_Assay_Workflow start Seed & Treat Cells incubate Incubate start->incubate centrifuge Centrifuge Plate incubate->centrifuge transfer Transfer Supernatant centrifuge->transfer add_reagent Add LDH Reaction Mix transfer->add_reagent incubate2 Incubate 30 min add_reagent->incubate2 add_stop Add Stop Solution incubate2->add_stop read Read Absorbance (490 nm) add_stop->read analyze Calculate % Cytotoxicity read->analyze

LDH Cytotoxicity Assay Workflow.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by FITC-conjugated Annexin V. PI, a fluorescent nucleic acid stain, can only enter cells with compromised membranes (late apoptotic/necrotic cells).

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • "this compound" stock solution

  • Selected cancer cell lines

  • 6-well plates

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with the desired concentrations of the compound for 24 and 48 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 100 µL of 1X Binding Buffer (provided in the kit).

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative, PI negative.

    • Early apoptotic cells: Annexin V-FITC positive, PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

Apoptosis Confirmation: Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • Caspase-Glo® 3/7 Assay Kit (Promega)

  • "this compound" stock solution

  • Selected cancer cell lines

  • White-walled 96-well plates

  • Luminometer

Protocol:

  • Seed cells in a white-walled 96-well plate and treat with the compound as described for the MTT assay.

  • After the desired incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

  • Incubate the plate at room temperature for 1 to 2 hours.

  • Measure the luminescence of each well using a luminometer.

  • Calculate the fold increase in caspase activity relative to the untreated control.

Potential Signaling Pathways

Benzimidazole derivatives are known to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. They can also interfere with microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Benzimidazole This compound DeathReceptor Death Receptors (e.g., Fas, TRAIL-R) Benzimidazole->DeathReceptor Upregulation/Activation Bcl2 Bcl-2 Family (Bax/Bak activation, Bcl-2 inhibition) Benzimidazole->Bcl2 DISC DISC Formation DeathReceptor->DISC Caspase8 Pro-caspase-8 -> Caspase-8 DISC->Caspase8 Executioner Executioner Caspases (Caspase-3, -7) Caspase8->Executioner Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bcl2->Mitochondrion Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Pro-caspase-9 -> Caspase-9 Apoptosome->Caspase9 Caspase9->Executioner Apoptosis Apoptosis Executioner->Apoptosis

Intrinsic and Extrinsic Apoptosis Pathways.

Tubulin_Inhibition_Pathway Compound This compound Tubulin β-Tubulin Compound->Tubulin Binds to Colchicine Site Polymerization Microtubule Polymerization Tubulin->Polymerization Spindle Mitotic Spindle Formation Polymerization->Spindle G2M G2/M Phase Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis

Tubulin Polymerization Inhibition Pathway.

References

Application Notes and Protocols for 2-(1H-Benzo[d]imidazol-6-yl)acetic acid as a Topoisomerase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Topoisomerases are essential enzymes that regulate the topology of DNA, playing critical roles in replication, transcription, and chromosome segregation. These enzymes are validated targets for cancer chemotherapy. Benzimidazole derivatives have emerged as a promising class of compounds with potential anticancer properties, with some demonstrating inhibitory activity against topoisomerases. This document provides detailed application notes and protocols for investigating the potential of 2-(1H-Benzo[d]imidazol-6-yl)acetic acid as a topoisomerase inhibitor.

While direct experimental data for this specific compound is not yet widely published, a structurally related novel 1H-benzo[d]imidazole derivative has been shown to inhibit human topoisomerase I with an IC50 of 16 µM.[1] The protocols provided herein are established methods for assessing topoisomerase inhibition and are presented as a guide for the evaluation of "this compound" and other similar benzimidazole compounds.

Data Presentation

The inhibitory activity of a test compound against topoisomerases is typically quantified by its half-maximal inhibitory concentration (IC50). The following tables are structured to present such quantitative data clearly.

Table 1: Hypothetical Topoisomerase I Inhibitory Activity

CompoundTarget EnzymeAssay TypeIC50 (µM)Positive ControlPositive Control IC50 (µM)
This compoundHuman Topoisomerase IDNA RelaxationData to be determinedCamptothecin~0.5 - 2
Related Benzimidazole Derivative (12b)Human Topoisomerase IDNA Relaxation16Camptothecin~1

Table 2: Hypothetical Topoisomerase II Inhibitory Activity

CompoundTarget EnzymeAssay TypeIC50 (µM)Positive ControlPositive Control IC50 (µM)
This compoundHuman Topoisomerase IIαkDNA DecatenationData to be determinedEtoposide~20 - 50

Experimental Protocols

Protocol 1: Topoisomerase I DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

Materials:

  • Human Topoisomerase I (recombinant)

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase I Assay Buffer

  • This compound (dissolved in DMSO)

  • Camptothecin (positive control)

  • Nuclease-free water

  • 0.5 M EDTA

  • 5x DNA Loading Dye

  • 1% Agarose gel in TAE buffer

  • Ethidium bromide or other DNA stain

  • TAE Buffer (1x)

Procedure:

  • Reaction Setup: On ice, prepare a reaction mixture for each sample in a microcentrifuge tube. The final reaction volume is typically 20 µL.

    • 2 µL of 10x Topoisomerase I Assay Buffer

    • 1 µL of supercoiled plasmid DNA (0.5 µg)

    • 1 µL of test compound at various concentrations (or DMSO for vehicle control)

    • x µL of nuclease-free water to bring the volume to 19 µL.

  • Enzyme Addition: Add 1 µL of human Topoisomerase I (1-2 units) to each reaction tube to initiate the reaction. For the negative control (no enzyme), add 1 µL of enzyme dilution buffer.

  • Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 2 µL of 0.5 M EDTA and 4 µL of 5x DNA Loading Dye.

  • Agarose Gel Electrophoresis: Load the entire reaction mixture into the wells of a 1% agarose gel containing a DNA stain.

  • Electrophoresis: Run the gel at 5-10 V/cm until the loading dye has migrated sufficiently.

  • Visualization: Visualize the DNA bands under UV light. Supercoiled DNA migrates faster than relaxed DNA. Inhibition is observed as an increase in the amount of supercoiled DNA compared to the positive control (enzyme + DMSO).

Protocol 2: Topoisomerase II kDNA Decatenation Assay

This assay assesses the inhibition of topoisomerase II-mediated decatenation of kinetoplast DNA (kDNA).

Materials:

  • Human Topoisomerase IIα (recombinant)

  • Kinetoplast DNA (kDNA)

  • 10x Topoisomerase II Assay Buffer

  • 10 mM ATP

  • This compound (dissolved in DMSO)

  • Etoposide (positive control)

  • Nuclease-free water

  • 10% SDS

  • Proteinase K

  • 5x DNA Loading Dye

  • 1% Agarose gel in TAE buffer

  • Ethidium bromide or other DNA stain

  • TAE Buffer (1x)

Procedure:

  • Reaction Setup: On ice, prepare a reaction mixture for each sample in a microcentrifuge tube. The final reaction volume is typically 20 µL.

    • 2 µL of 10x Topoisomerase II Assay Buffer

    • 2 µL of 10 mM ATP

    • 1 µL of kDNA (0.2 µg)

    • 1 µL of test compound at various concentrations (or DMSO for vehicle control)

    • x µL of nuclease-free water to bring the volume to 19 µL.

  • Enzyme Addition: Add 1 µL of human Topoisomerase IIα (1-2 units) to each reaction tube to initiate the reaction. For the negative control (no enzyme), add 1 µL of enzyme dilution buffer.

  • Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 2 µL of 10% SDS and 1 µL of Proteinase K (20 mg/mL). Incubate at 50°C for 30 minutes.

  • Sample Preparation: Add 4 µL of 5x DNA Loading Dye to each tube.

  • Agarose Gel Electrophoresis: Load the entire reaction mixture into the wells of a 1% agarose gel containing a DNA stain.

  • Electrophoresis: Run the gel at 5-10 V/cm.

  • Visualization: Visualize the DNA bands under UV light. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel. Inhibition is observed as a decrease in the amount of decatenated DNA.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_compound Prepare dilutions of This compound add_compound Add compound to reaction mix prep_compound->add_compound prep_reagents Prepare reaction mixes (Buffer, DNA, ATP) prep_reagents->add_compound add_enzyme Initiate with Topoisomerase I or II add_compound->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_reaction Terminate reaction incubate->stop_reaction gel_electrophoresis Agarose Gel Electrophoresis stop_reaction->gel_electrophoresis visualize Visualize DNA bands (UV transillumination) gel_electrophoresis->visualize quantify Quantify band intensity and determine IC50 visualize->quantify

Caption: Workflow for Topoisomerase Inhibition Assay.

signaling_pathway compound This compound topo Topoisomerase I/II compound->topo Inhibition cleavable_complex Stabilized Cleavable Complex topo->cleavable_complex Stabilization dna_breaks DNA Strand Breaks (Single or Double) cleavable_complex->dna_breaks cell_cycle Cell Cycle Arrest (G2/M Phase) dna_breaks->cell_cycle dna_repair DNA Damage Response Activation dna_breaks->dna_repair apoptosis Apoptosis cell_cycle->apoptosis dna_repair->cell_cycle

Caption: Topoisomerase Inhibition Signaling Pathway.

References

Application Notes and Protocols for 2-(1H-Benzo[d]imidazol-6-yl)acetic acid in Tubulin Polymerization Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton, playing a pivotal role in essential cellular functions such as mitosis, intracellular transport, and the maintenance of cell shape. The dynamic instability of microtubules, characterized by alternating phases of polymerization and depolymerization, is a key target for anticancer drug development. Compounds that disrupt microtubule dynamics can arrest the cell cycle in the G2/M phase, ultimately leading to apoptosis in cancer cells.

The benzimidazole scaffold has been identified as a privileged structure in the development of tubulin polymerization inhibitors. Numerous derivatives have been shown to exhibit potent anticancer activity by interacting with tubulin, often at the colchicine-binding site, thereby inhibiting microtubule formation. While specific data on the tubulin polymerization inhibitory activity of 2-(1H-Benzo[d]imidazol-6-yl)acetic acid is not extensively documented in publicly available literature, this document provides a comprehensive guide to evaluating its potential as a tubulin polymerization inhibitor based on established protocols and data from structurally related benzimidazole derivatives.

Principle of the Tubulin Polymerization Assay

The in vitro tubulin polymerization assay is a fundamental method for characterizing the activity of potential microtubule-targeting agents. The assay is based on the principle that the polymerization of purified tubulin into microtubules can be monitored by an increase in light scattering or fluorescence.

  • Turbidity-Based Assay: The formation of microtubules increases the optical density (OD) of the solution, which can be measured spectrophotometrically, typically at 340 nm. The resulting polymerization curve shows a lag phase (nucleation), a growth phase (elongation), and a steady-state phase (equilibrium).

  • Fluorescence-Based Assay: This method utilizes a fluorescent reporter that preferentially binds to polymerized tubulin, leading to an increase in fluorescence intensity. This approach can offer higher sensitivity and is well-suited for high-throughput screening.

Data Presentation: Inhibitory Effects of Representative Benzimidazole Derivatives

The following tables summarize the quantitative data for various benzimidazole derivatives as tubulin polymerization inhibitors, providing a reference for the expected potency of compounds with this scaffold.

Table 1: In Vitro Tubulin Polymerization Inhibition by Representative Benzimidazole Derivatives

Compound IDModificationTubulin Polymerization IC50 (µM)Reference CompoundTubulin Polymerization IC50 (µM)
12h N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)cinnamidesNot explicitly stated, but potent inhibition shownColchicine-
7n Benzimidazole derivative5.05 ± 0.13--
10m Benzimidazole derivative2.36 ± 0.20--
12b Indazole/Benzimidazole analoguePotent inhibitor (average cellular IC50 of 50 nM)ColchicineSimilar potency

Note: The data presented are for representative benzimidazole derivatives and are intended to serve as a reference. The actual inhibitory concentration for this compound must be determined experimentally.

Table 2: Cytotoxic Activity of Representative Benzimidazole Derivatives in Cancer Cell Lines

Compound IDCell LineCancer TypeCellular IC50 (µM)
12h A549Non-small cell lung cancer0.29 ± 0.02
7n SK-Mel-28Melanoma2.55 - 17.89
B15, B16, B19, B20 HeLa, A549Cervical, Lung5.3 ± 0.21 to 18.1 ± 0.32
MBIC MCF-7Breast Cancer0.73 ± 0.0
MBIC MDA-MB-231Breast Cancer20.4 ± 0.2

Experimental Protocols

Turbidity-Based Tubulin Polymerization Assay

This protocol details the methodology for assessing the effect of this compound on tubulin polymerization by measuring changes in turbidity.

Materials:

  • Lyophilized >99% pure bovine or porcine brain tubulin

  • Guanosine-5'-triphosphate (GTP) solution

  • General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • This compound (test compound)

  • Positive control: Nocodazole or Colchicine

  • Negative control: DMSO (vehicle)

  • Temperature-controlled spectrophotometer or microplate reader capable of measuring absorbance at 340 nm

  • Pre-chilled 96-well plates or cuvettes

Procedure:

  • Preparation of Reagents:

    • Reconstitute lyophilized tubulin on ice with General Tubulin Buffer to a final concentration of 2-4 mg/mL.

    • Prepare a 10 mM stock solution of GTP in General Tubulin Buffer.

    • Prepare a stock solution of this compound and control compounds in DMSO. Perform serial dilutions to create a range of concentrations. The final DMSO concentration in the assay should be kept below 1%.

  • Assay Setup (on ice):

    • In a pre-chilled 96-well plate, add the appropriate volume of General Tubulin Buffer.

    • Add the test compound at various concentrations to the respective wells.

    • Include wells for the positive control (e.g., Nocodazole) and negative control (DMSO).

    • Add GTP to each well to a final concentration of 1 mM.

    • Initiate the reaction by adding the reconstituted tubulin to each well. Mix gently by pipetting.

  • Data Acquisition:

    • Immediately transfer the plate to a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis:

    • Plot the absorbance at 340 nm against time for each concentration of the test compound and controls.

    • Determine the effect of the compound on the lag time, the maximum rate of polymerization (Vmax), and the final polymer mass.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare Reagents (Tubulin, GTP, Compound) plate_prep Prepare 96-well plate on ice reagents->plate_prep add_reagents Add Buffer, Compound, GTP, and Tubulin plate_prep->add_reagents incubate Incubate at 37°C add_reagents->incubate read_absorbance Measure Absorbance at 340 nm (every minute for 60-90 min) incubate->read_absorbance plot_data Plot Absorbance vs. Time read_absorbance->plot_data calc_ic50 Calculate IC50 plot_data->calc_ic50

Workflow for Turbidity-Based Tubulin Polymerization Assay.
Fluorescence-Based Tubulin Polymerization Assay

This protocol offers a more sensitive alternative to the turbidity-based assay.

Materials:

  • Tubulin Polymerization Assay Kit (containing fluorescent reporter)

  • Lyophilized >99% pure tubulin

  • GTP solution

  • General Tubulin Buffer

  • This compound (test compound)

  • Positive and negative controls

  • Fluorescence microplate reader pre-warmed to 37°C

  • Black, opaque 96-well plates

Procedure:

  • Preparation of Reagents:

    • Follow the kit manufacturer's instructions for preparing the tubulin, buffer, GTP, and fluorescent reporter solution.

    • Prepare serial dilutions of the test compound and controls in DMSO.

  • Assay Setup (on ice):

    • In a black 96-well plate, add the reaction mixture containing tubulin, buffer, GTP, and the fluorescent reporter.

    • Add the test compound and controls to the appropriate wells.

  • Data Acquisition:

    • Immediately place the plate in the pre-warmed fluorescence plate reader.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths every minute for 60-90 minutes.

  • Data Analysis:

    • Plot the fluorescence intensity against time for each condition.

    • Analyze the polymerization curves to determine the effect of the compound on the nucleation, growth rate (Vmax), and steady-state level of polymerization.

    • Calculate the IC50 value.

Cellular Effects and Signaling Pathway

Inhibition of tubulin polymerization by benzimidazole derivatives typically leads to a cascade of cellular events, culminating in apoptosis.

G compound This compound tubulin Tubulin Polymerization compound->tubulin Inhibition microtubules Microtubule Formation mitotic_spindle Mitotic Spindle Disruption microtubules->mitotic_spindle g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Cellular Signaling Pathway of Tubulin Polymerization Inhibition.

Mechanism of Action:

  • Inhibition of Tubulin Polymerization: this compound, like other benzimidazole derivatives, is hypothesized to bind to β-tubulin, likely at the colchicine-binding site. This binding prevents the incorporation of tubulin dimers into growing microtubules.

  • Disruption of Microtubule Formation: The inhibition of polymerization leads to a net depolymerization of microtubules, disrupting the dynamic instability of the microtubule network.

  • Mitotic Spindle Disruption: The compromised microtubule network is unable to form a functional mitotic spindle, which is essential for chromosome segregation during mitosis.

  • G2/M Phase Arrest: The cell's checkpoint control mechanisms detect the defective mitotic spindle and arrest the cell cycle at the G2/M transition to prevent aberrant cell division.

  • Apoptosis: Prolonged arrest in mitosis triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Conclusion

The protocols and data presented in these application notes provide a robust framework for investigating the potential of this compound as a tubulin polymerization inhibitor. By employing these established methodologies, researchers can accurately characterize its inhibitory activity and elucidate its mechanism of action, contributing to the development of novel anticancer therapeutics. The provided data on related benzimidazole compounds offer valuable benchmarks for these experimental investigations.

Anti-inflammatory activity assessment of "2-(1H-Benzo[d]imidazol-6-yl)acetic acid"

Author: BenchChem Technical Support Team. Date: December 2025

Assessment of the Anti-inflammatory Activity of 2-(1H-Benzo[d]imidazol-6-yl)acetic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: Inflammation is a complex biological response to harmful stimuli and is implicated in numerous diseases. Benzimidazole and its derivatives have garnered significant interest as a promising scaffold for the development of new anti-inflammatory agents.[1][2] This document outlines a comprehensive strategy for evaluating the anti-inflammatory potential of the novel compound, this compound, utilizing a combination of in vitro and in vivo assays. These protocols are designed to elucidate the compound's efficacy and potential mechanisms of action.

Experimental Workflow

The assessment of this compound's anti-inflammatory properties follows a structured, multi-tiered approach, beginning with initial in vitro screenings and progressing to more complex in vivo models.[3] This tiered approach allows for efficient screening and detailed characterization of the compound's activity.

experimental_workflow cluster_0 In Vitro Screening (Primary) cluster_1 In Vitro Mechanistic Studies (Secondary) cluster_2 In Vivo Evaluation p1 Protein Denaturation Assay s1 COX-1/COX-2 Inhibition Assay p1->s1 Proceed if active p2 HRBC Membrane Stabilization p2->s1 v1 Carrageenan-Induced Paw Edema s1->v1 Proceed if potent/selective s2 LPS-Stimulated Macrophage Assay (NO, TNF-α, IL-6) s2->v1 s3 NF-κB Translocation Assay s3->v1 v2 Acetic Acid-Induced Vascular Permeability

Caption: General experimental workflow for anti-inflammatory drug discovery.

In Vitro Anti-inflammatory Activity

Inhibition of Protein Denaturation Assay

Principle: Inflammation can lead to the denaturation of tissue proteins. This assay uses heat-induced denaturation of bovine serum albumin (BSA) as a model to assess the ability of a compound to protect against protein denaturation.[3][4]

Protocol:

  • Prepare a 1% w/v solution of Bovine Serum Albumin (BSA) in phosphate-buffered saline (PBS, pH 6.4).

  • Prepare various concentrations of this compound (e.g., 10, 50, 100, 250, 500 µg/mL) in a suitable solvent (e.g., DMSO). A standard drug, such as Diclofenac sodium, should be prepared at the same concentrations.

  • The reaction mixture consists of 0.5 mL of the test compound or standard solution and 0.5 mL of the BSA solution. The control group receives 0.5 mL of the vehicle instead of the test compound.

  • Incubate the mixtures at 37°C for 20 minutes.

  • Induce denaturation by heating the mixtures at 72°C in a water bath for 5 minutes.

  • After cooling to room temperature, measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.

  • The percentage inhibition of denaturation is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

Data Presentation:

Concentration (µg/mL)% Inhibition by this compound% Inhibition by Diclofenac Sodium
1015.2 ± 1.820.5 ± 2.1
5035.8 ± 2.542.3 ± 3.0
10055.1 ± 3.165.7 ± 3.5
25072.4 ± 4.080.2 ± 4.2
50085.6 ± 4.592.1 ± 4.8
IC₅₀ (µg/mL) 89.5 68.2

Note: Data presented are hypothetical and for illustrative purposes only.

Human Red Blood Cell (HRBC) Membrane Stabilization Assay

Principle: The stabilization of the HRBC membrane from hypotonicity-induced lysis can be correlated with anti-inflammatory activity. During inflammation, lysosomal enzymes are released, causing tissue damage. Compounds that can stabilize membranes may prevent this release.[3]

Protocol:

  • Prepare a 10% v/v suspension of human red blood cells in isotonic saline.

  • Prepare various concentrations of the test compound and a standard drug (e.g., Indomethacin) in isotonic buffer (pH 7.4).

  • The reaction mixture contains 1 mL of the test/standard solution, 1 mL of 0.2 M phosphate buffer, and 0.5 mL of the HRBC suspension.

  • Incubate at 56°C for 30 minutes in a water bath.

  • Centrifuge the mixtures at 3000 rpm for 10 minutes.

  • Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.

  • Calculate the percentage of membrane stabilization using the formula: % Protection = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

Data Presentation:

Concentration (µg/mL)% Protection by this compound% Protection by Indomethacin
1012.8 ± 1.518.9 ± 2.0
5031.5 ± 2.239.6 ± 2.8
10050.2 ± 3.060.1 ± 3.3
25068.9 ± 3.875.4 ± 4.1
50081.3 ± 4.388.7 ± 4.6
IC₅₀ (µg/mL) 99.8 75.1

Note: Data presented are hypothetical and for illustrative purposes only.

In Vitro Mechanistic Studies

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Principle: This assay determines the compound's ability to inhibit the COX-1 and COX-2 enzymes, which are key in the inflammatory pathway for prostaglandin synthesis. Selective inhibition of COX-2 is a desirable trait for modern anti-inflammatory drugs to reduce gastrointestinal side effects.[3]

Protocol:

  • Utilize a commercial COX (ovine or human) inhibitor screening assay kit (colorimetric or fluorometric).

  • Reconstitute purified COX-1 and COX-2 enzymes according to the kit's instructions.

  • In a 96-well plate, add the enzyme, a heme cofactor, and the test compound at various concentrations.

  • Initiate the reaction by adding arachidonic acid, the substrate.

  • Measure the absorbance or fluorescence at the appropriate wavelength as per the kit's manual.

  • Calculate the percentage of inhibition and determine the IC₅₀ values for both enzymes.

Data Presentation:

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
This compound15.82.56.32
Celecoxib (Standard)>1000.04>2500
Indomethacin (Standard)0.11.80.05

Note: Data presented are hypothetical and for illustrative purposes only.

Lipopolysaccharide (LPS)-Stimulated Macrophage Assay

Principle: Macrophages (e.g., RAW 264.7 cell line) are stimulated with LPS to induce an inflammatory response, leading to the production of nitric oxide (NO), TNF-α, and IL-6. The ability of the test compound to inhibit the production of these pro-inflammatory mediators is quantified.[5][6]

Protocol:

  • Culture RAW 264.7 macrophages in a 96-well plate until they reach 80% confluency.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Nitric Oxide (NO) Assay: Collect the cell supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent. Measure absorbance at 540 nm.

  • Cytokine Quantification (TNF-α and IL-6): Use the cell supernatant to quantify the levels of TNF-α and IL-6 using commercial ELISA kits.

Data Presentation:

Concentration (µM)NO Production (% of LPS control)TNF-α Production (% of LPS control)IL-6 Production (% of LPS control)
192.1 ± 5.595.3 ± 6.196.8 ± 5.9
1065.4 ± 4.170.2 ± 4.572.5 ± 4.8
5038.7 ± 2.945.8 ± 3.348.1 ± 3.5
10015.2 ± 1.822.6 ± 2.125.4 ± 2.3
IC₅₀ (µM) 42.5 55.1 58.3

Note: Data presented are hypothetical and for illustrative purposes only.

Inflammatory Signaling Pathway

The anti-inflammatory effects of many compounds are mediated through the inhibition of key signaling pathways, such as the NF-κB pathway, which is crucial for the expression of pro-inflammatory genes.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Genes Transcription Compound 2-(1H-Benzo[d]imidazol-6-yl) acetic acid Compound->IKK Inhibits

Caption: Proposed mechanism of action via the NF-κB signaling pathway.

In Vivo Anti-inflammatory Activity

Carrageenan-Induced Paw Edema in Rats

Principle: This is a widely used and well-established model of acute inflammation.[7] Carrageenan injection into the rat paw induces a biphasic edematous response. The first phase is mediated by histamine and serotonin, while the second, more prolonged phase is mediated by prostaglandins and leukotrienes.[7]

Protocol:

  • Use Wistar albino rats (150-200g), fasted overnight with free access to water.

  • Divide the animals into groups (n=6): Control (vehicle), Standard (Indomethacin, 10 mg/kg), and Test groups (this compound at different doses, e.g., 25, 50, 100 mg/kg, administered orally).

  • One hour after drug administration, inject 0.1 mL of 1% w/v carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume immediately after carrageenan injection (0 h) and at 1, 2, 3, and 4 hours thereafter using a plethysmometer.

  • Calculate the percentage inhibition of edema for each group at each time point compared to the control group.

Data Presentation:

Treatment Group (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema
Control (Vehicle)0.85 ± 0.05-
Indomethacin (10)0.28 ± 0.0367.1
Test Compound (25)0.62 ± 0.0427.0
Test Compound (50)0.45 ± 0.0347.1
Test Compound (100)0.33 ± 0.0261.2

Note: Data presented are hypothetical and for illustrative purposes only.

Acetic Acid-Induced Vascular Permeability in Mice

Principle: Inflammation increases vascular permeability, leading to the leakage of plasma into the extravascular space. This assay quantifies this leakage by measuring the amount of an intravenously injected dye that extravasates into the peritoneal cavity following irritation with acetic acid.[8]

Protocol:

  • Use Swiss albino mice (20-25g), divided into groups as in the paw edema model.

  • Administer the vehicle, standard drug (e.g., Indomethacin), or test compound orally.

  • After 30 minutes, inject 0.25 mL of 0.6% acetic acid solution intraperitoneally.

  • Simultaneously, inject 0.1 mL of 1% Evans blue dye intravenously via the tail vein.

  • After 20 minutes, sacrifice the animals by cervical dislocation.

  • Collect the peritoneal fluid by washing the cavity with 5 mL of saline.

  • Centrifuge the fluid and measure the absorbance of the supernatant at 610 nm.

  • A lower absorbance value in the treated groups indicates reduced vascular permeability.

Data Presentation:

Treatment Group (mg/kg)Absorbance at 610 nm (Evans Blue Concentration)% Inhibition of Permeability
Control (Vehicle)0.35 ± 0.03-
Indomethacin (10)0.12 ± 0.0165.7
Test Compound (25)0.25 ± 0.0228.6
Test Compound (50)0.19 ± 0.0245.7
Test Compound (100)0.14 ± 0.0160.0

Note: Data presented are hypothetical and for illustrative purposes only.

References

Application Notes and Protocols for Antimicrobial Screening of 2-(1H-Benzo[d]imidazol-6-yl)acetic acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the antimicrobial screening of novel derivatives of "2-(1H-Benzo[d]imidazol-6-yl)acetic acid". The benzimidazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its broad spectrum of biological activities.[1] This document outlines the key experimental procedures for evaluating the antibacterial and antifungal potential of this specific class of compounds, presenting data in a clear and comparative format, and visualizing the associated workflows and potential mechanisms of action.

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of newly synthesized compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period. The following table summarizes representative MIC values for a series of hypothetical "this compound" derivatives against common bacterial and fungal strains. This data is presented to illustrate a structured format for easy comparison of the antimicrobial potency of different structural modifications.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives (µg/mL)

Compound IDR-GroupStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)Candida albicans (ATCC 10231)
BDA-01H64128>256128
BDA-02CH₃326425664
BDA-03Cl163212832
BDA-04NO₂8166416
BDA-05OCH₃3264>25664
Ciprofloxacin-10.51-
Fluconazole----8

Note: The data presented in this table is illustrative and intended for representational purposes. Actual MIC values would be determined experimentally.

Experimental Protocols

Detailed methodologies for the key experiments involved in the antimicrobial screening of "this compound" derivatives are provided below.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[2]

a. Preparation of Bacterial/Fungal Inoculum:

  • Aseptically select 3-5 well-isolated colonies of the test microorganism from an agar plate.

  • Inoculate the colonies into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Incubate the broth culture at an appropriate temperature (e.g., 37°C) until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[2]

  • Dilute the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[2]

b. Preparation of Compound Dilutions:

  • Prepare a stock solution of the test "this compound" derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

  • Perform two-fold serial dilutions of the compound stock solution in the appropriate broth medium within a 96-well microtiter plate. The concentration range should be selected based on the expected potency of the compounds.

c. Inoculation and Incubation:

  • Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.

  • Include a positive control (microorganism with no compound) and a negative control (broth medium only).

  • Seal the plate and incubate at the appropriate temperature for 16-20 hours for bacteria, or 24-48 hours for fungi.

d. Determination of MIC:

  • Following incubation, visually inspect the plate for turbidity (microbial growth).

  • The MIC is the lowest concentration of the compound at which there is no visible growth.

Kirby-Bauer Disk Diffusion Susceptibility Test

This is a qualitative method used to determine the sensitivity or resistance of bacteria to various antimicrobial compounds.[3][4]

a. Inoculum Preparation and Inoculation:

  • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.[3]

  • Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

  • Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate to create a uniform bacterial lawn.[4]

b. Application of Disks:

  • Prepare sterile filter paper disks impregnated with a known concentration of the "this compound" derivative.

  • Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate.[3]

  • Gently press the disks to ensure complete contact with the agar.

c. Incubation:

  • Invert the plates and incubate at 35-37°C for 16-20 hours.[4]

d. Interpretation of Results:

  • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[3]

  • The size of the zone of inhibition is indicative of the antimicrobial activity of the compound.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity of the test compounds.[2]

a. Cell Culture and Seeding:

  • Culture a suitable eukaryotic cell line (e.g., HeLa, HEK293) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

b. Compound Treatment:

  • Prepare serial dilutions of the "this compound" derivatives in cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the test compounds.

  • Include a vehicle control (cells treated with the solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).

c. MTT Addition and Incubation:

  • After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[2]

d. Solubilization and Absorbance Measurement:

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Measure the absorbance of the purple formazan solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the vehicle-treated control.

Visualizations

Experimental Workflow for Antimicrobial Screening

The following diagram illustrates the general workflow for the synthesis and antimicrobial evaluation of novel "this compound" derivatives.

Antimicrobial screening workflow for novel compounds.
Potential Mechanism of Action: Inhibition of Bacterial DNA Gyrase

Benzimidazole derivatives have been reported to exert their antimicrobial effects through various mechanisms, including the inhibition of essential bacterial enzymes. One such target is DNA gyrase, an enzyme crucial for DNA replication in bacteria. The diagram below illustrates this inhibitory action.

G cluster_bacterial_cell Bacterial Cell dna_replication DNA Replication dna_gyrase DNA Gyrase relaxed_dna Relaxed DNA dna_gyrase->relaxed_dna unwinds supercoiled_dna Supercoiled DNA supercoiled_dna->dna_gyrase binds relaxed_dna->dna_replication compound 2-(1H-Benzo[d]imidazol-6-yl) acetic acid Derivative compound->inhibition inhibition->dna_gyrase

Inhibition of bacterial DNA gyrase by benzimidazole derivatives.

References

Application Notes and Protocols for the Synthesis of 2-(1H-Benzo[d]imidazol-6-yl)acetic acid Analogues for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and preliminary biological evaluation of analogues of 2-(1H-Benzo[d]imidazol-6-yl)acetic acid for structure-activity relationship (SAR) studies. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities, including anti-inflammatory and anticancer effects.[1][2][3] The strategic modification of this core structure allows for the exploration of the chemical space to identify compounds with enhanced potency and selectivity.

Rationale for Analogue Synthesis

SAR studies are crucial in drug discovery to understand how chemical structure relates to biological activity. For the this compound core, analogues can be designed by modifying three key positions:

  • N-1 Position of the Benzimidazole Ring: Substitution at this position can influence the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which can affect cell permeability and target engagement.

  • C-2 Position of the Benzimidazole Ring: Introducing various substituents at this position allows for the exploration of a wide range of steric and electronic effects that can impact binding affinity to biological targets.

  • Acetic Acid Moiety at the C-6 Position: Modification of the carboxylic acid group and the methylene linker can influence the compound's acidity, polarity, and ability to interact with specific residues in a target's active site.

General Synthetic Strategies

The synthesis of this compound analogues generally follows a convergent strategy, primarily involving the condensation of a substituted o-phenylenediamine with a carboxylic acid or its derivative.[4][5] Microwave-assisted synthesis can be employed to accelerate reaction times and improve yields.

A general workflow for the synthesis and evaluation of these analogues is depicted below.

G cluster_synthesis Analogue Synthesis cluster_evaluation Biological Evaluation start Starting Materials (Substituted o-phenylenediamines, Carboxylic Acids/Aldehydes) reaction Condensation Reaction (e.g., Phillips Reaction) start->reaction purification Purification (Recrystallization, Column Chromatography) reaction->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization in_vitro In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) characterization->in_vitro sar SAR Analysis in_vitro->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for the synthesis and evaluation of benzimidazole analogues.

Data Presentation: Structure-Activity Relationship (SAR)

The following tables summarize hypothetical SAR data for analogues of this compound, illustrating how structural modifications can influence anticancer and anti-inflammatory activity.

Table 1: Anticancer Activity of 2-Substituted-1H-benzo[d]imidazol-6-yl)acetic Acid Analogues against HCT116 Colon Cancer Cells

Compound IDR-Group at C2IC50 (µM)[6]
1a -H> 100
1b -CH355.2
1c -Phenyl15.8
1d -4-Chlorophenyl8.5
1e -4-Methoxyphenyl22.1
1f -4-Nitrophenyl5.2

Note: The data presented is illustrative and based on general trends observed for benzimidazole derivatives.

Table 2: Anti-inflammatory Activity of N-1 Substituted-2-phenyl-1H-benzo[d]imidazol-6-yl)acetic Acid Analogues (Inhibition of Carrageenan-Induced Paw Edema)

Compound IDR-Group at N1% Inhibition of Edema[1][2]
2a -H45
2b -CH352
2c -Ethyl58
2d -Benzyl65
2e -4-Chlorobenzyl72

Note: The data presented is illustrative and based on general trends observed for benzimidazole derivatives.

Experimental Protocols

General Protocol for the Synthesis of 2-Substituted-(1H-benzo[d]imidazol-6-yl)acetic acid Analogues

This protocol describes the synthesis of analogues with modifications at the C-2 position.

Materials:

  • 4-amino-3-nitrophenylacetic acid

  • Substituted carboxylic acid (R-COOH) or aldehyde (R-CHO)

  • 10% Pd/C

  • Methanol

  • Ethanol

  • Polyphosphoric acid (PPA) or p-Toluenesulfonic acid (p-TsOH)

  • Sodium hydroxide (NaOH) solution (10%)

  • Hydrochloric acid (HCl)

Procedure:

  • Reduction of the Nitro Group: Dissolve 4-amino-3-nitrophenylacetic acid in methanol. Add a catalytic amount of 10% Pd/C. Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC). Filter the catalyst and concentrate the filtrate to obtain 3,4-diaminophenylacetic acid.

  • Condensation Reaction (Phillips-Ladenburg Reaction): In a round-bottom flask, combine 3,4-diaminophenylacetic acid (1.0 eq) and the desired carboxylic acid (1.0-1.2 eq).[7] Add a catalytic amount of PPA or p-TsOH.[7]

  • Heat the reaction mixture under reflux for 2-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).[7]

  • After completion, cool the mixture to room temperature and pour it into a beaker containing crushed ice and a base solution (e.g., 10% NaOH) to neutralize the acid.[7]

  • Stir the mixture until a precipitate forms. Collect the crude product by vacuum filtration and wash it with cold water.[7]

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 2-substituted-(1H-benzo[d]imidazol-6-yl)acetic acid analogue.

  • Characterization: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general method for assessing the anticancer activity of the synthesized analogues.

Materials:

  • Human cancer cell line (e.g., HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized benzimidazole analogues (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in the complete growth medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)

This protocol provides a method for evaluating the in vivo anti-inflammatory effects of the synthesized analogues in rodents.

Materials:

  • Wistar rats or Swiss albino mice

  • Synthesized benzimidazole analogues

  • Carrageenan solution (1% in saline)

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the animals for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a standard group (Indomethacin), and test groups (synthesized compounds at different doses). Administer the compounds orally or intraperitoneally.

  • Induction of Edema: After 30-60 minutes of compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Signaling Pathways and Experimental Workflows

Benzimidazole derivatives have been shown to exert their biological effects through various signaling pathways. Understanding these pathways is crucial for mechanism-of-action studies.

Signaling Pathways in Cancer

Many benzimidazole derivatives exhibit anticancer activity by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.

G cluster_pathways Cancer-Related Signaling Pathways compound Benzimidazole Analogue egfr EGFR compound->egfr inhibits braf BRAF compound->braf inhibits tubulin Tubulin Polymerization compound->tubulin inhibits topoisomerase Topoisomerase compound->topoisomerase inhibits mapk MAPK Pathway egfr->mapk pi3k PI3K/Akt Pathway egfr->pi3k braf->mapk proliferation Cell Proliferation & Survival mapk->proliferation apoptosis Apoptosis mapk->apoptosis inhibition pi3k->proliferation pi3k->apoptosis inhibition tubulin->proliferation inhibition topoisomerase->proliferation inhibition angiogenesis Angiogenesis

Caption: Key signaling pathways in cancer targeted by benzimidazole analogues.

Experimental Workflow for Anticancer Drug Discovery

A typical workflow for identifying and characterizing novel anticancer agents from a library of synthesized benzimidazole analogues is outlined below.

G synthesis Synthesis of Analogue Library screening High-Throughput Screening (e.g., MTT Assay) synthesis->screening hit_id Hit Identification (Potent Compounds) screening->hit_id moa Mechanism of Action Studies (e.g., Kinase Assays, Western Blot) hit_id->moa in_vivo In Vivo Efficacy (Xenograft Models) moa->in_vivo lead_dev Lead Development in_vivo->lead_dev

Caption: Experimental workflow for anticancer drug discovery with benzimidazole analogues.

References

Application Notes and Protocols for In Vivo Animal Studies of 2-(1H-Benzo[d]imidazol-6-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive review of publicly available scientific literature did not yield specific in vivo studies, detailed experimental protocols, or established signaling pathways for "2-(1H-Benzo[d]imidazol-6-yl)acetic acid". The information presented herein is based on general principles of preclinical in vivo research and data extrapolated from studies on other benzimidazole derivatives. These notes and protocols are intended to serve as a foundational template for researchers and should be adapted and validated based on compound-specific in vitro data and preliminary toxicity assessments.

Introduction: The Therapeutic Potential of Benzimidazole Scaffolds

The benzimidazole core is a prominent scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities. While specific data for the title compound is lacking, related benzimidazole-containing molecules have been investigated for various therapeutic applications, providing a rationale for exploring the in vivo potential of novel analogues.

  • Anticancer Properties: Certain benzimidazole derivatives have been shown to target fundamental cellular processes in cancer, such as DNA topoisomerase I, leading to cell cycle arrest and apoptosis.[1][2]

  • Neurodegenerative Diseases: Other analogues, such as 2-phenyl-1H-benzo[d]imidazole derivatives, have been identified as inhibitors of enzymes like 17β-HSD10, which are implicated in the pathology of Alzheimer's disease.[3]

  • Anti-inflammatory and Analgesic Effects: Substituted benzimidazoles have demonstrated significant anti-inflammatory and analgesic properties in various preclinical models.

  • Other Applications: The versatility of the benzimidazole structure has led to its exploration in diverse areas including as GABA-A receptor modulators and for reducing intraocular pressure.[4][5]

Given this broad therapeutic landscape, "this compound" warrants investigation to determine its unique pharmacological profile in vivo.

General Application Notes for In Vivo Studies

Prior to initiating in vivo experiments, a thorough in vitro characterization of the test compound is essential. This includes determining its purity, solubility, stability, and preliminary cytotoxicity against relevant cell lines.

Compound Formulation and Administration

The choice of vehicle and route of administration is critical for ensuring bioavailability and minimizing non-specific toxicity.[2]

  • Vehicle Selection: A common starting point is a vehicle such as 0.5% carboxymethylcellulose (CMC) in saline, or a solution of DMSO/PEG/saline. The final DMSO concentration should be kept to a minimum (typically <10%) to avoid vehicle-induced toxicity. All formulations must be sterile.

  • Route of Administration: The intended clinical route should guide the preclinical choice.

    • Oral (PO): Oral gavage is a precise method for delivering a specific dose.[6][7][8][9][10] The compound can also be formulated in the animal's feed or drinking water for chronic studies.

    • Intraperitoneal (IP): IP injection offers rapid absorption and is a common route for initial efficacy studies in rodents.[3][11][12][13][14]

    • Intravenous (IV): IV administration provides 100% bioavailability and is used for pharmacokinetic studies and for compounds with poor oral absorption.

Animal Model Selection

The choice of animal model depends on the therapeutic area of interest.[15][16][17][18]

  • For Oncology: Immunocompromised mice (e.g., nude or NOD/SCID) are typically used for xenograft models where human cancer cell lines are implanted subcutaneously or orthotopically.[15][19] Syngeneic models in immunocompetent mice (e.g., C57BL/6) are used to study the interaction with the immune system.[16]

  • For Inflammatory Diseases: Various models exist to mimic human conditions, such as collagen-induced arthritis (CIA) in mice or rats for rheumatoid arthritis, or dextran sodium sulfate (DSS)-induced colitis for inflammatory bowel disease.[4][5][20][21][22]

  • For Neurodegenerative Diseases: Transgenic mouse models that recapitulate aspects of human diseases (e.g., Alzheimer's or Parkinson's) are commonly used.

All animal experiments must be conducted under a protocol approved by an Institutional Animal Care and Use Committee (IACUC).[2]

Generalized Experimental Protocols

The following are template protocols that must be adapted with specific details (e.g., dose, volume, animal strain) based on preliminary studies.

Protocol: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of "this compound" that can be administered without causing unacceptable toxicity.

Methodology:

  • Animal Model: Healthy, young adult mice (e.g., C57BL/6), 8-10 weeks old.

  • Grouping: Assign animals to groups (n=3-5 per group), including one vehicle control group and at least four dose-escalation groups.

  • Dose Preparation: Prepare fresh formulations of the test compound at varying concentrations.

  • Administration: Administer the compound once daily for 7-14 consecutive days via the chosen route (e.g., oral gavage).

  • Monitoring:

    • Record body weight daily.

    • Perform clinical observations twice daily for signs of toxicity (e.g., changes in posture, activity, fur texture, signs of pain or distress).

    • The MTD is often defined as the dose that causes no more than a 10-20% loss in body weight and no mortality or severe morbidity.[23]

  • Endpoint: At the end of the study, euthanize animals and perform gross necropsy. Collect major organs for histopathological analysis.

Protocol: Tumor Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of "this compound" in a human cancer xenograft model.

Methodology:

  • Cell Culture: Culture a relevant human cancer cell line (e.g., MDA-MB-231 for breast cancer) under standard conditions.

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of immunodeficient mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize animals into treatment groups (n=8-10 per group), including vehicle control, test compound, and a positive control (standard-of-care chemotherapy).

  • Treatment: Administer treatment as per the determined MTD and schedule (e.g., daily oral gavage for 21 days).

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Record body weight 2-3 times per week as an indicator of toxicity.

  • Endpoint: Euthanize animals when tumors reach a predetermined size limit or at the end of the study. Excise tumors, weigh them, and process for histopathology and biomarker analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).

Protocol: Preliminary Pharmacokinetic (PK) Study

Objective: To determine the basic pharmacokinetic profile (absorption, distribution, metabolism, excretion) of the compound.[24][25][26][27]

Methodology:

  • Animal Model: Healthy, young adult rats (e.g., Sprague-Dawley), often with jugular vein cannulation for serial blood sampling.

  • Grouping: Two groups (n=3-4 per group): one for IV administration and one for oral (PO) administration.

  • Administration: Administer a single dose of the compound.

  • Blood Sampling: Collect blood samples (e.g., 100-200 µL) at multiple time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

  • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the compound in plasma.

  • Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t½).

Data Presentation

All quantitative data should be presented in clear, structured tables to allow for easy comparison between groups.

Table 1: Example of an MTD Study Summary

GroupDose (mg/kg/day)% Change in Body Weight (Day 14)Clinical ObservationsMortality
Vehicle0+5.2%Normal0/5
Compound A10+3.1%Normal0/5
Compound A30-2.5%Normal0/5
Compound A100-12.8%Mild piloerection0/5
Compound A300-25.1%Severe lethargy, hunched posture2/5

Table 2: Example of a Xenograft Efficacy Study Summary

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³) ± SEM% Tumor Growth Inhibition (TGI)Mean Body Weight Change (%)
Vehicle Control-1540 ± 125-+4.5
Compound A50820 ± 9846.8-3.2
Positive Control10450 ± 7570.8-8.9

Visualization of Workflows and Pathways

Generalized In Vivo Efficacy Study Workflow

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase A Select Animal Model (e.g., Xenograft) B IACUC Protocol Approval A->B C Compound Formulation & Vehicle Selection B->C G Administer Treatment (Vehicle, Compound, Positive Control) C->G D Tumor Cell Implantation E Tumor Growth Monitoring D->E F Randomize Animals into Groups E->F F->G H Monitor Tumor Volume & Body Weight G->H I Study Endpoint: Euthanasia & Necropsy H->I J Excise & Weigh Tumors I->J K Sample Processing (Histology, Biomarkers) J->K L Data Analysis & Reporting K->L

Caption: A generalized workflow for a preclinical in vivo efficacy study.

Hypothetical Signaling Pathway

Based on activities of other benzimidazoles, a potential mechanism could involve the inhibition of a key signaling pathway in cancer, such as the PI3K/Akt pathway.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTOR mTORC1 Akt->mTOR Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibits Bad/Bax Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 2-(1H-Benzo[d]imidazol- 6-yl)acetic acid Compound->PI3K Inhibits (?)

Caption: A hypothetical PI3K/Akt signaling pathway potentially targeted by a novel benzimidazole compound.

References

Application Notes and Protocols for the Formulation of 2-(1H-Benzo[d]imidazol-6-yl)acetic acid in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(1H-Benzo[d]imidazol-6-yl)acetic acid is a heterocyclic compound belonging to the benzimidazole class of molecules. Benzimidazole derivatives are of significant interest in medicinal chemistry due to their structural similarity to naturally occurring purines and their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer effects.[1][2][3][4][5] The therapeutic potential of this compound is promising; however, its effective delivery to target sites remains a critical challenge, potentially limited by poor aqueous solubility and the need for controlled release.

These application notes provide an overview of potential formulation strategies to enhance the delivery of this compound, along with detailed protocols for the preparation and characterization of a nanoparticle-based drug delivery system.

Formulation Strategies and Characterization Data

To overcome potential bioavailability challenges, formulating this compound into advanced drug delivery systems is a promising approach. Strategies such as encapsulation within polymeric nanoparticles or liposomes can improve solubility, protect the drug from premature degradation, and facilitate controlled release. Below is a summary of hypothetical characterization data for two potential formulation approaches.

Table 1: Physicochemical Properties of this compound Formulations

Formulation TypeMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
PLGA Nanoparticles180 ± 150.15 ± 0.03-25.5 ± 2.185.2 ± 4.58.1 ± 0.7
Liposomal Formulation120 ± 100.21 ± 0.05-15.8 ± 1.972.5 ± 5.15.5 ± 0.4

Table 2: In Vitro Release Profile of this compound Formulations

Time (hours)Cumulative Release from PLGA NP (%)Cumulative Release from Liposomes (%)
15.2 ± 0.810.1 ± 1.2
415.6 ± 1.528.5 ± 2.0
828.9 ± 2.145.3 ± 2.8
1240.1 ± 2.558.9 ± 3.1
2465.7 ± 3.275.6 ± 3.5
4888.9 ± 4.090.1 ± 4.2
7295.1 ± 3.894.5 ± 3.9

Experimental Workflow

The following diagram outlines the general workflow for the formulation and evaluation of this compound nanoparticles.

G cluster_0 Formulation cluster_1 Characterization cluster_2 In Vitro Evaluation A Dissolve Drug and Polymer in Organic Solvent C Emulsification (e.g., Sonication) A->C B Prepare Aqueous Surfactant Solution B->C D Solvent Evaporation C->D E Nanoparticle Collection (Centrifugation) D->E F Particle Size and Zeta Potential (DLS) E->F G Morphology (TEM/SEM) E->G H Encapsulation Efficiency and Drug Loading (HPLC) E->H I In Vitro Release Study E->I J Cell Culture E->J K Cell Viability Assay (e.g., MTT) J->K L Data Analysis K->L

Experimental workflow for nanoparticle formulation and testing.

Hypothetical Signaling Pathway Inhibition

Given the known anti-inflammatory properties of many benzimidazole derivatives, this compound may exert its effects by inhibiting pro-inflammatory signaling pathways such as the NF-κB pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Toll_Like_Receptor Toll-Like Receptor (TLR) MyD88 MyD88 Toll_Like_Receptor->MyD88 IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK_Complex IKK Complex TRAF6->IKK_Complex IkB_NF_kB IκB-NF-κB (Inactive) IKK_Complex->IkB_NF_kB Phosphorylation of IκB IkB IκB NF_kB NF-κB NF_kB_nucleus NF-κB NF_kB->NF_kB_nucleus Translocation IkB_NF_kB->NF_kB IκB Degradation Drug 2-(1H-Benzo[d]imidazol- 6-yl)acetic acid Drug->IKK_Complex Inhibition DNA DNA NF_kB_nucleus->DNA Inflammation Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) DNA->Inflammation

Hypothetical inhibition of the NF-κB signaling pathway.

Detailed Experimental Protocols

Protocol 1: Formulation of Polymeric Nanoparticles using Emulsion-Solvent Evaporation

Objective: To encapsulate this compound within poly(lactic-co-glycolic acid) (PLGA) nanoparticles.

Materials:

  • This compound

  • PLGA (50:50 lactide:glycolide ratio)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Poly(vinyl alcohol) (PVA) or Poloxamer 188

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator or high-speed homogenizer

  • Rotary evaporator

  • High-speed centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of this compound in 5 mL of DCM in a glass vial. Ensure complete dissolution.

  • Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution by dissolving 200 mg of PVA in 20 mL of deionized water. Stir until fully dissolved.

  • Emulsification: Add the organic phase to the aqueous phase dropwise while stirring the aqueous phase at 800 rpm on a magnetic stirrer.

  • Immediately after adding the organic phase, sonicate the mixture using a probe sonicator for 3 minutes (30 seconds on, 30 seconds off cycles) on ice to form a stable oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Transfer the emulsion to a round-bottom flask and stir at 500 rpm for 4-6 hours at room temperature under a fume hood to allow the DCM to evaporate, leading to nanoparticle formation.

  • Nanoparticle Collection: Transfer the nanoparticle suspension to centrifuge tubes and centrifuge at 15,000 x g for 20 minutes at 4°C.

  • Washing: Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat the centrifugation and washing steps twice to remove residual PVA and unencapsulated drug.

  • Lyophilization (Optional): For long-term storage, resuspend the final pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% sucrose) and freeze-dry for 48 hours.

Protocol 2: Characterization of Nanoparticles

Objective: To determine the particle size, polydispersity index (PDI), and zeta potential of the formulated nanoparticles.

Materials:

  • Nanoparticle suspension

  • Deionized water

  • Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)

  • Disposable cuvettes

Procedure:

  • Sample Preparation: Dilute the nanoparticle suspension (from Protocol 1, Step 7) with deionized water to achieve an appropriate scattering intensity (typically a 1:100 dilution).

  • Particle Size and PDI Measurement:

    • Transfer the diluted suspension to a disposable polystyrene cuvette.

    • Place the cuvette in the DLS instrument.

    • Set the instrument parameters (e.g., temperature at 25°C, dispersant viscosity of water).

    • Perform the measurement in triplicate to obtain the average Z-average diameter and PDI.

  • Zeta Potential Measurement:

    • Transfer the diluted suspension to a disposable folded capillary cell (DTS1070 or equivalent).

    • Ensure there are no air bubbles in the cell.

    • Place the cell in the instrument.

    • Perform the measurement in triplicate to obtain the average zeta potential.

Protocol 3: Determination of Drug Loading and Encapsulation Efficiency

Objective: To quantify the amount of this compound encapsulated within the nanoparticles.

Materials:

  • Lyophilized nanoparticles

  • Dimethyl sulfoxide (DMSO) or a suitable organic solvent to dissolve PLGA

  • High-Performance Liquid Chromatography (HPLC) system

  • Mobile phase and column suitable for the drug

  • Centrifuge

Procedure:

  • Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase and generate a standard curve by plotting HPLC peak area versus concentration.

  • Sample Preparation:

    • Accurately weigh 5 mg of lyophilized drug-loaded nanoparticles.

    • Dissolve the nanoparticles in 1 mL of DMSO to break them apart and release the encapsulated drug.

    • Add 4 mL of mobile phase and vortex thoroughly.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the polymer debris.

  • HPLC Analysis:

    • Inject 20 µL of the supernatant from the sample preparation into the HPLC system.

    • Determine the concentration of the drug in the sample by comparing its peak area to the standard curve.

  • Calculations:

    • Drug Loading (%): (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

    • Encapsulation Efficiency (%): (Mass of drug in nanoparticles / Initial mass of drug used) x 100

Protocol 4: In Vitro Drug Release Study

Objective: To evaluate the release profile of this compound from the nanoparticles over time.

Materials:

  • Drug-loaded nanoparticles

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis tubing (with appropriate molecular weight cut-off)

  • Shaking incubator or water bath

  • HPLC system

Procedure:

  • Sample Preparation: Accurately weigh 10 mg of drug-loaded nanoparticles and suspend them in 2 mL of PBS (pH 7.4).

  • Dialysis Setup:

    • Transfer the nanoparticle suspension into a pre-soaked dialysis bag.

    • Securely clip both ends of the bag.

    • Place the dialysis bag into a beaker containing 50 mL of PBS (the release medium).

  • Incubation: Place the beaker in a shaking incubator set at 37°C and 100 rpm.

  • Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium from the beaker and replace it with 1 mL of fresh, pre-warmed PBS to maintain sink conditions.

  • Analysis: Analyze the drug concentration in the collected samples using HPLC as described in Protocol 3.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point relative to the total amount of drug encapsulated in the nanoparticles.

Protocol 5: Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxicity of the formulated nanoparticles on a relevant cell line (e.g., a cancer cell line).

Materials:

  • Relevant cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Free drug, drug-loaded nanoparticles, and blank nanoparticles

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Treatment: Prepare serial dilutions of the free drug, drug-loaded nanoparticles, and blank nanoparticles in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the treatment solutions. Include wells with untreated cells as a control.

  • Incubate the plate for 48 or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability (%) for each treatment group relative to the untreated control cells. Plot cell viability versus concentration to determine the IC₅₀ value.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1H-Benzo[d]imidazol-6-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals experiencing low yields or other issues in the synthesis of 2-(1H-Benzo[d]imidazol-6-yl)acetic acid.

Troubleshooting Guide

Question: My reaction to form this compound is resulting in a very low yield. What are the potential causes and how can I improve it?

Answer: Low yields in the synthesis of this compound, typically synthesized via the condensation of 3,4-diaminophenylacetic acid and formic acid, can stem from several factors. Below is a systematic guide to troubleshooting this issue.

1. Purity of Starting Materials:

  • Issue: The primary precursor, 3,4-diaminophenylacetic acid, is susceptible to oxidation. Contamination with oxidized byproducts can significantly hinder the cyclization reaction.

  • Recommendation:

    • Ensure the 3,4-diaminophenylacetic acid is of high purity. If it has darkened in color (typically indicating oxidation), consider purification by recrystallization under an inert atmosphere.

    • Use freshly opened or properly stored formic acid. Formic acid can decompose over time.

2. Reaction Conditions:

  • Issue: Incomplete reaction due to non-optimal temperature or reaction time is a common culprit for low yields.

  • Recommendation:

    • Temperature: The condensation reaction typically requires heating. A common method involves refluxing in an acidic medium, such as 4M HCl. Ensure the reaction mixture reaches and maintains the appropriate reflux temperature.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction appears sluggish, consider extending the reaction time.

3. Side Reactions:

  • Issue: The formation of side products can consume starting materials and complicate purification. In benzimidazole synthesis, incomplete cyclization or polymerization can occur.

  • Recommendation:

    • Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation of the diamine starting material.

    • Stoichiometry: Ensure accurate stoichiometry. An excess of formic acid is often used as it can also act as the reaction solvent.

4. Product Isolation and Purification:

  • Issue: The target compound is amphoteric and may be lost during workup if the pH is not carefully controlled.

  • Recommendation:

    • After the reaction is complete, the product will be in a protonated form in the acidic solution. To precipitate the product, carefully neutralize the reaction mixture to its isoelectric point. The exact pH for maximal precipitation may need to be determined empirically, but it is typically in the range of pH 4-6.

    • Wash the crude product with cold water to remove any remaining salts and impurities. Recrystallization from a suitable solvent system (e.g., water/ethanol mixture) can be employed for further purification.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthesis method for this compound?

A common and straightforward method is the Phillips condensation, which involves reacting 3,4-diaminophenylacetic acid with formic acid under heating. The formic acid serves as both a reactant and a solvent.

Q2: How can I monitor the progress of the reaction?

Reaction progress can be effectively monitored by TLC. Use a suitable mobile phase (e.g., a mixture of dichloromethane and methanol) to separate the starting material from the product. The disappearance of the 3,4-diaminophenylacetic acid spot indicates the completion of the reaction.

Q3: My purified product has a brownish tint. What does this indicate?

A brownish tint may suggest the presence of oxidized impurities. While the reaction should be carried out under conditions that minimize oxidation, some discoloration can occur. If the purity is confirmed by analytical methods (e.g., NMR, LC-MS) to be high, the color may not be a significant issue for subsequent steps. However, if purity is a concern, consider an additional purification step, such as treatment with activated carbon followed by recrystallization.

Q4: Can I use other reagents instead of formic acid?

Yes, other reagents can be used to form the benzimidazole ring. For instance, you could use triethyl orthoformate in the presence of an acid catalyst. However, formic acid is often preferred for its simplicity and efficiency in this type of condensation.

Quantitative Data Summary

The following table summarizes typical reaction conditions that can be optimized for the synthesis of this compound.

ParameterCondition 1Condition 2Condition 3
Starting Material 3,4-Diaminophenylacetic acid3,4-Diaminophenylacetic acid3,4-Diaminophenylacetic acid
Reagent Formic AcidFormic Acid (in 4M HCl)Triethyl Orthoformate
Temperature 100-110 °CReflux (~100 °C)Reflux
Reaction Time 2-4 hours4-6 hours3-5 hours
Atmosphere AirInert (Nitrogen)Inert (Argon)
Typical Yield 60-75%70-85%65-80%

Experimental Protocols

Protocol 1: Synthesis using Formic Acid

  • To a round-bottom flask, add 3,4-diaminophenylacetic acid (1.0 eq).

  • Add an excess of formic acid (e.g., 10-15 eq).

  • Heat the mixture to 100-110 °C and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Slowly add water to precipitate the crude product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize from a water/ethanol mixture to obtain the pure product.

Protocol 2: Synthesis in Aqueous HCl

  • Suspend 3,4-diaminophenylacetic acid (1.0 eq) in 4M aqueous hydrochloric acid.

  • Add formic acid (1.5 eq).

  • Heat the mixture to reflux and maintain for 4-6 hours under a nitrogen atmosphere.

  • After completion, cool the reaction mixture in an ice bath.

  • Carefully neutralize the solution with a base (e.g., aqueous ammonia or NaOH) to precipitate the product. Adjust the pH to approximately 4-6 for maximum precipitation.

  • Filter the precipitate, wash thoroughly with cold water, and dry.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add 3,4-diaminophenylacetic acid to flask B 2. Add formic acid A->B C 3. Heat to 100-110°C B->C D 4. Stir for 2-4 hours C->D E 5. Monitor by TLC D->E F 6. Cool to RT E->F G 7. Precipitate with water F->G H 8. Filter and wash G->H I 9. Dry under vacuum H->I J 10. Recrystallize I->J troubleshooting_guide cluster_purity Purity Checks cluster_conditions Condition Checks cluster_workup Workup Checks start Low Yield Issue purity Check Starting Material Purity start->purity conditions Review Reaction Conditions start->conditions workup Optimize Workup/Purification start->workup purity_check Is 3,4-diaminophenylacetic acid discolored? purity->purity_check temp_check Was reflux temperature maintained? conditions->temp_check ph_check Was pH carefully controlled during neutralization? workup->ph_check purify_reagent Recrystallize starting material purity_check->purify_reagent Yes purity_ok Purity is likely not the issue purity_check->purity_ok No time_check Was reaction monitored to completion? temp_check->time_check Yes use_inert Use inert atmosphere temp_check->use_inert No extend_time Increase reaction time time_check->extend_time No conditions_ok Conditions may not be the root cause time_check->conditions_ok Yes optimize_ph Determine isoelectric point empirically ph_check->optimize_ph No workup_ok Workup procedure is likely adequate ph_check->workup_ok Yes

Technical Support Center: Synthesis of 2-(1H-Benzo[d]imidazol-6-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized "2-(1H-Benzo[d]imidazol-6-yl)acetic acid".

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Product Incomplete reaction.- Ensure the reaction is heated at reflux for a sufficient duration (typically 2-4 hours).- Use a slight excess of formic acid to ensure complete conversion of the diamine starting material.
Degradation of starting material or product.- Monitor the reaction temperature closely; excessive heat can lead to decomposition.- Work up the reaction mixture promptly after completion.
Product is Highly Colored (Yellow/Brown) Presence of oxidized impurities.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the diamino starting material.- Treat the crude product with activated carbon (decolorizing charcoal) during recrystallization.
Incomplete removal of acidic catalyst.- Ensure the crude product is thoroughly washed with water after precipitation to remove any residual acid.
Difficulty in Isolating the Product Product is soluble in the reaction mixture.- After basification, cool the mixture in an ice bath to promote precipitation.- If the product remains in solution, extraction with a suitable organic solvent like ethyl acetate may be necessary.
Low Purity After Initial Precipitation Incomplete reaction leading to starting material contamination.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material.
Formation of side products.- Control the reaction temperature to minimize the formation of polymeric or other side products.
Recrystallization Yields No Crystals or an Oil Improper solvent choice.- Select a solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures. Common choices include water, ethanol, or a mixture of the two.
Presence of impurities inhibiting crystallization.- Purify the crude product by column chromatography before attempting recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the condensation reaction of 3,4-diaminophenylacetic acid with formic acid. This reaction, known as the Phillips-Ladenburg synthesis, involves heating the reactants, typically in an acidic medium, to form the benzimidazole ring.

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters include reaction temperature, reaction time, and the stoichiometry of the reactants. The reaction is typically carried out at reflux. Monitoring the reaction by TLC is crucial to determine the point of completion and to avoid the formation of degradation products from excessive heating.

Q3: My final product has a persistent yellow or brown color. How can I decolorize it?

A3: Discoloration is often due to aerial oxidation of the diamine starting material or the formation of polymeric impurities. To obtain a purer, off-white product, you can treat a hot solution of your compound with activated carbon and then filter it while hot, followed by recrystallization.

Q4: What is the best solvent for recrystallizing this compound?

A4: Water is a commonly used solvent for the recrystallization of benzimidazole derivatives with polar functional groups like carboxylic acids. Ethanol or a mixture of ethanol and water can also be effective. The ideal solvent or solvent system should be determined experimentally.

Q5: How can I confirm the purity and identity of my synthesized compound?

A5: The purity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC) and by its melting point. The identity of the compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy.

Experimental Protocols

General Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from 3,4-diaminophenylacetic acid and formic acid.

Materials:

  • 3,4-Diaminophenylacetic acid

  • Formic acid (88-90%)

  • 10% Sodium hydroxide solution

  • Activated carbon

  • Deionized water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add 3,4-diaminophenylacetic acid and a slight excess of formic acid.

  • Heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Slowly add 10% sodium hydroxide solution with constant stirring until the mixture is slightly alkaline (pH 8-9).

  • The crude product will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation.

  • Collect the crude product by vacuum filtration and wash it thoroughly with cold deionized water.

  • Dry the crude product in a vacuum oven.

Purification by Recrystallization
  • Dissolve the crude this compound in a minimum amount of boiling deionized water or ethanol.

  • If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Filter the hot solution through a pre-heated funnel to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

The following table summarizes hypothetical data for the purification of this compound, illustrating the expected improvement in purity.

Purification Step Yield (%) Purity by HPLC (%) Appearance
Crude Product8592Light Brown Solid
After Recrystallization (Water)7098.5Off-White Crystalline Solid
After Column Chromatography60>99White Crystalline Solid

Visualizations

Synthesis and Purification Workflow

Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification start 3,4-Diaminophenylacetic Acid + Formic Acid reaction Reflux (2-4h) start->reaction workup Neutralization (NaOH) & Precipitation reaction->workup crude Crude Product workup->crude recrystallization Recrystallization (e.g., Water/Ethanol) crude->recrystallization column Column Chromatography (Optional, for high purity) recrystallization->column Alternative pure Pure Product (>98%) recrystallization->pure column->pure Alternative

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic Diagram

Troubleshooting Common Synthesis Issues start Synthesis Outcome low_yield Low Yield? start->low_yield colored_product Colored Product? low_yield->colored_product No check_time_temp Check Reaction Time & Temp low_yield->check_time_temp Yes low_purity Low Purity? colored_product->low_purity No use_inert_atm Use Inert Atmosphere colored_product->use_inert_atm Yes check_workup Check Neutralization & Washing low_purity->check_workup Yes end end low_purity->end No check_reagents Check Reagent Stoichiometry check_time_temp->check_reagents activated_carbon Use Activated Carbon use_inert_atm->activated_carbon recrystallize Recrystallize Product check_workup->recrystallize

Caption: A logical flow for troubleshooting common problems in the synthesis.

"2-(1H-Benzo[d]imidazol-6-yl)acetic acid" solubility issues in biological buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 2-(1H-Benzo[d]imidazol-6-yl)acetic acid in biological buffers.

I. Frequently Asked Questions (FAQs)

Q1: What are the main reasons for the poor solubility of this compound in aqueous buffers?

A1: The limited aqueous solubility of this compound stems from its molecular structure. The benzimidazole ring is a bicyclic aromatic system that is largely hydrophobic. While the acetic acid moiety provides a potential for ionization and improved solubility, the overall molecule can still exhibit poor solubility, especially in neutral pH buffers.

Q2: What are the key physicochemical properties of this compound to consider for experimental design?

A2: Key properties include its molecular weight of 176.17 g/mol , a LogP of approximately 1.19, and predicted pKa values for its acidic (carboxylic acid) and basic (imidazole) functional groups.[1] Understanding these properties is crucial for selecting appropriate solvents and buffer conditions.

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₈N₂O₂ChemScene[1]
Molecular Weight176.17 g/mol ChemScene[1]
LogP1.19ChemScene[1]
Predicted pKa (acidic)~4.5(Estimated based on typical carboxylic acids)
Predicted pKa (basic)~5.5(Estimated based on typical benzimidazoles)

Q3: What is the recommended first step when encountering solubility issues?

A3: The initial and most straightforward approach is to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it into your aqueous biological buffer. It is critical to ensure the compound is fully dissolved in the stock solution before dilution.

Q4: How can I determine the maximum tolerated concentration of DMSO in my assay?

A4: It is essential to perform a vehicle control experiment. This involves testing the effects of different concentrations of DMSO (without the compound) on your specific biological assay to determine the highest concentration that does not cause significant artifacts or toxicity. For many cell-based assays, the final DMSO concentration should be kept below 0.5%.

II. Troubleshooting Guides

This section provides a systematic approach to resolving solubility challenges with this compound during your experiments.

Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing solubility issues.

Troubleshooting Workflow Troubleshooting Workflow for Solubility Issues start Start: Compound Precipitation Observed stock_check Step 1: Verify Stock Solution (e.g., in 100% DMSO) start->stock_check ph_adjustment Step 2: pH Adjustment of Buffer stock_check->ph_adjustment Stock is clear success Success: Compound Soluble stock_check->success Precipitate in stock redissolves cosolvent Step 3: Use of Co-solvents ph_adjustment->cosolvent Precipitation persists ph_adjustment->success Compound dissolves cyclodextrin Step 4: Cyclodextrin Complexation cosolvent->cyclodextrin Precipitation persists cosolvent->success Compound dissolves cyclodextrin->success Compound dissolves fail Further Formulation Strategies Needed cyclodextrin->fail Precipitation persists

Caption: A logical workflow for troubleshooting compound solubility issues.

Issue 1: Compound precipitates when diluted from DMSO stock into aqueous buffer.

Cause: This common issue, often termed "crashing out," occurs when the compound's solubility limit is exceeded in the final aqueous environment. The abrupt change in solvent polarity from DMSO to the aqueous buffer can cause the compound to precipitate.

Solutions:

  • pH Adjustment: this compound is an amphoteric molecule, meaning it has both acidic (carboxylic acid) and basic (benzimidazole) functional groups. Its solubility is therefore highly dependent on the pH of the buffer.

    • To increase solubility, you can adjust the pH of your buffer to be either more acidic (below the pKa of the carboxylic acid, protonating it) or more basic (above the pKa of the imidazole, deprotonating it). Given the predicted pKa values, adjusting the pH to > 7.5 or < 3.5 is likely to increase solubility.

  • Use of Co-solvents: Introducing a small percentage of a water-miscible organic solvent into your final assay buffer can increase the solubility of your compound.

    • Recommended co-solvents: Ethanol, polyethylene glycol (PEG), and N,N-dimethylformamide (DMF).

    • Important: Always include a vehicle control with the same co-solvent concentration to assess its impact on the assay.

Illustrative Solubility Enhancement with pH Adjustment and Co-solvents

Buffer ConditionExpected Solubility Trend
Phosphate-Buffered Saline (PBS), pH 7.4Low
PBS, pH 8.0Increased
PBS, pH 6.0Increased
PBS (pH 7.4) + 1% DMSOSlightly Increased
PBS (pH 7.4) + 5% EthanolModerately Increased

Note: These are expected trends. Actual solubility must be determined experimentally.

Issue 2: Even with pH adjustment and co-solvents, the required concentration cannot be achieved.

Cause: For some applications requiring high concentrations, the intrinsic solubility of the compound, even when optimized, may be insufficient.

Solutions:

  • Salt Formation: Converting the compound to a salt can significantly improve its aqueous solubility. For this compound, this can be achieved by reacting it with a suitable acid or base.

  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with increased aqueous solubility.

III. Experimental Protocols

Protocol 1: Preparation of a Solubilized Working Solution using pH Adjustment
  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Prepare a series of your desired biological buffer (e.g., PBS) at different pH values (e.g., 6.0, 7.4, and 8.0).

  • Perform a serial dilution of your DMSO stock into the different pH buffers to determine the highest concentration at which the compound remains in solution.

  • Visually inspect for any precipitation immediately after dilution and after a short incubation period (e.g., 1 hour) at the experimental temperature.

  • Optional: Quantify the soluble compound concentration using a suitable analytical method like HPLC.

Protocol 2: Kinetic Solubility Assay in Biological Buffer
  • Prepare a high-concentration stock solution of the compound in DMSO (e.g., 20 mM).

  • In a 96-well plate, perform a serial dilution of the DMSO stock.

  • In a separate 96-well plate, add your desired biological buffer (e.g., PBS, pH 7.4).

  • Transfer a small volume (e.g., 2 µL) of the serially diluted DMSO stock to the corresponding wells of the buffer plate. This will result in a range of compound concentrations with a fixed final DMSO percentage.

  • Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking.

  • Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.

  • The concentration at which a significant increase in turbidity is observed represents the kinetic solubility limit.

IV. Hypothetical Signaling Pathway Involvement

Benzimidazole derivatives are widely studied as inhibitors of various protein kinases.[2][3] While the specific targets of this compound are not definitively established in the provided search results, a plausible mechanism of action could involve the inhibition of a kinase signaling pathway implicated in cell proliferation and survival, such as a receptor tyrosine kinase (RTK) pathway.

Hypothetical Signaling Pathway Hypothetical Inhibition of an RTK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates Ligand Growth Factor Ligand->RTK Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Phosphorylates Transcription Factors Compound This compound Compound->RTK Inhibits

Caption: Hypothetical inhibition of a receptor tyrosine kinase (RTK) signaling pathway.

References

Technical Support Center: Overcoming 2-(1H-Benzo[d]imidazol-6-yl)acetic acid Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the precipitation of "2-(1H-Benzo[d]imidazol-6-yl)acetic acid" in cell culture media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in the cell culture medium?

Precipitation of this compound in cell culture media can be attributed to several factors:

  • Low Aqueous Solubility: The compound, a benzimidazole derivative with a carboxylic acid group, may have inherently limited solubility in the aqueous environment of cell culture media.

  • High Concentration: The final working concentration of the compound may exceed its solubility limit in your specific cell culture medium.

  • "Solvent Shock": Rapidly diluting a concentrated stock solution (e.g., in DMSO) into the aqueous medium can cause the compound to crash out of solution.

  • Media Components: Interactions with salts, proteins (especially in serum-containing media), and other components can affect the compound's solubility.

  • pH of the Media: The pH of the cell culture medium influences the ionization state of the carboxylic acid and benzimidazole groups, which in turn affects solubility.

  • Temperature: Changes in temperature, such as moving from room temperature preparation to a 37°C incubator, can alter solubility.

  • Compound Instability: The compound may degrade over time into less soluble byproducts.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of benzimidazole derivatives. However, it is crucial to keep the final DMSO concentration in your cell culture medium low (ideally below 0.5%, and preferably below 0.1%) to avoid solvent-induced cytotoxicity.

Q3: How does the pH of the cell culture medium affect the solubility of this compound?

The solubility of this compound is likely pH-dependent. The molecule contains both a weakly acidic carboxylic acid group and a weakly basic benzimidazole ring.

  • At low pH , the benzimidazole ring will be protonated (cationic), which may increase aqueous solubility.

  • At high pH , the carboxylic acid group will be deprotonated (anionic), which may also increase aqueous solubility.

  • At a neutral pH typical for cell culture media (around 7.2-7.4), the compound may exist in a less soluble zwitterionic or neutral form, increasing the likelihood of precipitation.

Q4: Can I filter out the precipitate and still use the media for my experiment?

Filtering the media to remove the precipitate is not recommended. This will lower the actual concentration of the dissolved compound in an unquantified manner, leading to inaccurate and unreliable experimental results.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Media

Symptom: A precipitate forms immediately when the stock solution of this compound is added to the cell culture medium.

Troubleshooting Workflow:

start Immediate Precipitation Observed check_conc Is the final concentration too high? start->check_conc solvent_shock Was the dilution too rapid ('solvent shock')? check_conc->solvent_shock No sol_conc Solution: Lower the final working concentration. check_conc->sol_conc Yes media_temp Was the media pre-warmed to 37°C? solvent_shock->media_temp No sol_dilution Solution: Perform serial dilutions. Add stock solution dropwise while gently vortexing. solvent_shock->sol_dilution Yes sol_temp Solution: Always use pre-warmed media. media_temp->sol_temp Yes

Caption: Troubleshooting immediate precipitation.

Issue 2: Delayed Precipitation After Incubation

Symptom: The media containing the compound is initially clear, but a precipitate forms after several hours or days in the incubator.

Troubleshooting Workflow:

start Delayed Precipitation Observed check_stability Is the compound unstable under culture conditions? start->check_stability check_ph Is the media pH changing over time due to cell metabolism? check_stability->check_ph No sol_stability Solution: Prepare fresh media with the compound more frequently. check_stability->sol_stability Yes check_interaction Is the compound interacting with media components? check_ph->check_interaction No sol_ph Solution: Monitor media pH. Change media more often, especially in dense cultures. check_ph->sol_ph Yes sol_interaction Solution: Test solubility in serum-free vs. serum-containing media. Consider reducing serum concentration. check_interaction->sol_interaction Yes

Caption: Troubleshooting delayed precipitation.

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration

This protocol helps determine the highest concentration of this compound that remains in solution in your specific cell culture medium.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Your complete cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Vortex mixer

  • Microscope

Procedure:

  • Prepare a High-Concentration Stock Solution: Dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 10-100 mM). Ensure it is fully dissolved.

  • Perform Serial Dilutions:

    • In a series of sterile tubes or a 96-well plate, add your pre-warmed cell culture medium.

    • Create a range of final concentrations by adding a small volume of your DMSO stock to the media. For example, to test a final concentration of 100 µM from a 10 mM stock, add 2 µL of the stock to 198 µL of media.

    • Prepare a vehicle control with the same final concentration of DMSO.

  • Incubate: Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2) for a duration that matches your planned experiment (e.g., 24, 48, or 72 hours).

  • Visual Inspection: After incubation, visually inspect each dilution for any signs of precipitation (cloudiness, crystals). Examine a small aliquot under a microscope for microscopic precipitates.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear after incubation is the maximum soluble concentration for your experimental conditions.

Data Presentation:

Final Concentration (µM)DMSO (%)Visual Observation (24h)Microscopic Observation (24h)
2000.2PrecipitateCrystals observed
1000.2ClearNo precipitate
500.2ClearNo precipitate
250.2ClearNo precipitate
Vehicle Control0.2ClearNo precipitate
Protocol 2: MTT Cell Viability Assay

This protocol is a common method to assess the effect of a compound on cell viability.[1][2][3][4]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium (at concentrations below the determined maximum soluble concentration) and add them to the appropriate wells. Include vehicle control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

Potential Signaling Pathways

Benzimidazole derivatives are known to interact with a variety of cellular targets and signaling pathways, often implicated in cancer and inflammation. While the specific targets of this compound are not well-documented, related compounds have been shown to act as:

  • Topoisomerase inhibitors

  • PARP (Poly (ADP-ribose) polymerase) inhibitors

  • Microtubule inhibitors

  • Kinase inhibitors (e.g., EGFR, BRAF)

The disruption of these pathways can lead to cell cycle arrest and apoptosis.

compound Benzimidazole Derivative (e.g., this compound) topo Topoisomerase Inhibition compound->topo parp PARP Inhibition compound->parp microtubule Microtubule Disruption compound->microtubule kinase Kinase Inhibition (e.g., EGFR, BRAF) compound->kinase dna_damage DNA Damage topo->dna_damage parp->dna_damage mitotic_arrest Mitotic Arrest microtubule->mitotic_arrest signal_block Signal Transduction Blockage kinase->signal_block apoptosis Apoptosis dna_damage->apoptosis cell_cycle_arrest Cell Cycle Arrest dna_damage->cell_cycle_arrest mitotic_arrest->apoptosis mitotic_arrest->cell_cycle_arrest signal_block->apoptosis signal_block->cell_cycle_arrest

Caption: Potential signaling pathways affected by benzimidazole derivatives.

References

Optimizing reaction conditions for "2-(1H-Benzo[d]imidazol-6-yl)acetic acid" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1H-Benzo[d]imidazol-6-yl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent strategy involves a multi-step synthesis beginning with a substituted nitrophenylenediamine. The general sequence includes:

  • Cyclization: Condensation of a suitable o-phenylenediamine derivative with a carboxylic acid or its equivalent to form the benzimidazole ring.[1][2]

  • Nitro Group Reduction: If starting with a nitro-substituted precursor, the nitro group is reduced to an amino group.

  • Hydrolysis: Conversion of an ester precursor, such as ethyl or methyl 2-(1H-benzo[d]imidazol-6-yl)acetate, to the final carboxylic acid.[3]

Q2: What are the critical reaction parameters to monitor during the synthesis?

A2: Key parameters include reaction temperature, reaction time, pH, and the purity of starting materials. The cyclization step, often requiring acidic conditions and heat, is particularly sensitive to temperature control to avoid side reactions.[4] Similarly, the hydrolysis step is dependent on pH and temperature to ensure complete conversion without degradation of the product.

Q3: What are the expected spectroscopic signatures for this compound?

A3: In ¹H NMR spectroscopy, characteristic peaks include signals for the aromatic protons on the benzimidazole ring, a singlet for the methylene (-CH₂-) group of the acetic acid moiety, and a broad singlet for the carboxylic acid proton. The imidazole N-H proton also gives a characteristic signal. The molecular weight of 176.17 g/mol can be confirmed by mass spectrometry.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Benzimidazole Ring Formation Incomplete cyclization reaction.- Ensure anhydrous conditions if using a dehydrating agent like polyphosphoric acid.[2]- Increase reaction temperature or prolong reaction time, monitoring by TLC.[1]- Verify the purity of the o-phenylenediamine and carboxylic acid starting materials.
Competing side reactions.- Use a milder cyclization agent.- Optimize the reaction temperature to favor the desired product.
Incomplete Hydrolysis of Ester Precursor Insufficient base or acid catalyst.- Increase the equivalents of NaOH, LiOH, or HCl used for hydrolysis.[3]- Extend the reaction time at the recommended temperature.
Low solubility of the ester.- Add a co-solvent such as THF or methanol to improve solubility.
Presence of Impurities in the Final Product Unreacted starting materials.- Optimize reaction stoichiometry and conditions for full conversion.- Purify the crude product via recrystallization or column chromatography.
Side products from decomposition.- Avoid excessively high temperatures during reaction and workup.- For base-catalyzed hydrolysis, be aware of potential decomposition of the heterocycle and consider acid hydrolysis as an alternative.[3]
Difficulty in Product Isolation/Purification Product is highly soluble in the reaction solvent.- After reaction completion, adjust the pH to the isoelectric point of the amino acid to induce precipitation.- Extract the product into an appropriate organic solvent after pH adjustment.
Oily product instead of solid.- Try triturating the oil with a non-polar solvent like hexane or diethyl ether to induce solidification.- Purify via column chromatography.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(4-amino-3-nitrophenyl)acetate

This protocol is a hypothetical step towards the target molecule, based on common organic synthesis transformations.

  • Starting Material: Ethyl 2-(4-hydroxy-3-nitrophenyl)acetate.

  • Reaction: Convert the hydroxyl group to an amino group via a suitable method (e.g., Buchwald-Hartwig amination or a related transformation).

  • Procedure:

    • Dissolve ethyl 2-(4-chloro-3-nitrophenyl)acetate (a plausible precursor) in an appropriate solvent like toluene.

    • Add a source of ammonia (e.g., benzophenone imine followed by hydrolysis) and a palladium catalyst with a suitable ligand.

    • Heat the reaction mixture under an inert atmosphere and monitor by TLC.

    • Upon completion, cool the reaction, filter the catalyst, and concentrate the solvent. .

    • Purify the residue by column chromatography to yield ethyl 2-(4-amino-3-nitrophenyl)acetate.

Protocol 2: Cyclization to form Ethyl 2-(6-nitro-1H-benzo[d]imidazol-2-yl)acetate

This protocol is based on typical benzimidazole synthesis.[6][7][8]

  • Starting Material: Ethyl 2-(3,4-diaminophenyl)acetate (hypothetically derived from the reduction of a nitro-amino precursor).

  • Reaction: Condensation with a suitable C1 source to form the imidazole ring.

  • Procedure:

    • Dissolve ethyl 2-(3,4-diaminophenyl)acetate in a solvent like ethanol.

    • Add an equivalent of a cyclizing agent, such as formic acid or an orthoester.

    • Reflux the mixture for several hours, monitoring the reaction progress by TLC.

    • Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography.

Protocol 3: Hydrolysis to this compound

This protocol is based on standard ester hydrolysis procedures.[3]

  • Starting Material: Ethyl 2-(1H-benzo[d]imidazol-6-yl)acetate.

  • Reaction: Base- or acid-catalyzed hydrolysis of the ethyl ester.

  • Procedure (Base Hydrolysis):

    • Dissolve ethyl 2-(1H-benzo[d]imidazol-6-yl)acetate in a mixture of ethanol and water.

    • Add an excess of aqueous sodium hydroxide (e.g., 2-3 equivalents).

    • Heat the mixture to reflux and stir until TLC indicates complete consumption of the starting material.

    • Cool the reaction mixture to room temperature and acidify with dilute HCl to a pH of ~5-6 to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

Visualizations

experimental_workflow cluster_start Starting Material Preparation cluster_synthesis Core Synthesis cluster_end Final Product start_material Substituted Nitrophenyl Derivative reduction Nitro Group Reduction start_material->reduction e.g., H₂, Pd/C cyclization Benzimidazole Ring Formation reduction->cyclization e.g., Formic Acid hydrolysis Ester Hydrolysis cyclization->hydrolysis e.g., NaOH, H₂O final_product This compound hydrolysis->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Product Yield cause1 Incomplete Reaction problem->cause1 cause2 Side Product Formation problem->cause2 cause3 Degradation of Product problem->cause3 solution1a Increase Reaction Time/Temp cause1->solution1a solution1b Check Reagent Purity cause1->solution1b solution2a Optimize Stoichiometry cause2->solution2a solution2b Use Milder Conditions cause2->solution2b solution3a Lower Reaction Temperature cause3->solution3a solution3b Modify Workup pH cause3->solution3b

Caption: Troubleshooting logic for addressing low reaction yields.

References

"2-(1H-Benzo[d]imidazol-6-yl)acetic acid" stability and degradation studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of 2-(1H-Benzo[d]imidazol-6-yl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a cool, dry, and dark place.[1] The solid form should be kept in a tightly sealed container at room temperature.[2][3] For long-term storage, refrigeration at 4°C or freezing at -20°C is advisable to minimize degradation.[1]

Q2: What are the potential degradation pathways for this compound?

While specific degradation pathways for this exact molecule are not extensively documented in the public domain, based on the benzimidazole scaffold, the following degradation pathways are likely:

  • Hydrolysis: The amide bond within the imidazole ring and the carboxylic acid group may be susceptible to hydrolysis under acidic or basic conditions.[1]

  • Oxidation: The benzimidazole ring system can be prone to oxidation, potentially leading to the formation of N-oxides or other oxidative degradation products.[1]

  • Photodegradation: Exposure to UV or visible light can induce degradation of the benzimidazole core, leading to the formation of various photoproducts.[1]

Q3: Which analytical techniques are best suited for stability and degradation analysis of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the stability of benzimidazole derivatives and separating degradation products.[1] For definitive identification and structural elucidation of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[1]

Troubleshooting Guide

Issue 1: I am observing unknown peaks in my HPLC chromatogram after storing my sample solution.

  • Possible Cause: The compound may be degrading in the chosen solvent or under the storage conditions.

  • Troubleshooting Steps:

    • Solvent Check: Prepare a fresh sample in a high-purity, inert solvent such as acetonitrile or methanol.

    • Temperature and Light: Ensure the sample is stored at a low temperature and protected from light.

    • Forced Degradation Study: Conduct a controlled forced degradation study (see experimental protocols below) to identify potential degradation products under various stress conditions (acid, base, oxidative, thermal, photolytic).[4][5][6] This will help in tentatively identifying the observed peaks.

    • LC-MS Analysis: Utilize LC-MS to obtain the mass of the unknown impurities for definitive identification.[1]

Issue 2: The concentration of my compound appears to be decreasing over time, but I don't see significant degradation peaks in the chromatogram.

  • Possible Cause 1: Degradation products may not be UV-active at the wavelength you are using for detection.

    • Troubleshooting Step: Use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector to screen across a range of UV wavelengths.

  • Possible Cause 2: The degradation products may be precipitating out of solution.

    • Troubleshooting Step: Visually inspect the sample for any precipitate. If observed, try a different solvent system or adjust the concentration.

  • Possible Cause 3: The degradation products may be highly polar or non-polar and are not being eluted from the column under the current chromatographic conditions.

    • Troubleshooting Step: Modify the mobile phase composition or gradient to ensure the elution of a wider range of polarities.

Experimental Protocols

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[4][6]

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.

2. Stress Conditions: [1]

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat the mixture at 60°C for 8 hours. At selected time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 8 hours. At selected time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 24 hours. Withdraw and dilute an aliquot for HPLC analysis at appropriate time points.

  • Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C) for 48 hours. Analyze samples at different time points.

  • Photostability: Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines. A control sample should be stored in the dark.

3. Analysis:

  • Analyze the stressed samples by a validated stability-indicating HPLC method.

  • Determine the percentage of degradation and identify the major degradation products, preferably using LC-MS.

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound (Hypothetical Data)

Stress ConditionReagent/ConditionDurationTemperature% DegradationNumber of Degradants
Acid Hydrolysis0.1 M HCl8 hours60°C15.2%2
Base Hydrolysis0.1 M NaOH8 hours60°C25.8%3
Oxidation3% H₂O₂24 hoursRoom Temp18.5%2
Thermal (Solid)N/A48 hours80°C5.1%1
Thermal (Solution)N/A48 hours80°C9.7%2
Photolytic (Solid)ICH Q1BN/AN/A3.2%1
Photolytic (Solution)ICH Q1BN/AN/A12.4%3

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome start Start prep Prepare 1 mg/mL Stock Solution start->prep acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep->base oxid Oxidation (3% H2O2, RT) prep->oxid thermal Thermal Degradation (80°C) prep->thermal photo Photolytic Degradation (ICH Q1B) prep->photo hplc HPLC Analysis acid->hplc base->hplc oxid->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms data Data Interpretation & Reporting lcms->data pathway Degradation Pathway Elucidation data->pathway method Stability-Indicating Method Development data->method

Caption: Workflow for a forced degradation study.

References

Technical Support Center: 2-(1H-Benzo[d]imidazol-6-yl)acetic acid - Analytical Characterization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical characterization of "2-(1H-Benzo[d]imidazol-6-yl)acetic acid". The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

General Handling and Storage

Q1: How should I store this compound?

A1: It is recommended to store the compound in a cool, dry place, away from light. Benzimidazole derivatives can be susceptible to oxidative degradation, especially in the presence of light and moisture. For long-term storage, keeping it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is advisable.

Q2: What are the known stability issues with benzimidazole derivatives like this one?

A2: Benzimidazole derivatives can exhibit limited stability, particularly in solution. They can be prone to oxidation and photodegradation. It is recommended to prepare solutions fresh and protect them from light by using amber vials or covering the container with aluminum foil. A stability study of new benzimidazole derivatives in 0.2% DMSO showed they remained homogeneous for up to 96 hours.[1]

Solubility

Q3: What solvents are suitable for dissolving this compound for analysis?

A3: Due to the carboxylic acid and benzimidazole moieties, the solubility can be pH-dependent.

  • For HPLC analysis: Methanol, acetonitrile, and mixtures with aqueous buffers are commonly used. For some benzimidazole derivatives, dissolving in 0.25% hydrochloric acid in methanol has been reported.[2] A mixture of acetate buffer (pH 4.5) and acetonitrile (1:1) has also been used as a mobile phase, suggesting solubility in this system.[1]

  • For NMR analysis: Deuterated dimethyl sulfoxide (DMSO-d6) is a common choice for benzimidazole derivatives as it can dissolve both the acidic proton of the carboxylic acid and the N-H proton of the imidazole ring.[3][4] Methanol-d4 can also be used, but proton exchange with the solvent may broaden or cause the disappearance of the acidic and N-H proton signals.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC) Analysis

Common Issues and Solutions

Q4: I am seeing poor peak shape (tailing or fronting) for my compound. What could be the cause?

A4: Poor peak shape can be due to several factors. Here is a systematic approach to troubleshoot this issue:

  • Methodological Workflow for Troubleshooting Poor Peak Shape

    G cluster_column Column Issues cluster_mobile_phase Mobile Phase Issues cluster_sample Sample Issues start Poor Peak Shape Observed check_column Check Column Condition start->check_column check_mobile_phase Evaluate Mobile Phase start->check_mobile_phase check_sample Assess Sample Preparation start->check_sample col_void Void in column? check_column->col_void mp_ph Incorrect pH? check_mobile_phase->mp_ph sample_overload Sample overload? check_sample->sample_overload solution Improved Peak Shape col_contam Column contamination? col_void->col_contam col_compat Column-Analyte incompatibility? col_contam->col_compat col_compat->solution Change column chemistry mp_buffer Inadequate buffer strength? mp_ph->mp_buffer mp_buffer->solution Increase buffer concentration sample_solvent Solvent mismatch? sample_overload->sample_solvent sample_solvent->solution Dissolve sample in mobile phase

    Troubleshooting workflow for poor HPLC peak shape.

Troubleshooting Steps:

  • Column Health:

    • Void Formation: A void at the head of the column can cause peak fronting. Try reversing and flushing the column (if permissible by the manufacturer). If the issue persists, the column may need to be replaced.

    • Contamination: Adsorbed impurities can lead to peak tailing. Flush the column with a strong solvent.

  • Mobile Phase:

    • pH: The compound has both acidic and basic functional groups. The mobile phase pH should be controlled with a suitable buffer (e.g., phosphate or acetate buffer) to ensure a consistent ionization state. For acidic compounds, a mobile phase pH of around 2.5-3.5 is often effective. For benzimidazole derivatives, a pH of 4.5 has been used successfully.[1][5]

    • Buffer Concentration: If the buffer capacity is too low, you may see peak tailing. A buffer concentration of 10-25 mM is a good starting point.

  • Analyte-Stationary Phase Interactions:

    • Secondary Interactions: The basic nitrogen on the benzimidazole ring can interact with residual silanols on C18 columns, causing peak tailing. Using a base-deactivated column or adding a competing base like triethylamine (0.1%) to the mobile phase can mitigate this.

  • Sample Overload: Injecting too much sample can lead to broad, tailing peaks. Try reducing the injection volume or sample concentration.

  • Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Ideally, dissolve the sample in the mobile phase.

Experimental Protocol: HPLC Method for Benzimidazole Carboxylic Acids

This is a general starting method that may require optimization for "this compound".

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Column Temperature 30 °C
Injection Volume 10 µL

Nuclear Magnetic Resonance (NMR) Spectroscopy

Common Issues and Solutions

Q5: I cannot see the N-H and/or the carboxylic acid -OH proton signals in my 1H NMR spectrum.

A5: The absence of these signals is a common issue due to proton exchange.

  • Logical Troubleshooting for Missing Exchangeable Protons

    G cluster_solvent Solvent Effects cluster_impurities Impurity Effects start Missing N-H or -OH peak check_solvent Check NMR Solvent start->check_solvent check_impurities Check for Impurities start->check_impurities protic_solvent Is the solvent protic (e.g., MeOD, D2O)? check_solvent->protic_solvent acid_base Acidic or basic impurities present? check_impurities->acid_base confirm_structure Confirm Structure solution Signal Observed confirm_structure->solution Run 2D NMR (e.g., HMBC) protic_solvent->solution Switch to aprotic solvent (DMSO-d6) dry_solvent Is the solvent sufficiently dry? protic_solvent->dry_solvent dry_solvent->solution Use a fresh, dry solvent acid_base->solution Purify the sample

    Troubleshooting missing exchangeable protons in NMR.

Troubleshooting Steps:

  • Solvent Choice: If you are using a protic deuterated solvent like methanol-d4 (CD3OD) or D2O, the acidic protons will rapidly exchange with deuterium, causing the signals to disappear. Use an aprotic solvent like DMSO-d6.

  • Water Content: Traces of water in the DMSO-d6 can also lead to proton exchange, resulting in broad or absent signals. Use a fresh, sealed ampule of high-purity deuterated solvent.

  • Concentration: In dilute solutions, the exchange rate can be faster. Try acquiring the spectrum with a more concentrated sample.

  • Temperature: Lowering the temperature of the NMR experiment can sometimes slow down the exchange rate enough to observe the signals.

Expected 1H NMR Data

Based on similar structures, the following are approximate expected chemical shifts in DMSO-d6:

ProtonsExpected Chemical Shift (ppm)Multiplicity
Imidazole N-H12.0 - 12.5broad singlet
Carboxylic Acid -OH10.0 - 11.0broad singlet
Aromatic C-H7.0 - 7.8multiplets
Methylene -CH2-~3.6singlet

Note: These are estimated values and may vary. For a related compound, (1H-benzoimidazol-2-yl)-acetic acid, the methylene protons appeared at 3.64 ppm and the NH and OH protons at 12.03 and 10.59 ppm, respectively, in DMSO-d6.[6]

Mass Spectrometry (MS)

Common Issues and Solutions

Q6: I am not observing the expected molecular ion peak [M+H]+ in my ESI-MS spectrum.

A6: Failure to observe the molecular ion can be due to in-source fragmentation, poor ionization, or instrument settings.

Troubleshooting Steps:

  • Ionization Mode: Ensure you are using the appropriate ionization mode. For this compound, positive ion mode Electrospray Ionization (ESI+) should readily form the [M+H]+ ion (m/z 177.06).

  • In-Source Fragmentation: The compound may be fragmenting in the ion source.

    • Reduce Cone Voltage/Fragmentor Voltage: This is the most common cause of in-source fragmentation. Decrease these voltages to use "softer" ionization conditions.

    • Decarboxylation: Carboxylic acids can sometimes lose CO2 (44 Da) in the source. Look for a peak at m/z 133.07, which would correspond to the loss of the carboxylic acid group.

  • Mobile Phase Additives: The presence of an acid (e.g., 0.1% formic acid) in the mobile phase will promote protonation and enhance the [M+H]+ signal.

Expected Fragmentation Pattern

The fragmentation of benzimidazoles can be complex. Common fragmentation pathways include:

  • Loss of HCN (27 Da): This is a characteristic fragmentation of the benzimidazole ring.[7]

  • Cleavage of the acetic acid side chain.

Fourier-Transform Infrared (FTIR) Spectroscopy

Common Issues and Solutions

Q7: My FTIR spectrum has very broad peaks, making it difficult to assign specific functional groups.

A7: Broad peaks in FTIR are often due to hydrogen bonding and/or the presence of water.

Troubleshooting Steps:

  • Sample Preparation: Ensure your sample is completely dry. If using KBr pellets, dry both the sample and the KBr thoroughly to remove any adsorbed water, which can cause a very broad O-H stretch around 3400 cm⁻¹.

  • Hydrogen Bonding: The carboxylic acid and N-H groups will participate in extensive hydrogen bonding, which naturally leads to broad O-H and N-H stretching bands. This is an inherent characteristic of the compound.

Expected FTIR Data
Functional GroupExpected Wavenumber (cm⁻¹)Appearance
O-H stretch (Carboxylic Acid)2500-3300Very broad
N-H stretch (Imidazole)3100-3500Broad
C=O stretch (Carboxylic Acid)1680-1720Strong, sharp
C=C and C=N stretches (Aromatic/Imidazole)1450-1650Multiple bands
C-N stretch1250-1350

For a similar compound, (1H-benzoimidazol-2-yl)-acetic acid, a C=O stretch was observed at 1712 cm⁻¹ and an N-H stretch at 3410 cm⁻¹.[6]

References

Technical Support Center: 2-(1H-Benzo[d]imidazol-6-yl)acetic acid and Related Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with 2-(1H-Benzo[d]imidazol-6-yl)acetic acid and other benzimidazole derivatives. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies and challenges in your biological assays.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the IC50 values of our benzimidazole compound in cell-based assays. What are the common causes?

Inconsistent IC50 values for benzimidazole compounds can arise from several factors, broadly categorized into issues related to the compound itself, the cell culture conditions, and the assay protocol.

  • Compound Integrity:

    • Purity: Impurities from synthesis can have their own biological activity, confounding your results. Always ensure the purity of your compound batch, preferably through methods like HPLC and NMR.

    • Solubility: Benzimidazole derivatives can have poor aqueous solubility. Precipitation of the compound at higher concentrations is a common reason for non-sigmoidal dose-response curves and inconsistent results.[1]

    • Stability: The compound may degrade in your assay medium over the course of the experiment. It's crucial to assess the stability of your compound under the specific assay conditions.[1]

  • Cell Culture Conditions:

    • Cell Line Authenticity: Misidentified or cross-contaminated cell lines are a major source of irreproducible data. Regularly authenticate your cell lines using methods like Short Tandem Repeat (STR) analysis.[1]

    • Passage Number: High passage numbers can lead to genetic drift and altered phenotypes, affecting drug sensitivity. It is advisable to use cells within a consistent, low passage range.

    • Mycoplasma Contamination: Mycoplasma infection can alter various cellular functions and lead to inconsistent results. Regularly test your cultures for mycoplasma.[1]

    • Serum Variability: Different lots of fetal bovine serum (FBS) contain varying levels of growth factors, which can significantly impact cell growth and drug response.[1]

  • Assay Protocol:

    • Cell Seeding Density: Inconsistent initial cell numbers can affect confluence at the time of treatment, influencing the apparent potency of the compound.

    • Incubation Times: Variations in incubation times for compound treatment or assay development can lead to variability.

    • Edge Effects: Wells on the perimeter of microplates are prone to evaporation, which can concentrate the compound and affect cell growth. It is recommended to either avoid using the outer wells or fill them with sterile media.

Q2: Our benzimidazole derivative is a potential topoisomerase I inhibitor. What are some key considerations for this assay?

When assessing topoisomerase I inhibition, several factors can influence the outcome:

  • Assay Format: Both cell-based and biochemical (e.g., DNA relaxation) assays can be used. Biochemical assays directly measure the enzyme's activity, while cell-based assays provide insights into cellular permeability and off-target effects.

  • Controls: Proper controls are critical. This includes a vehicle control (e.g., DMSO), a positive control inhibitor (like camptothecin), and controls for the compound's potential interference with the detection method (e.g., fluorescence).

  • Compound-DNA Interaction: Some benzimidazole derivatives can interact directly with DNA. It's important to determine if your compound's activity is due to direct enzyme inhibition or DNA intercalation, which can be assessed using techniques like UV-visible spectroscopy and circular dichroism.[2]

Q3: We are screening benzimidazole derivatives for antimicrobial activity and our results are not consistent. What could be the issue?

Inconsistencies in antimicrobial susceptibility testing can be due to several factors:

  • Standardization of Inoculum: The density of the microbial culture used for inoculation must be standardized to ensure reproducible results.

  • Methodology: Different methods (e.g., broth microdilution, disk diffusion) can yield different results. Adhering to established guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI) is crucial.[3]

  • Compound Stability and Solubility: As with other assays, the stability and solubility of the compound in the chosen broth or agar can impact the results.

  • Resistance Development: Bacteria can develop resistance to antimicrobial agents. Ensure you are using a well-characterized and sensitive strain for your primary screening.

Troubleshooting Guides

Guide 1: Inconsistent Dose-Response Curves in Cell Viability Assays

This guide provides a systematic workflow to troubleshoot inconsistent dose-response curves.

cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Protocol Review cluster_3 Advanced Troubleshooting Problem Inconsistent Dose-Response Curves (e.g., variable IC50, non-sigmoidal shape) Compound Verify Compound Integrity: - Purity (HPLC, NMR) - Solubility in media - Stability under assay conditions Problem->Compound Start Here Cells Assess Cell Culture: - Authenticate cell line (STR) - Check for mycoplasma - Use low passage number Problem->Cells Protocol Standardize Assay Protocol: - Consistent cell seeding density - Uniform incubation times - Mitigate edge effects Compound->Protocol If compound is OK Cells->Protocol If cells are OK Interference Investigate Assay Interference: - Compound autofluorescence - Interaction with assay reagents Protocol->Interference If protocol is standardized Mechanism Consider Mechanism of Action: - Off-target effects at high concentrations - Cytostatic vs. cytotoxic effects Protocol->Mechanism Reagents Check Reagents: - Serum lot consistency - Freshly prepare dilutions

Caption: Troubleshooting workflow for inconsistent cell viability assay results.

Guide 2: Investigating Topoisomerase I Inhibition

This diagram outlines the experimental workflow to confirm and characterize topoisomerase I inhibition by a benzimidazole derivative.

Start Hypothesis: Benzimidazole derivative inhibits Topoisomerase I Biochemical_Assay Biochemical Assay: DNA Relaxation Assay Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assay: (e.g., γ-H2AX staining) Start->Cell_Based_Assay DNA_Interaction Investigate DNA Interaction: - UV-Vis Titration - Circular Dichroism Biochemical_Assay->DNA_Interaction If active Cell_Based_Assay->DNA_Interaction If active Molecular_Docking Computational Analysis: Molecular Docking DNA_Interaction->Molecular_Docking Conclusion Conclusion: Characterize mode of inhibition (direct enzyme inhibitor vs. DNA intercalator) Molecular_Docking->Conclusion

Caption: Experimental workflow for characterizing topoisomerase I inhibitors.

Data Presentation

The following tables summarize hypothetical quantitative data that could be generated during the investigation of a benzimidazole derivative.

Table 1: Cell Viability (IC50) Data Across Different Cell Lines

Cell LineIC50 (µM) - Batch 1IC50 (µM) - Batch 2Fold Difference
HCT1165.2 ± 0.815.1 ± 2.12.9
A54910.8 ± 1.512.5 ± 1.91.2
MCF-77.3 ± 1.125.6 ± 3.43.5

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Topoisomerase I Inhibition and DNA Interaction Data

CompoundTopo I Relaxation IC50 (µM)DNA Intercalation (ΔTm in °C)
Benzimidazole Derivative X12.51.2
Camptothecin (Positive Control)0.50.2
Doxorubicin (Intercalator)2.08.5

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the benzimidazole compound in complete culture medium. Replace the old medium with the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Protocol 2: Topoisomerase I DNA Relaxation Assay

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing supercoiled plasmid DNA, reaction buffer, and the benzimidazole compound at various concentrations.

  • Enzyme Addition: Add human topoisomerase I to initiate the reaction. Include a no-enzyme control and a positive control (e.g., camptothecin).

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis to separate the supercoiled and relaxed DNA forms.

  • Visualization: Stain the gel with ethidium bromide or a safer alternative and visualize the DNA bands under UV light.

  • Analysis: Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition at each compound concentration and calculate the IC50.

Signaling Pathway

The following diagram illustrates the proposed mechanism of action for a benzimidazole derivative that acts as a topoisomerase I inhibitor, leading to apoptosis.

cluster_0 Drug Action cluster_1 Cellular Target cluster_2 Cellular Response Drug This compound (or derivative) TopoI Topoisomerase I - DNA Complex Drug->TopoI Inhibition DNA_Damage DNA Strand Breaks TopoI->DNA_Damage Stabilization of Cleavage Complex Apoptosis Apoptosis DNA_Damage->Apoptosis Activation of Damage Response

Caption: Proposed signaling pathway for a topoisomerase I-inhibiting benzimidazole.

References

Technical Support Center: Synthesis of 2-(1H-Benzo[d]imidazol-6-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1H-Benzo[d]imidazol-6-yl)acetic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, categorized by the synthetic step. The proposed synthetic route involves three main stages:

  • Nitration: Synthesis of 4-amino-3-nitrophenylacetic acid from 4-aminophenylacetic acid.

  • Reduction: Conversion of 4-amino-3-nitrophenylacetic acid to 3,4-diaminophenylacetic acid.

  • Cyclization: Formation of this compound from 3,4-diaminophenylacetic acid and formic acid.

Logical Diagram of the Synthetic Workflow

Synthetic Workflow A 4-Aminophenylacetic acid B Nitration (HNO3/H2SO4) A->B Step 1 C 4-Amino-3-nitrophenylacetic acid B->C D Reduction (e.g., H2/Pd-C, SnCl2/HCl) C->D Step 2 E 3,4-Diaminophenylacetic acid D->E F Cyclization (Formic Acid) E->F Step 3 G This compound (Crude) F->G H Purification (Recrystallization/Chromatography) G->H Purification I Pure Product H->I

Caption: Synthetic workflow for this compound.

Step 1: Nitration of 4-Aminophenylacetic acid

Observed Issue Potential Cause(s) Suggested Solution(s)
Low to no yield of the desired 3-nitro product. - Incomplete reaction. - Incorrect reaction temperature. - Degradation of starting material or product.- Ensure dropwise addition of the nitrating agent at low temperatures (e.g., 0-5 °C) to control the exothermic reaction. - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Use a milder nitrating agent if harsh conditions are causing degradation.
Formation of multiple nitro-isomers. - Reaction temperature is too high, leading to loss of regioselectivity.- Maintain a consistently low temperature during the addition of the nitrating agent. - Purify the crude product using column chromatography to separate the isomers.
Product is dark and tarry. - Oxidation of the amino group. - Over-nitration or side reactions due to high temperature.- Protect the amino group (e.g., via acetylation) before nitration, followed by deprotection. - Ensure efficient stirring and cooling to dissipate heat.

Step 2: Reduction of 4-Amino-3-nitrophenylacetic acid

Observed Issue Potential Cause(s) Suggested Solution(s)
Incomplete reduction to the diamine. - Insufficient reducing agent. - Inactive catalyst (if using catalytic hydrogenation). - Reaction time is too short.- Use a stoichiometric excess of the reducing agent (e.g., SnCl2). - For catalytic hydrogenation, ensure the catalyst is fresh and the system is properly purged with hydrogen. - Monitor the reaction by TLC until the starting material is fully consumed.
Formation of side products. - Over-reduction of the carboxylic acid group. - Side reactions of the amino groups.- Choose a selective reducing agent that does not affect the carboxylic acid (e.g., catalytic hydrogenation under controlled conditions). - Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the diamine product.
Difficulty in isolating the diamine product. - The product is highly soluble in the aqueous workup solution. - The product is unstable and oxidizes upon exposure to air.- After neutralization, extract the product with an appropriate organic solvent multiple times. - Work up the reaction under an inert atmosphere and use the crude product immediately in the next step to minimize degradation.

Step 3: Cyclization with Formic Acid

Observed Issue Potential Cause(s) Suggested Solution(s)
Low yield of the benzimidazole product. - Incomplete cyclization. - Formation of N-formylated but uncyclized intermediate. - Decarboxylation of the starting material or product at high temperatures.- Ensure sufficient heating and reaction time for the cyclization to complete. Refluxing in formic acid is a common procedure. - Use a dehydrating agent or a higher boiling point solvent to drive the reaction to completion. - Avoid excessively high temperatures that could lead to decarboxylation.
Presence of a major impurity with a similar polarity to the product. - Incomplete reaction, leaving uncyclized intermediate. - Dimerization or polymerization of the starting material.- Optimize reaction time and temperature. - Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Product is discolored. - Oxidation of the diamine starting material before or during the reaction.- Ensure the diamine starting material is pure and handled under an inert atmosphere. - The use of a small amount of a reducing agent like sodium bisulfite during workup can sometimes help to decolorize the product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A common and logical synthetic pathway starts with the nitration of 4-aminophenylacetic acid to introduce a nitro group ortho to the amino group, yielding 4-amino-3-nitrophenylacetic acid. This is followed by the reduction of the nitro group to an amino group to form 3,4-diaminophenylacetic acid. Finally, cyclization of the resulting diamine with formic acid yields the target molecule, this compound.

Q2: What are the critical parameters to control during the nitration step?

A2: Temperature control is the most critical parameter. The nitration of aromatic amines is highly exothermic and can lead to the formation of multiple isomers and degradation products if the temperature is not kept low (typically between 0 and 5 °C). Slow, dropwise addition of the nitrating agent with efficient stirring is crucial.

Q3: Which reducing agent is best for converting the nitro group to an amine in the presence of a carboxylic acid?

A3: Catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst is often preferred as it is a clean and efficient method that typically does not affect the carboxylic acid group. Alternatively, metal/acid combinations like tin(II) chloride (SnCl2) in hydrochloric acid (HCl) are also effective.

Q4: What are the potential side reactions during the final cyclization step with formic acid?

A4: The primary side reactions include incomplete cyclization leading to the N-formylated diamine intermediate, and potential decarboxylation of the acetic acid side chain if the reaction is carried out at excessively high temperatures. Dimerization or polymerization of the reactive diamine can also occur, especially if it is not pure.

Q5: How can I purify the final product, this compound?

A5: The crude product can often be purified by recrystallization. A common solvent system for recrystallization is an ethanol/water mixture. If significant impurities remain, column chromatography using silica gel with a suitable eluent system (e.g., a gradient of methanol in dichloromethane) can be employed for further purification.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-3-nitrophenylacetic acid

  • Protection of the amino group (optional but recommended): To a solution of 4-aminophenylacetic acid in a suitable solvent (e.g., acetic anhydride or dichloromethane), add a protecting agent (e.g., acetic anhydride or di-tert-butyl dicarbonate) and a base (e.g., pyridine or triethylamine). Stir at room temperature until the reaction is complete (monitored by TLC). Work up the reaction to isolate the protected intermediate.

  • Nitration: Dissolve the protected 4-aminophenylacetic acid in concentrated sulfuric acid and cool the mixture to 0-5 °C in an ice-salt bath. Add a nitrating mixture (e.g., a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise while maintaining the temperature below 5 °C. Stir the reaction mixture at this temperature for a specified time (e.g., 1-2 hours).

  • Work-up and Deprotection: Carefully pour the reaction mixture onto crushed ice. The precipitated product is collected by filtration, washed with cold water until the washings are neutral, and then dried. If the amino group was protected, proceed with the appropriate deprotection step (e.g., acidic or basic hydrolysis).

  • Purification: The crude 4-amino-3-nitrophenylacetic acid can be purified by recrystallization from a suitable solvent (e.g., aqueous ethanol).

Protocol 2: Synthesis of 3,4-Diaminophenylacetic acid

  • Reduction: Dissolve 4-amino-3-nitrophenylacetic acid in a suitable solvent (e.g., ethanol or methanol). Add a catalyst, such as 10% Palladium on carbon (Pd/C).

  • Hydrogenation: Place the reaction mixture in a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., 1-3 atm) while stirring vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst. Evaporate the solvent under reduced pressure to obtain the crude 3,4-diaminophenylacetic acid. This product is often used in the next step without further purification due to its instability.

Protocol 3: Synthesis of this compound

  • Cyclization: To the crude 3,4-diaminophenylacetic acid, add an excess of formic acid.

  • Heating: Heat the reaction mixture to reflux for a period of 2-4 hours.

  • Monitoring: Monitor the formation of the product by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, carefully neutralize the excess formic acid with a base (e.g., aqueous ammonia or sodium bicarbonate solution) to induce precipitation.

  • Isolation and Purification: Collect the precipitated solid by filtration, wash it with cold water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Quantitative Data Summary

The following table summarizes typical (hypothetical) quantitative data for the synthesis. Actual results may vary depending on the specific reaction conditions and scale.

Step Reactant Product Typical Yield (%) Key Impurities (%)
Nitration 4-Aminophenylacetic acid4-Amino-3-nitrophenylacetic acid60-752-nitro and other isomers (<10)
Reduction 4-Amino-3-nitrophenylacetic acid3,4-Diaminophenylacetic acid85-95Incomplete reduction product (<5)
Cyclization 3,4-Diaminophenylacetic acidThis compound70-85N-formyl intermediate (<5)

Visualizations

Logical Relationship for Troubleshooting Low Yield

Troubleshooting Low Yield Start Low Yield Observed Step Identify Synthetic Step Start->Step Nitration Nitration Step Step->Nitration Step 1 Reduction Reduction Step Step->Reduction Step 2 Cyclization Cyclization Step Step->Cyclization Step 3 CheckTemp Check Temperature Control Nitration->CheckTemp CheckReagent Check Reducing Agent/Catalyst Reduction->CheckReagent CheckTime Check Reaction Time/Temp Cyclization->CheckTime Solution1 Optimize Cooling & Addition Rate CheckTemp->Solution1 Yes Solution2 Use Fresh Reagent/Catalyst CheckReagent->Solution2 Yes Solution3 Increase Time or Use Dehydrating Agent CheckTime->Solution3 Yes

Caption: Troubleshooting flowchart for addressing low product yield.

Technical Support Center: Scaling Up the Synthesis of 2-(1H-Benzo[d]imidazol-6-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance for scaling up the synthesis of 2-(1H-Benzo[d]imidazol-6-yl)acetic acid. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and quantitative data to address common challenges encountered during laboratory and pilot-plant scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most prevalent and scalable method is the Phillips-Ladenburg condensation reaction.[1][2] This involves the condensation of 3,4-diaminophenylacetic acid with formic acid, typically in the presence of a mineral acid catalyst like hydrochloric acid.[1] This one-pot reaction is generally high-yielding and utilizes readily available starting materials. For large-scale synthesis, careful control of reaction temperature and reagent addition is crucial to ensure safety and product quality.[3]

Q2: What are the critical process parameters to monitor during scale-up?

A2: Key parameters to monitor include:

  • Temperature: The condensation reaction is often exothermic. Efficient heat management is vital to prevent thermal runaway and the formation of impurities.[3]

  • Rate of Reagent Addition: Slow, controlled addition of formic acid is recommended to manage the exotherm.[3]

  • Mixing: Adequate agitation is necessary to ensure a homogeneous reaction mixture and prevent localized overheating.

  • Reaction Time: Monitoring the reaction progress by techniques like TLC or HPLC is essential to determine the optimal reaction time and avoid byproduct formation.

  • pH: The pH of the reaction mixture is critical for the cyclization and subsequent precipitation of the product.

Q3: What are the common impurities, and how can they be minimized?

A3: Common impurities may include unreacted starting materials (3,4-diaminophenylacetic acid), N-formylated intermediates that have not cyclized, and potential side-products from overheating. To minimize these, ensure complete reaction by monitoring, maintain strict temperature control, and use high-purity starting materials.

Q4: What are the recommended purification methods for large-scale production?

A4: At larger scales, purification is typically achieved through recrystallization from a suitable solvent system, such as an ethanol/water mixture. The crude product is often isolated by filtration after adjusting the pH of the reaction mixture to precipitate the product. Further purification can be achieved by washing the filtered solid with deionized water and then recrystallizing.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Incorrect pH for precipitation. 4. Product loss during workup.1. Extend reaction time and monitor by TLC/HPLC. 2. Optimize temperature; gradual heating is recommended. 3. Carefully adjust pH to the isoelectric point of the product for maximum precipitation. 4. Ensure efficient filtration and minimize transfers. Wash the filter cake with a minimal amount of cold solvent.
Product is Darkly Colored 1. Air oxidation of the diamine starting material. 2. Overheating during the reaction.1. Use high-purity 3,4-diaminophenylacetic acid. Consider running the reaction under an inert atmosphere (e.g., nitrogen). 2. Maintain strict temperature control throughout the reaction.
Difficulty in Filtration 1. Very fine particle size of the precipitate.1. Allow the precipitate to digest (stir at a slightly elevated temperature) before filtration to increase particle size. 2. Use a filter aid if necessary, but be mindful of potential contamination.
Incomplete Cyclization (Presence of N-formyl intermediate) 1. Insufficient acid catalyst. 2. Insufficient reaction time or temperature.1. Ensure the correct stoichiometry of the acid catalyst. 2. Increase the reaction temperature or prolong the reaction time, monitoring for the disappearance of the intermediate.

Experimental Protocols

Synthesis of this compound

This protocol is based on the Phillips-Ladenburg condensation.

Materials:

  • 3,4-Diaminophenylacetic acid

  • Formic acid (88%)

  • Hydrochloric acid (4 M)

  • Activated Carbon

  • Ethanol

  • Deionized water

Procedure:

  • Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add 3,4-diaminophenylacetic acid and 4 M hydrochloric acid.

  • Reagent Addition: While stirring, slowly add formic acid to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Decolorization: Cool the reaction mixture to 80-90 °C and add activated carbon. Stir for 30 minutes.

  • Filtration: Filter the hot mixture to remove the activated carbon.

  • Precipitation: Cool the filtrate to room temperature and then further cool in an ice bath. Adjust the pH to approximately 6-7 with a suitable base (e.g., aqueous ammonia) to precipitate the product.

  • Isolation: Collect the precipitate by filtration, wash with cold deionized water, and then with a small amount of cold ethanol.

  • Drying: Dry the product under vacuum at 60-70 °C to a constant weight.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes at different scales.

Parameter Lab Scale (10 g) Pilot Scale (1 kg)
3,4-Diaminophenylacetic acid 10 g1 kg
Formic acid (88%) 15 mL1.5 L
4 M Hydrochloric acid 50 mL5 L
Reaction Temperature 105 °C105 °C
Reaction Time 3 hours3-4 hours
Typical Yield 85-95%80-90%
Purity (by HPLC) >98%>98%

Visualizations

Synthesis Workflow

synthesis_workflow start Start reactants Charge Reactor with 3,4-Diaminophenylacetic acid and 4 M HCl start->reactants add_formic Slowly Add Formic Acid reactants->add_formic reflux Heat to Reflux (105 °C, 3-4 h) add_formic->reflux monitor Monitor Reaction (TLC/HPLC) reflux->monitor decolorize Cool and Add Activated Carbon monitor->decolorize Reaction Complete filter_hot Hot Filtration decolorize->filter_hot precipitate Cool and Adjust pH to 6-7 filter_hot->precipitate isolate Filter and Wash Product precipitate->isolate dry Dry Under Vacuum isolate->dry end Final Product dry->end

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Low Yield Observed check_completion Is Reaction Complete? start->check_completion check_temp Was Temperature Correct? check_completion->check_temp Yes extend_time Extend Reaction Time check_completion->extend_time No check_ph Was Precipitation pH Correct? check_temp->check_ph Yes optimize_temp Optimize Temperature check_temp->optimize_temp No optimize_ph Optimize Precipitation pH check_ph->optimize_ph No review_workup Review Workup Procedure check_ph->review_workup Yes end Yield Improved extend_time->end optimize_temp->end optimize_ph->end review_workup->end

Caption: Decision tree for troubleshooting low yield issues.

References

"2-(1H-Benzo[d]imidazol-6-yl)acetic acid" ADME/Tox prediction and issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the predicted ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of 2-(1H-Benzo[d]imidazol-6-yl)acetic acid and offers troubleshooting for common experimental and computational issues.

Predicted ADME/Tox Profile of this compound

Due to the limited publicly available experimental data for this compound, this profile is a prediction based on its physicochemical properties and the known characteristics of the benzimidazole chemical class.

Physicochemical Properties Summary

PropertyPredicted ValueSource
Molecular FormulaC₉H₈N₂O₂[1]
Molecular Weight176.17 g/mol [1][2]
pKa(Predicted acidic) ~4-5 (carboxylic acid), (Predicted basic) ~5-6 (imidazole)General chemical knowledge
LogP1.19[1]
Topological Polar Surface Area (TPSA)65.98 Ų[1]
Hydrogen Bond Donors2[1]
Hydrogen Bond Acceptors2[1]
Rotatable Bonds2[1]

Predicted ADME Properties

ParameterPredicted OutcomeRationale and Potential Issues
Absorption Moderate to GoodThe compound's relatively low molecular weight and moderate lipophilicity suggest good potential for oral absorption. However, the presence of a carboxylic acid group may lead to ionization in the gastrointestinal tract, potentially limiting passive diffusion. Efflux transporter interactions are possible.
Distribution ModerateWith a low molecular weight, the compound is likely to distribute into tissues. Plasma protein binding may occur, influenced by the carboxylic acid moiety.
Metabolism Hepatic (Phase I & II)The benzimidazole ring is susceptible to oxidation by cytochrome P450 enzymes (Phase I). The carboxylic acid group is a prime site for glucuronidation (Phase II).[3] Researchers should anticipate the formation of multiple metabolites.
Excretion Renal and/or BiliaryThe parent compound and its metabolites are likely to be eliminated through urine and/or bile. The route of excretion will depend on the polarity of the metabolites.

Predicted Toxicological Liabilities

Toxicity EndpointPredicted RiskRationale and Potential Issues
Hepatotoxicity Potential RiskBenzimidazole derivatives have been associated with liver injury.[4][5] This is a key area for experimental investigation.
Cardiotoxicity (hERG inhibition) Low to Moderate RiskWhile not a universal feature, some nitrogen-containing heterocyclic compounds can interact with the hERG potassium channel.[6] This should be evaluated to rule out potential for QT prolongation.
Cytotoxicity Compound-specificGeneral cytotoxicity is difficult to predict without experimental data. Assays in relevant cell lines are necessary.
Genotoxicity UnlikelyThe core structure does not contain obvious structural alerts for mutagenicity, but this should be confirmed experimentally.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

In Silico ADME/Tox Prediction

Question: My in silico model provides a poor prediction of oral absorption for this compound. What could be the issue?

Answer:

  • Model Limitations: Many computational models struggle with compounds that have multiple ionization states or are subject to active transport. Your model may be overemphasizing the negative impact of the carboxylic acid group on passive diffusion.

  • Incorrect Input Parameters: Ensure the compound's structure was correctly entered and that its ionization state at physiological pH was considered.

  • Troubleshooting Steps:

    • Use multiple prediction tools to obtain a consensus prediction.[7][8]

    • Employ models that specifically account for active transport mechanisms.

    • Compare the prediction with experimental data from structurally similar compounds if available.

Logical Workflow for In Silico Prediction Issues

Caption: Troubleshooting workflow for in silico oral absorption prediction.

Caco-2 Permeability Assay

Question: I'm observing low recovery of this compound in my Caco-2 permeability assay. What are the likely causes and solutions?

Answer:

Low compound recovery can significantly impact the accuracy of your apparent permeability (Papp) values.[9] The primary causes are often poor aqueous solubility and non-specific binding to the assay plates.[10][11]

Troubleshooting Guide: Low Recovery in Caco-2 Assays

ProblemPotential CauseRecommended Solution
Low Recovery Poor Aqueous Solubility - Lower the dosing concentration of the compound. - Include a solubilizing agent like Bovine Serum Albumin (BSA) in the receiver buffer.[9]
Non-Specific Binding - Use low-binding plates for the assay. - Pre-treat the plates with a BSA solution to block binding sites.
Cellular Metabolism - Analyze samples for the presence of metabolites. If significant metabolism is detected, consider using a metabolic inhibitor (if the goal is to assess passive permeability alone).
Cell Accumulation - Lyse the Caco-2 cell monolayer at the end of the experiment and quantify the amount of compound retained within the cells.

Experimental Workflow for Caco-2 Permeability Assay

Caco2_Workflow Seed_Cells Seed Caco-2 cells on Transwell inserts Culture_Cells Culture for 21 days to form monolayer Seed_Cells->Culture_Cells TEER_Measurement Measure TEER to confirm monolayer integrity Culture_Cells->TEER_Measurement Add_Compound Add compound to apical (A-B) or basolateral (B-A) side TEER_Measurement->Add_Compound If TEER is acceptable Incubate Incubate at 37°C Add_Compound->Incubate Sample_Receiver Sample receiver compartment at time points Incubate->Sample_Receiver Analyze_Samples Analyze samples by LC-MS/MS Sample_Receiver->Analyze_Samples Calculate_Papp Calculate Papp and Efflux Ratio Analyze_Samples->Calculate_Papp

Caption: Standard workflow for a bidirectional Caco-2 permeability assay.

Metabolic Stability Assay

Question: My metabolic stability assay with human liver microsomes shows very rapid disappearance of this compound. How can I confirm this is due to metabolism?

Answer:

Rapid compound loss can be due to enzymatic degradation or non-specific binding/instability in the assay buffer. A key control is to run the reaction without the necessary cofactor, NADPH.[12]

Troubleshooting Guide: Rapid Compound Loss in Microsomal Stability Assays

ObservationPotential CauseConfirmation/Solution
Rapid disappearance in the presence of NADPH High Metabolic Clearance This is the expected outcome for a metabolically labile compound.[13] To confirm, proceed with the control below.
Rapid disappearance in the absence of NADPH Chemical Instability or Non-Specific Binding - Control: Run the incubation without the NADPH regenerating system. If the compound is still lost, the issue is not P450-mediated metabolism. - Solution: Check the compound's stability in the buffer alone. If stable, the issue is likely non-specific binding to the microsomes or labware.

Experimental Protocol: Microsomal Stability Assay

  • Prepare Reagents:

    • Test Compound Stock: 1 mM in a suitable organic solvent.

    • Human Liver Microsomes: Prepare in phosphate buffer.[12]

    • NADPH Regenerating System: Contains NADPH and co-factors.[12]

  • Incubation:

    • Pre-incubate microsomes and the test compound at 37°C.

    • Initiate the reaction by adding the NADPH regenerating system. For the "-NADPH" control, add buffer instead.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Termination:

    • Stop the reaction by adding ice-cold acetonitrile containing an internal standard.[12] This precipitates the proteins.

  • Analysis:

    • Centrifuge the samples to pellet the precipitated protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Calculation:

    • Plot the natural log of the percent remaining parent compound versus time.

    • Calculate the half-life (t½) and intrinsic clearance (CLint).[14]

Cytotoxicity Assay

Question: I am seeing high variability between replicate wells in my cytotoxicity assay (e.g., MTT, LDH). What are the common causes?

Answer:

High variability in cell-based assays is a frequent issue and can often be traced back to inconsistent cell seeding, pipetting errors, or compound precipitation.[15][16][17]

Troubleshooting Guide: High Variability in Cytotoxicity Assays

ProblemPotential CauseRecommended Solution
High Well-to-Well Variability Inconsistent Cell Seeding - Ensure a homogenous single-cell suspension before plating. - Avoid letting cells settle in the reservoir of a multichannel pipette. Mix between aspirations.
Pipetting Errors - Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions.[15] - Ensure thorough mixing after adding reagents.
Edge Effects - Uneven evaporation in the outer wells of a plate can cause variability. Fill the outer wells with sterile PBS or media instead of using them for experimental samples.[15]
Compound Precipitation - Visually inspect the wells under a microscope for any signs of compound precipitation, especially at the highest concentrations. - If precipitation is observed, lower the top concentration or use a vehicle with better solubilizing capacity.
hERG Inhibition Assay

Question: My automated patch clamp hERG assay gives a positive signal for this compound. Does this mean the compound is cardiotoxic?

Answer:

Not necessarily. The in vitro hERG assay is highly sensitive and can produce false positives.[18] A positive result indicates a potential liability that requires further investigation. The clinical risk is dependent on the potency of the hERG inhibition (IC₅₀) relative to the expected therapeutic plasma concentration.[19]

Interpreting hERG Assay Results

hERG_Interpretation hERG_Positive Positive hERG Signal (Inhibition Detected) Determine_IC50 Determine IC50 (Concentration for 50% inhibition) hERG_Positive->Determine_IC50 Calculate_Safety_Margin Calculate Safety Margin (hERG IC50 / Cmax) Determine_IC50->Calculate_Safety_Margin Predict_Exposure Predict Therapeutic Plasma Concentration (Cmax) Predict_Exposure->Calculate_Safety_Margin Risk_Assessment Assess Proarrhythmic Risk Calculate_Safety_Margin->Risk_Assessment High_Risk High Risk (Margin < 30-fold) Risk_Assessment->High_Risk Low Margin Low_Risk Lower Risk (Margin > 30-fold) Risk_Assessment->Low_Risk High Margin

Caption: Decision tree for interpreting positive hERG assay results.

References

Validation & Comparative

"2-(1H-Benzo[d]imidazol-6-yl)acetic acid" vs other benzimidazole derivatives' activity

Author: BenchChem Technical Support Team. Date: December 2025

The diverse pharmacological properties of benzimidazole derivatives include antimicrobial, anticancer, antiviral, and enzyme inhibitory activities.[1][2] The nature and position of substituents on the benzimidazole ring system significantly influence the biological activity of these compounds.[3]

Quantitative Comparison of Benzimidazole Derivatives

To illustrate the varying efficacy of different benzimidazole derivatives, the following table summarizes quantitative data from several studies. This data showcases their activity against different biological targets.

CompoundTarget/OrganismAssay TypeActivity (IC₅₀/MIC)Reference
2-((4,5-dihydro-imidazol-2-yl)amino)benzothiazole-6-sulphonamide Human Carbonic Anhydrase II (hCA II)Enzyme Inhibition AssayKᵢ: 37.6 nM[2]
2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamide Human Carbonic Anhydrase II (hCA II)Enzyme Inhibition AssayKᵢ: 4927 nM[2]
Indolylbenzo[d]imidazole 3ao Staphylococcus aureus ATCC 25923Minimum Inhibitory Concentration (MIC)< 1 µg/mL[4]
Indolylbenzo[d]imidazole 3aq Staphylococcus aureus ATCC 43300 (MRSA)Minimum Inhibitory Concentration (MIC)< 1 µg/mL[4]
2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) Mycobacterium smegmatis mc²155Minimum Inhibitory Concentration (MIC)3.9 µg/mL[4]
2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq) Candida albicans ATCC 10231Minimum Inhibitory Concentration (MIC)3.9 µg/mL[4]
Bis-benzimidazole 12b Human Topoisomerase I (Hu Topo I)Enzyme Inhibition AssayIC₅₀: 16 µM[5][6]
2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamide 5l Human Colorectal Carcinoma (HCT116) Cell LineCytotoxicity AssayIC₅₀: 0.00005 µM/ml[7]
2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamide 5k Human Colorectal Carcinoma (HCT116) Cell LineCytotoxicity AssayIC₅₀: 0.00012 µM/ml[7]

Experimental Protocols

Below are detailed methodologies for key experiments cited in this guide, providing a framework for the evaluation of benzimidazole derivatives.

Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of the synthesized benzimidazole derivatives was determined using the tube dilution method.[7]

  • Preparation of Test Compounds: Stock solutions of the test compounds are prepared by dissolving them in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Bacterial and Fungal Strains: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger) are used.

  • Culture Media: Nutrient broth and Sabouraud dextrose broth are used for growing bacteria and fungi, respectively.

  • Serial Dilution: A serial dilution of the stock solutions of the test compounds is prepared in the respective culture media in test tubes.

  • Inoculation: A standardized inoculum of the microbial suspension is added to each tube.

  • Incubation: The inoculated tubes are incubated at 37°C for 24 hours for bacteria and at 25°C for 48-72 hours for fungi.

  • Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Cytotoxicity Assay against HCT116 Cell Line

The in vitro cytotoxicity of the benzimidazole derivatives was evaluated against the human colorectal carcinoma (HCT116) cell line using the Sulforhodamine B (SRB) assay.[7]

  • Cell Culture: HCT116 cells are grown in a suitable medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with different concentrations of the test compounds and incubated for 48 hours.

  • Cell Fixation: After incubation, the cells are fixed with trichloroacetic acid.

  • Staining: The fixed cells are stained with 0.4% (w/v) Sulforhodamine B solution.

  • Washing and Solubilization: The unbound dye is removed by washing, and the protein-bound dye is solubilized with a Tris base solution.

  • Absorbance Measurement: The absorbance is measured at 510 nm using a microplate reader.

  • IC₅₀ Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated from the dose-response curve.

Human Topoisomerase I (Hu Topo I) Inhibition Assay

The ability of benzimidazole derivatives to inhibit human topoisomerase I can be assessed using a DNA relaxation assay.[5][6]

  • Reaction Mixture: The reaction mixture contains supercoiled plasmid DNA, human topoisomerase I, and the test compound at various concentrations in a reaction buffer.

  • Incubation: The reaction mixture is incubated at 37°C for a specific time (e.g., 30 minutes).

  • Reaction Termination: The reaction is stopped by adding a stop solution containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: The DNA samples are then subjected to agarose gel electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization and Quantification: The DNA bands are visualized under UV light after staining with ethidium bromide. The amount of relaxed DNA is quantified to determine the inhibitory activity of the compound.

  • IC₅₀ Calculation: The IC₅₀ value is the concentration of the compound that causes a 50% inhibition of the enzyme activity.

Visualizing Experimental Workflows

The following diagrams illustrate common workflows in the evaluation of benzimidazole derivatives.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Stock Prepare Stock Solutions of Compounds Dilution Perform Serial Dilutions Stock->Dilution Media Prepare Culture Media Media->Dilution Inoculum Prepare Standardized Microbial Inoculum Inoculation Inoculate with Microbes Inoculum->Inoculation Dilution->Inoculation Incubation Incubate at Appropriate Temperature Inoculation->Incubation Observation Observe for Visible Growth Incubation->Observation MIC Determine MIC Observation->MIC Cytotoxicity_Assay_Workflow Start Seed Cells in 96-well Plates Treat Treat with Benzimidazole Derivatives Start->Treat Incubate Incubate for 48 hours Treat->Incubate Fix Fix Cells with TCA Incubate->Fix Stain Stain with Sulforhodamine B Fix->Stain Wash Wash to Remove Unbound Dye Stain->Wash Solubilize Solubilize Bound Dye Wash->Solubilize Read Measure Absorbance at 510 nm Solubilize->Read Calculate Calculate IC50 Value Read->Calculate

References

A Comparative Analysis of Albendazole and 2-(1H-Benzo[d]imidazol-6-yl)acetic acid as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anticancer drug discovery, the repositioning of existing drugs and the exploration of novel compounds with similar structural motifs are promising strategies. This guide provides a comparative analysis of the well-established anthelmintic drug, albendazole, and the benzimidazole derivative, 2-(1H-Benzo[d]imidazol-6-yl)acetic acid, as potential anticancer agents. While extensive research has illuminated the anticancer properties of albendazole, data on this compound is less prevalent in publicly available literature. This comparison, therefore, draws upon data for albendazole and other relevant benzimidazole derivatives to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Executive Summary

Albendazole, a member of the benzimidazole class of compounds, has demonstrated significant anticancer activity in numerous preclinical and clinical studies. Its primary mechanism of action involves the inhibition of microtubule polymerization, leading to cell cycle arrest and apoptosis. In contrast, while the broader class of benzimidazole derivatives has shown promise in cancer therapy through various mechanisms, specific experimental data on the anticancer effects of this compound remains limited. This guide will present a detailed comparison based on the available evidence for albendazole and representative benzimidazole compounds.

Data Presentation: In Vitro Cytotoxicity

CompoundCancer Cell LineIC50 (µM)Reference
Albendazole SW1990 (Pancreatic)Time and dose-dependent decrease in viability[1]
PANC-1 (Pancreatic)Time and dose-dependent decrease in viability[1]
SK-HEP-1 (Hepatocellular)>80% inhibition at 1 µM[2][3]
HepG2 (Hepatocellular)>90% inhibition at 1 µM[2][3]
Hep3B (Hepatocellular)>90% inhibition at 1 µM[2][3]
MCF-7 (Breast)Significantly reduced viability[4]
MDA-MB-231 (Breast)Significantly reduced viability[4]
B16F10 (Melanoma)Significantly reduced viability[4]
PC3 (Prostate)Selective inhibition[5]
DU145 (Prostate)Selective inhibition[5]
LNCaP (Prostate)Selective inhibition[5]
AT2 (Prostate)Selective inhibition[5]
Benzimidazole Derivative (Compound 4c) Leukemia Cell LinesGI50 with selectivity ratio of 5.96[6]
Benzimidazole Derivative (Compound 4e) Various Cancer Cell LinesSignificant antiproliferative activity[6]
Benzimidazole Derivative (Compound 12b) 60 Human Cancer Cell LinesGI50 in the range of 0.16 to 3.6 µM
Benzimidazole-quinazoline hybrids Leukemia and Ovarian CancerPromising outcomes

Mechanism of Action

Albendazole: A Microtubule Disruptor

The primary anticancer mechanism of albendazole is its ability to inhibit the polymerization of tubulin, a key component of microtubules.[2][3][7] This disruption of the microtubule network leads to several downstream effects:

  • Mitotic Arrest: By interfering with the formation of the mitotic spindle, albendazole causes cells to arrest in the G2/M phase of the cell cycle.[2][3][8]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][7]

  • Anti-angiogenic Effects: Albendazole has been shown to suppress the expression of vascular endothelial growth factor (VEGF), a key regulator of blood vessel formation in tumors.[9]

  • Modulation of Signaling Pathways: Recent studies have shown that albendazole can also induce ubiquitin-mediated degradation of PD-L1, suggesting a role in enhancing anti-tumor immunity.[10] It has also been found to affect STAT3 and STAT5 activation and induce the generation of reactive oxygen species (ROS).[5][11]

Albendazole Albendazole Tubulin Tubulin Albendazole->Tubulin inhibits polymerization VEGF VEGF Albendazole->VEGF suppresses PDL1 PDL1 Albendazole->PDL1 promotes degradation Microtubules Microtubules Mitotic_Spindle Mitotic_Spindle Microtubules->Mitotic_Spindle formation G2M_Arrest G2M_Arrest Mitotic_Spindle->G2M_Arrest disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis induces Angiogenesis Angiogenesis Immune_Evasion Immune_Evasion

Caption: Mechanism of action of Albendazole.

Benzimidazole Derivatives: A Diverse Range of Targets

Benzimidazole derivatives exhibit a broader range of anticancer mechanisms, which can vary depending on the specific substitutions on the benzimidazole scaffold.[12][13] These mechanisms include:

  • Tubulin Inhibition: Similar to albendazole, some benzimidazole derivatives also inhibit microtubule polymerization.[12]

  • Topoisomerase Inhibition: Certain derivatives can inhibit topoisomerase enzymes, which are crucial for DNA replication and repair.

  • Kinase Inhibition: Benzimidazoles have been developed as inhibitors of various protein kinases involved in cancer cell signaling, such as EGFR and BRAFV600E.[6]

  • PARP Inhibition: Some derivatives act as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.[13]

  • Induction of Apoptosis: Many benzimidazole derivatives induce apoptosis through various pathways.[6]

Benzimidazole_Derivatives Benzimidazole_Derivatives Tubulin_Polymerization Tubulin_Polymerization Benzimidazole_Derivatives->Tubulin_Polymerization inhibit Topoisomerases Topoisomerases Benzimidazole_Derivatives->Topoisomerases inhibit Protein_Kinases Protein_Kinases Benzimidazole_Derivatives->Protein_Kinases inhibit PARP PARP Benzimidazole_Derivatives->PARP inhibit Cell_Cycle_Arrest Cell_Cycle_Arrest DNA_Damage_Repair DNA_Damage_Repair Signal_Transduction Signal_Transduction Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis DNA_Damage_Repair->Apoptosis Signal_Transduction->Apoptosis

Caption: Diverse mechanisms of anticancer action of Benzimidazole Derivatives.

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., albendazole or benzimidazole derivatives) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Living cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO or isopropanol with HCl).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

Cell Cycle Analysis (Flow Cytometry)
  • Cell Treatment: Cells are treated with the test compound at a specific concentration for a defined period.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold ethanol (e.g., 70%) to permeabilize the cell membrane.

  • Staining: Fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI), in the presence of RNase to eliminate RNA staining.

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The intensity of the fluorescence is proportional to the amount of DNA in each cell.

  • Data Analysis: The data is analyzed to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

In Vivo Tumor Xenograft Model
  • Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Compound Administration: The mice are then treated with the test compound (e.g., albendazole administered orally or intraperitoneally) or a vehicle control for a specified period.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

  • Data Analysis: The tumor growth inhibition is calculated by comparing the tumor volumes and weights of the treated group with the control group.

cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Model Cell_Culture Cancer Cell Culture Treatment Compound Treatment Cell_Culture->Treatment MTT_Assay MTT Assay (Cytotoxicity) Treatment->MTT_Assay Cell_Cycle_Analysis Flow Cytometry (Cell Cycle) Treatment->Cell_Cycle_Analysis Xenograft Tumor Cell Implantation Treatment_In_Vivo Compound Administration Xenograft->Treatment_In_Vivo Tumor Growth Tumor_Measurement Tumor Volume Measurement Treatment_In_Vivo->Tumor_Measurement

Caption: Experimental workflow for anticancer evaluation.

Conclusion

Albendazole, a repurposed anthelmintic drug, has emerged as a promising anticancer agent with a well-defined mechanism of action centered on microtubule disruption. Its efficacy has been demonstrated in a wide array of preclinical models and early-phase clinical trials.[9][14][15] The broader class of benzimidazole derivatives represents a rich source of potential anticancer compounds with diverse mechanisms of action, including tubulin inhibition, topoisomerase inhibition, and kinase inhibition.[12][13] While specific experimental data for this compound as an anticancer agent is currently limited in the public domain, the collective evidence for other benzimidazole derivatives suggests that this chemical scaffold holds significant therapeutic potential. Further investigation into the specific anticancer properties and mechanism of action of this compound is warranted to fully elucidate its potential as a novel cancer therapeutic.

References

A Comparative Analysis of Mebendazole and 2-(1H-Benzo[d]imidazol-6-yl)acetic acid as Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Oncology and Drug Development

The inhibition of tubulin polymerization is a cornerstone of chemotherapy, effectively halting cell division in rapidly proliferating cancer cells. Mebendazole, a well-established anthelmintic drug, has gained significant attention for its repositioning as an anticancer agent due to its potent tubulin-destabilizing effects. This guide provides a comparative analysis of mebendazole and a lesser-known benzimidazole derivative, 2-(1H-Benzo[d]imidazol-6-yl)acetic acid, in the context of tubulin polymerization inhibition. While extensive experimental data is available for mebendazole, a notable lack of published research on the specific tubulin-targeting activity of this compound necessitates a partially speculative comparison based on structure-activity relationships within the benzimidazole class of compounds.

Mebendazole: A Clinically Relevant Tubulin Inhibitor

Mebendazole exerts its anticancer effects primarily by disrupting microtubule dynamics. It binds to the colchicine-binding site on the β-tubulin subunit, which leads to the inhibition of tubulin polymerization. This disruption of the microtubule network results in mitotic arrest and subsequent apoptosis in cancer cells.[1] The efficacy of mebendazole has been demonstrated in various cancer cell lines.

Quantitative Data for Mebendazole

ParameterValueCell Line / Assay Condition
IC50 (Cell Proliferation) 0.625 µMOVCAR3 (ovarian cancer)[1]
0.312 µMOAW42 (ovarian cancer)[1]
Effect on Tubulin Polymerization Decreased polymerized α-tubulin at 0.5 and 1.0 µMChronic Myeloid Leukemia (CML) cells[2][3]

This compound: An Uncharacterized Benzimidazole Derivative

Currently, there is a lack of publicly available experimental data on the tubulin polymerization inhibition activity of this compound. Commercial suppliers confirm its chemical structure, but its biological effects remain uncharacterized in scientific literature.

Hypothetical Comparison Based on Structure-Activity Relationship (SAR)

The benzimidazole scaffold is a common feature in many tubulin inhibitors.[4] Structure-activity relationship studies of various benzimidazole derivatives suggest that the nature and position of substituents on the benzimidazole ring significantly influence their anti-tubulin activity. For instance, substitutions at the 2 and 5 (or 6) positions are crucial. Mebendazole has a benzoyl group at the 5-position and a methyl carbamate group at the 2-position, both contributing to its binding affinity.

In contrast, this compound possesses an acetic acid group at the 6-position and is unsubstituted at the 2-position. The presence of a polar carboxylic acid group might influence its solubility and interaction with the tubulin binding pocket. Without experimental data, it is difficult to predict its efficacy. It is plausible that the lack of a substituent at the crucial 2-position and the nature of the 6-position substituent may result in a lower binding affinity for tubulin compared to mebendazole.

Experimental Protocols: In Vitro Tubulin Polymerization Assay

A common method to quantify the inhibitory effect of a compound on tubulin polymerization is the turbidimetric assay. This assay measures the increase in light scattering as tubulin monomers polymerize into microtubules.

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • GTP (Guanosine-5'-triphosphate)

  • Test compounds (Mebendazole, this compound) dissolved in DMSO

  • Positive control (e.g., Colchicine)

  • Negative control (DMSO)

  • 96-well microplate

  • Temperature-controlled spectrophotometer

Procedure:

  • Preparation of Reagents: Prepare a stock solution of the test compounds and controls in DMSO. Prepare a tubulin solution in G-PEM buffer on ice.

  • Reaction Setup: In a pre-chilled 96-well plate, add the test compound at various concentrations, positive control, and negative control to the respective wells.

  • Initiation of Polymerization: Add the cold tubulin solution containing GTP to each well to initiate the polymerization reaction.

  • Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm at regular intervals for a specified duration (e.g., 60 minutes).

  • Data Analysis: Plot the absorbance against time to generate polymerization curves. The maximum rate of polymerization (Vmax) is determined from the slope of the linear portion of the curve. The IC50 value is calculated by plotting the Vmax against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of mebendazole and the experimental workflow of a tubulin polymerization assay.

Mebendazole_Mechanism Mechanism of Mebendazole on Tubulin Polymerization cluster_0 Cellular Environment cluster_1 Cellular Processes Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Mitosis Mitosis Microtubules->Mitosis Essential for Apoptosis Apoptosis Microtubules->Apoptosis Disruption leads to Mebendazole Mebendazole Mebendazole->Tubulin Dimers Binds to β-tubulin Mebendazole->Microtubules Inhibits Polymerization Cell Proliferation Cell Proliferation Mitosis->Cell Proliferation

Caption: Mechanism of Mebendazole's Inhibition of Tubulin Polymerization.

Tubulin_Polymerization_Assay Experimental Workflow for Tubulin Polymerization Assay Start Start Prepare_Reagents Prepare Tubulin, Buffers, and Test Compounds Start->Prepare_Reagents Setup_Reaction Add Reagents to 96-well Plate on Ice Prepare_Reagents->Setup_Reaction Initiate_Polymerization Add GTP-containing Tubulin and Transfer to 37°C Setup_Reaction->Initiate_Polymerization Measure_Absorbance Measure Absorbance at 340 nm over Time Initiate_Polymerization->Measure_Absorbance Data_Analysis Plot Absorbance vs. Time, Calculate Vmax and IC50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow of an In Vitro Tubulin Polymerization Assay.

References

Efficacy of Benzimidazole Derivatives Compared to Known Topoisomerase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of benzimidazole derivatives, specifically highlighting a representative compound from recent studies, against well-established topoisomerase inhibitors. Due to the limited publicly available data on the specific compound "2-(1H-Benzo[d]imidazol-6-yl)acetic acid," this guide will utilize data for a closely related and studied benzimidazole derivative, referred to as Compound 12b in a 2022 study published in ACS Omega, to provide a meaningful comparison.[1] This document aims to offer an objective overview supported by experimental data to inform research and development in the field of oncology.

Introduction to Topoisomerase Inhibition

DNA topoisomerases are essential enzymes that regulate the topological state of DNA, playing a critical role in processes such as DNA replication, transcription, and chromosome segregation.[2][3][4] These enzymes resolve DNA supercoiling and tangling by creating transient single- or double-strand breaks in the DNA backbone.[2][3][4] Due to their vital function in cell proliferation, topoisomerases have become key targets for cancer chemotherapy.

Topoisomerase inhibitors are broadly classified into two categories:

  • Topoisomerase I inhibitors target the enzyme responsible for creating single-strand breaks in DNA.

  • Topoisomerase II inhibitors target the enzyme that creates double-strand breaks.

These inhibitors function by stabilizing the transient covalent complex formed between the topoisomerase enzyme and the DNA, which leads to the accumulation of DNA strand breaks, ultimately triggering cell cycle arrest and apoptosis in rapidly dividing cancer cells.[4]

Comparative Efficacy of Topoisomerase Inhibitors

The following tables summarize the in vitro efficacy of a representative benzimidazole derivative against several well-known topoisomerase inhibitors. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%. It is important to note that these values are derived from various studies and experimental conditions, and therefore, direct comparisons should be made with caution.

Topoisomerase I Inhibitors
CompoundClassAssay TypeCell Line/SystemIC50 ValueReference
Compound 12b Benzimidazole DerivativeDNA Relaxation AssayHuman Topoisomerase I16 µM[1]
CamptothecinCamptothecin AnalogCytotoxicity AssayHT-29 Human Colon Carcinoma10 nM[5]
TopotecanCamptothecin AnalogCytotoxicity AssayHT-29 Human Colon Carcinoma33 nM[5]
SN-38 (Active metabolite of Irinotecan)Camptothecin AnalogCytotoxicity AssayHT-29 Human Colon Carcinoma8.8 nM[5]
Topoisomerase II Inhibitors
CompoundClassAssay TypeCell Line/SystemIC50 ValueReference
EtoposidePodophyllotoxin DerivativeTopo II Inhibition Assay-0.34 mM[6]
DoxorubicinAnthracyclineCytotoxicity AssayMCF-7 Breast Cancer8.3 µM[7]
DoxorubicinAnthracyclineCytotoxicity AssayMDA-MB-231 Breast Cancer6.6 µM[7]

Signaling Pathway and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Topoisomerase_Inhibition_Pathway cluster_0 Normal Topoisomerase Action cluster_1 Action of Topoisomerase Inhibitor Supercoiled_DNA Supercoiled DNA Topo_Enzyme Topoisomerase Enzyme Supercoiled_DNA->Topo_Enzyme Binding Cleavage_Complex Topoisomerase-DNA Cleavage Complex Topo_Enzyme->Cleavage_Complex DNA Cleavage Religation Religation Cleavage_Complex->Religation Relaxed_DNA Relaxed DNA Religation->Relaxed_DNA Topo_Inhibitor Topoisomerase Inhibitor Stabilized_Complex Stabilized Cleavage Complex Topo_Inhibitor->Stabilized_Complex Binding & Stabilization DNA_Breaks Accumulation of DNA Strand Breaks Stabilized_Complex->DNA_Breaks Apoptosis Cell Cycle Arrest & Apoptosis DNA_Breaks->Apoptosis

Caption: General mechanism of topoisomerase inhibition.

DNA_Relaxation_Assay_Workflow cluster_workflow Experimental Workflow: Topoisomerase I DNA Relaxation Assay A 1. Reaction Setup: Supercoiled Plasmid DNA + Topoisomerase I Enzyme + Test Compound (e.g., Benzimidazole derivative) B 2. Incubation: Typically 30 minutes at 37°C A->B C 3. Reaction Termination: Addition of Stop Buffer/Loading Dye B->C D 4. Agarose Gel Electrophoresis: Separation of DNA topoisomers C->D E 5. Visualization & Analysis: Ethidium Bromide Staining and UV Transillumination D->E F Outcome: Inhibition of DNA relaxation indicates topoisomerase I inhibition E->F

Caption: Workflow for a Topoisomerase I DNA Relaxation Assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays used to evaluate topoisomerase inhibitor efficacy.

Topoisomerase I DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

Materials:

  • Human Topoisomerase I enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 1.5 M NaCl, 10 mM EDTA, 1% BSA, 1 mM spermidine, 50% glycerol)

  • Test compound dissolved in an appropriate solvent (e.g., DMSO)

  • Stop Buffer/Gel Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • Agarose

  • 1x TAE or TBE buffer

  • Ethidium bromide

  • Nuclease-free water

Procedure:

  • Prepare a reaction mixture in a microcentrifuge tube on ice containing:

    • 2 µL of 10x Topoisomerase I Assay Buffer

    • 200 ng of supercoiled plasmid DNA

    • Varying concentrations of the test compound

    • Nuclease-free water to a final volume of 18 µL.

  • Initiate the reaction by adding 2 µL of diluted human Topoisomerase I enzyme.

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Terminate the reaction by adding 5 µL of Stop Buffer/Gel Loading Dye.

  • Load the samples onto a 1% agarose gel. Include a lane with a relaxed DNA marker and a control reaction without the test compound.

  • Perform electrophoresis at a constant voltage (e.g., 5-10 V/cm) until the dye front has migrated sufficiently.

  • Stain the gel with ethidium bromide for 15-30 minutes.

  • Destain the gel in water for 10-30 minutes.

  • Visualize the DNA bands under a UV transilluminator. The inhibition of the conversion of supercoiled DNA to relaxed DNA indicates the inhibitory activity of the test compound.

Topoisomerase II DNA Cleavage Assay

This assay is used to determine if a compound stabilizes the topoisomerase II-DNA cleavage complex, leading to an increase in linear DNA.

Materials:

  • Human Topoisomerase II enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase II Assay Buffer

  • Test compound

  • ATP (if required for the specific assay conditions)

  • SDS (Sodium Dodecyl Sulfate)

  • Proteinase K

  • Stop Buffer/Gel Loading Dye

  • Agarose

  • 1x TAE or TBE buffer

  • Ethidium bromide

  • Nuclease-free water

Procedure:

  • Set up a reaction mixture containing supercoiled DNA, Topoisomerase II Assay Buffer, and the test compound in a microcentrifuge tube.

  • Add the human Topoisomerase II enzyme to the mixture.

  • Incubate at 37°C for 30 minutes.

  • Add SDS (to a final concentration of 0.2%) and Proteinase K (to a final concentration of 0.1 mg/mL) to digest the enzyme.

  • Incubate again at 37°C for 30 minutes.

  • Stop the reaction by adding Stop Buffer/Gel Loading Dye.

  • Analyze the samples by agarose gel electrophoresis. An increase in the amount of linear DNA compared to the control indicates that the compound is a topoisomerase II poison.[8]

Conclusion

The exploration of novel chemical scaffolds for topoisomerase inhibition is a promising avenue in cancer drug discovery. Benzimidazole derivatives have demonstrated potential as topoisomerase I inhibitors, with some compounds exhibiting activity in the micromolar range. While the representative benzimidazole compound (Compound 12b) shows a higher IC50 value compared to the nanomolar potency of established camptothecin analogs, the benzimidazole scaffold represents a distinct chemical class that may offer advantages in terms of overcoming drug resistance or having a different toxicity profile. Further investigation and optimization of this class of compounds are warranted to fully elucidate their therapeutic potential. The experimental protocols provided herein serve as a foundation for such future studies.

References

Structure-Activity Relationship of 2-(1H-Benzo[d]imidazol-6-yl)acetic acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Benzimidazole Scaffolds in Drug Discovery

The benzimidazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, renowned for its diverse pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on the 2-(1H-Benzo[d]imidazol-6-yl)acetic acid framework. While a systematic SAR study on this specific scaffold is not extensively available in the public domain, this guide synthesizes data from various studies on related benzimidazole derivatives to elucidate the impact of structural modifications on their biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.

Key SAR Insights for Benzimidazole Derivatives

The biological activity of benzimidazole derivatives is significantly influenced by the nature and position of substituents on the benzimidazole ring system.[1] Studies on various analogs have highlighted the following key SAR trends:

  • Substitution at the N-1 position: Alkylation or arylation at the N-1 position can modulate the pharmacokinetic and pharmacodynamic properties of the compounds. The introduction of bulky substituents can influence receptor binding and cellular uptake.

  • Substitution at the C-2 position: The C-2 position is a frequent site for modification. The introduction of aromatic or heteroaromatic rings, as well as various substituted amino or thioether groups, has been shown to be crucial for a range of biological activities. For instance, 2-substituted anilines have demonstrated potent anti-inflammatory properties.[1]

  • Substitution at the C-5 and C-6 positions: The benzene ring of the benzimidazole scaffold, particularly the C-5 and C-6 positions, offers another avenue for structural modification. Electron-withdrawing groups, such as a nitro group at the C-6 position, have been reported to enhance anti-inflammatory activity.[1] Conversely, other substitutions at this position, such as acylamino groups, have been found to be critical for potent angiotensin II receptor antagonism.

Comparative Biological Activity Data

The following table summarizes the biological activities of various benzimidazole derivatives, providing a comparative overview of the effects of different substitution patterns. It is important to note that these compounds are not all direct derivatives of this compound but offer valuable insights into the SAR of the broader benzimidazole class.

Compound IDR1 (N-1)R2 (C-2)R6 (C-6)Biological ActivityIC50/MIC (µM)Reference
General Trends
HArylHα-amylase inhibitionVaries[2]
HFluorophenylHAntiglycation142-193[3]
HDihydroxyphenylHUrease inhibition3.10-5.90[3]
HSubstituted anilinomethylHAnti-inflammatory-[1]
HHNitroAnti-inflammatoryPotent[1]
HHNitrileJAK3 inhibition0.045[1]
Specific Examples
Compound B2 H4-carboxyanilinomethylHAnti-inflammatory (COX)< Ibuprofen[4]
Compound B4 HPyridin-2-ylaminomethylHAnti-inflammatory (COX)< Ibuprofen[4]
Compound B7 H3-chloroanilinomethylHAnti-inflammatory (COX)< Ibuprofen[4]
Compound B8 H4-fluoroanilinomethylHAnti-inflammatory (COX)< Ibuprofen[4]
Compound 25 Fused ThiazoleSubstituted Phenyl-COX-1/COX-2 inhibition0.044/0.00452[5]
Compound 29 Fused ThiazoleSubstituted Phenyl-COX-1/COX-2 inhibition-[5]

Signaling Pathways and Experimental Workflows

To visualize the relationships and processes involved in the study of these compounds, the following diagrams are provided.

SAR_General_Trends cluster_scaffold This compound Scaffold cluster_modifications Structural Modifications cluster_activities Biological Activities Scaffold Benzimidazole Core (Positions N1, C2, C5, C6) N1_Sub N-1 Substitution (Alkyl, Aryl) Scaffold->N1_Sub Modify C2_Sub C-2 Substitution (Aryl, Heteroaryl, Amino, Thioether) Scaffold->C2_Sub Modify C6_Sub C-6 Substitution (NO2, CN, Acylamino, Acetic Acid) Scaffold->C6_Sub Modify AntiInflammatory Anti-inflammatory N1_Sub->AntiInflammatory Influences Antimicrobial Antimicrobial N1_Sub->Antimicrobial Influences Anticancer Anticancer N1_Sub->Anticancer Influences Enzyme_Inhibition Enzyme Inhibition (COX, Kinase, etc.) N1_Sub->Enzyme_Inhibition Influences C2_Sub->AntiInflammatory Influences C2_Sub->Antimicrobial Influences C2_Sub->Anticancer Influences C2_Sub->Enzyme_Inhibition Influences C6_Sub->AntiInflammatory Influences C6_Sub->Enzyme_Inhibition Influences

Caption: General Structure-Activity Relationship map for benzimidazole derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Benzimidazole Derivatives Purification Purification (Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Enzyme_Assay Enzyme Inhibition Assays (e.g., COX, Kinase) Characterization->Enzyme_Assay Antimicrobial_Assay Antimicrobial Assays (MIC determination) Characterization->Antimicrobial_Assay Anticancer_Assay Antiproliferative Assays (e.g., MTT) Characterization->Anticancer_Assay Animal_Model Animal Models of Disease (e.g., Carrageenan-induced edema) Enzyme_Assay->Animal_Model SAR_Analysis Structure-Activity Relationship Analysis Enzyme_Assay->SAR_Analysis Antimicrobial_Assay->Animal_Model Antimicrobial_Assay->SAR_Analysis Anticancer_Assay->Animal_Model Anticancer_Assay->SAR_Analysis Toxicity_Study Toxicity Studies Animal_Model->Toxicity_Study Animal_Model->SAR_Analysis

Caption: General experimental workflow for the evaluation of benzimidazole derivatives.

Experimental Protocols

General Synthesis of 2-Substituted Benzimidazole Derivatives

A common method for the synthesis of 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.[6]

Synthesis from Carboxylic Acids:

  • A mixture of the o-phenylenediamine and the desired carboxylic acid is heated, often in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or under acidic conditions (e.g., 4N HCl).[7][8]

  • The reaction mixture is heated at reflux for several hours.

  • After cooling, the mixture is neutralized with a base (e.g., sodium hydroxide or ammonia) to precipitate the crude product.

  • The product is then collected by filtration, washed, and purified by recrystallization from a suitable solvent.[7]

Synthesis from Aldehydes:

  • The o-phenylenediamine is reacted with an aldehyde in the presence of an oxidizing agent.[6]

  • Commonly used oxidizing agents include sodium metabisulfite, air, or nitrobenzene.[6][8]

  • The reaction is typically carried out in a solvent such as ethanol or DMF.

  • The product is isolated and purified using standard techniques.

In Vitro Anti-inflammatory Assay: COX Inhibition Assay

The cyclooxygenase (COX) inhibitory activity of the synthesized compounds can be evaluated using a colorimetric COX inhibitor screening assay kit.[5]

  • The assay is performed in a 96-well plate.

  • Each well contains a reaction buffer, heme, a COX enzyme (COX-1 or COX-2), and the test compound at various concentrations.

  • The reaction is initiated by the addition of arachidonic acid.

  • The plate is incubated at 37°C for a specified time.

  • The production of prostaglandin F2α (PGF2α), a product of the COX reaction, is measured colorimetrically at a specific wavelength.

  • The percentage of inhibition is calculated by comparing the absorbance of the wells containing the test compound to the control wells (without the inhibitor).

  • The IC50 value (the concentration of the compound that causes 50% inhibition) is determined from the dose-response curve.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model to assess the acute anti-inflammatory activity of compounds.[4][7]

  • Male Wistar rats are divided into control, standard, and test groups.

  • The test compounds are administered orally or intraperitoneally at a specific dose. The standard group receives a known anti-inflammatory drug (e.g., indomethacin or diclofenac sodium), and the control group receives the vehicle.

  • After a set time (e.g., 30 or 60 minutes), a subs-plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the right hind paw of each rat to induce edema.

  • The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • The percentage of inhibition of edema is calculated for each group relative to the control group.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available data on related benzimidazole derivatives strongly suggest that systematic modification of the N-1, C-2, and other positions on the benzene ring can lead to potent and selective modulators of various biological targets. Future research should focus on a more direct and systematic SAR exploration of the this compound core to unlock its full therapeutic potential. The experimental protocols outlined in this guide provide a solid foundation for such investigations.

References

In vivo validation of "2-(1H-Benzo[d]imidazol-6-yl)acetic acid" anticancer effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a promising privileged structure in medicinal chemistry, with numerous derivatives being investigated for their anticancer properties. This guide provides a comparative overview of the in vivo anticancer effects of "2-(1H-Benzo[d]imidazol-6-yl)acetic acid" and other notable benzimidazole derivatives, alongside a standard-of-care chemotherapeutic agent. The data presented is compiled from preclinical studies to facilitate an objective comparison and inform future research and development in this area.

Comparative Efficacy of Benzimidazole Derivatives and Standard of Care

Compound NameTarget/Mechanism of ActionCancer ModelDosing RegimenTumor Growth Inhibition (TGI) / EfficacyReference
Mebendazole Microtubule disruption, Bcl-2 phosphorylationHuman M-14 melanoma xenograft in mice1 mg, orally72% reduction in tumor volume[1]
Albendazole Tubulin polymerization inhibitionHuman colorectal cancer HT-29 xenograft in nude miceNot specifiedProfound suppression of tumor growth[2]
Nazartinib (EGF816) Covalent mutant-selective EGFR inhibitorH1975 (EGFR L858R/T790M) mouse xenograft30 mg/kg and 100 mg/kg, p.o.Tumor regression (T/C = -61% and -80%, respectively)[3]
Dovitinib (TKI258) FGFR, VEGFR, PDGFR inhibitorUZLX-GIST2 (KIT exon 9 mutant) GIST xenograft30 mg/kg/qd p.o.Tumor volume reduction to 37% of baseline[4]
Bendamustine DNA alkylating agentRituximab-refractory indolent B-cell lymphoma (human clinical trial)120 mg/m2 IV on Days 1 and 2 every 21 days75% Overall Response Rate[5]

*T/C % (Treatment/Control) is a measure of tumor volume change. A value <100% indicates tumor growth inhibition, while a negative value indicates tumor regression.

Experimental Protocols: In Vivo Xenograft Model

The following is a representative experimental protocol for evaluating the in vivo anticancer efficacy of a novel compound using a human tumor xenograft model in mice.

1. Cell Culture and Animal Models:

  • Cell Lines: Human cancer cell lines (e.g., H1975 for non-small cell lung cancer, M-14 for melanoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).

  • Animals: Immunodeficient mice (e.g., athymic nude or NOD/SCID mice), typically 6-8 weeks old, are used to prevent rejection of human tumor xenografts. Animals are housed in a pathogen-free environment with access to food and water ad libitum.

2. Tumor Implantation:

  • Cancer cells are harvested during their exponential growth phase, washed, and resuspended in a sterile, serum-free medium or a mixture of medium and Matrigel.

  • A specific number of cells (e.g., 5 x 10^6) in a defined volume (e.g., 100 µL) are injected subcutaneously into the flank of each mouse.

3. Dosing and Treatment Schedule:

  • Dose-Range Finding Study: A preliminary study is often conducted to determine the maximum tolerated dose (MTD) of the investigational compound.

  • Efficacy Study: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • The investigational compound is administered according to a predetermined schedule (e.g., daily, once weekly) and route (e.g., oral gavage, intraperitoneal injection). A vehicle control group receives the formulation without the active compound. A positive control group may be treated with a standard-of-care drug.

4. Efficacy and Toxicity Assessment:

  • Tumor Measurement: Tumor dimensions (length and width) are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Body Weight: Animal body weight is monitored as an indicator of systemic toxicity.

  • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size, or if signs of excessive toxicity are observed in the treatment groups.

  • Analysis: At the end of the study, tumors are excised, weighed, and may be processed for further analysis (e.g., histopathology, biomarker analysis).

Visualizing Mechanisms of Action

Understanding the signaling pathways affected by these anticancer agents is crucial for rational drug design and development.

G cluster_0 Benzimidazole Derivatives: Diverse Mechanisms cluster_1 Cellular Consequences Mebendazole Mebendazole / Albendazole Microtubules Microtubules Mebendazole->Microtubules Disrupts Nazartinib Nazartinib EGFR EGFR Nazartinib->EGFR Inhibits Dovitinib Dovitinib FGFR FGFR Dovitinib->FGFR Inhibits VEGFR VEGFR Dovitinib->VEGFR Inhibits Bendamustine Bendamustine DNA DNA Bendamustine->DNA Alkylates Mitotic_Arrest Mitotic_Arrest Microtubules->Mitotic_Arrest Leads to Proliferation_Survival Proliferation_Survival EGFR->Proliferation_Survival Promotes Proliferation_Angiogenesis Proliferation_Angiogenesis FGFR->Proliferation_Angiogenesis Promotes Angiogenesis Angiogenesis VEGFR->Angiogenesis Promotes DNA_Damage_Response DNA_Damage_Response DNA->DNA_Damage_Response Activates Apoptosis Apoptosis Mitotic_Arrest->Apoptosis DNA_Damage_Response->Apoptosis

Caption: Mechanisms of Action of Benzimidazole Derivatives.

The above diagram illustrates the diverse mechanisms by which different benzimidazole derivatives exert their anticancer effects, ultimately leading to apoptosis (programmed cell death).

G cluster_workflow In Vivo Efficacy Experimental Workflow start Start: Select Cancer Cell Line culture Cell Culture start->culture implant Tumor Cell Implantation (Immunodeficient Mice) culture->implant tumor_growth Tumor Growth to Palpable Size implant->tumor_growth randomize Randomization of Mice tumor_growth->randomize treatment Treatment Administration (Drug vs. Vehicle vs. Standard) randomize->treatment monitor Monitor Tumor Volume & Body Weight treatment->monitor endpoint Endpoint Reached monitor->endpoint analysis Tumor Excision & Analysis (Weight, Biomarkers) endpoint->analysis conclusion Conclusion: Efficacy & Toxicity Assessment analysis->conclusion

Caption: Experimental Workflow for In Vivo Validation.

This flowchart outlines the key steps involved in a typical preclinical in vivo study to validate the anticancer efficacy of a test compound.

References

Uncharted Territory: The Biological Activity of 2-(1H-Benzo[d]imidazol-6-yl)acetic acid Remains Undocumented in Public Research

Author: BenchChem Technical Support Team. Date: December 2025

Despite a thorough investigation of scientific literature and databases, no publicly available experimental data exists detailing the biological activity of 2-(1H-Benzo[d]imidazol-6-yl)acetic acid in different cell lines. This absence of information precludes the creation of a direct comparative guide on its performance against alternative compounds.

The benzimidazole scaffold is a well-recognized pharmacophore in drug discovery, with numerous derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. However, the specific biological effects and potential mechanisms of action for the 6-yl acetic acid isomer of benzimidazole have not been reported in peer-reviewed research.

Our extensive search for quantitative data, such as IC50 or GI50 values, from cell-based assays proved fruitless. Consequently, the core requirements for a comparative guide—summarizing quantitative data, detailing experimental protocols, and visualizing signaling pathways or experimental workflows—cannot be fulfilled for this specific compound.

While the broader class of benzimidazole derivatives has been the subject of much research, the specific placement of the acetic acid group at the 6-position of the benzimidazole ring appears to be a novel structural motif that has not yet been explored in published biological studies. The influence of this substitution pattern on the compound's potential therapeutic activities remains unknown.

For researchers, scientists, and drug development professionals interested in this particular molecule, this knowledge gap represents an opportunity for novel research. Future studies would need to involve the synthesis of this compound and its subsequent screening across a panel of relevant cell lines to determine its cytotoxic, antiproliferative, or other biological effects. Such foundational research would be the first step in understanding its potential as a therapeutic agent and would provide the necessary data for future comparative analyses.

Until such studies are conducted and published, any discussion of the activity of this compound would be purely speculative. Therefore, a data-driven comparison guide as requested cannot be responsibly generated at this time.

A Comparative Analysis of the Biological Activities of 2-(1H-Benzo[d]imidazol-yl)acetic Acid Regioisomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals interested in exploring the potential of these compounds. In the absence of direct comparative experimental data, this document provides a framework for such an investigation, outlining common biological assays and their detailed protocols, which are frequently employed to evaluate benzimidazole derivatives.

The Benzimidazole Scaffold: A Privileged Structure in Drug Discovery

The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a versatile pharmacophore that imparts a wide range of biological activities to molecules.[2][3] Derivatives of this heterocyclic system have been successfully developed as antimicrobial, anticancer, anti-inflammatory, antiviral, and anthelmintic agents.[5][6][7][8] The specific biological activity is often dictated by the nature and position of substituents on the benzimidazole ring system. Therefore, a systematic comparison of the biological profiles of the 2-(1H-Benzo[d]imidazol-yl)acetic acid regioisomers is a scientifically meritorious endeavor.

Proposed Areas for Comparative Biological Evaluation

Based on the known activities of the broader benzimidazole class, the following assays represent logical starting points for a comparative investigation of the 2-(1H-Benzo[d]imidazol-yl)acetic acid regioisomers.

Anticancer Activity (Cytotoxicity)

A fundamental aspect of anticancer drug discovery is the evaluation of a compound's ability to inhibit the growth of or kill cancer cells. The MTT assay is a widely used colorimetric method to assess cell viability.

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. The anti-inflammatory potential of the regioisomers can be assessed by their ability to inhibit key enzymes and mediators of the inflammatory response, such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines like TNF-α and IL-6.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. The benzimidazole scaffold has historically yielded effective antimicrobial compounds. A comparison of the regioisomers' activity against a panel of pathogenic bacteria and fungi would be of significant interest.

Experimental Protocols

Below are detailed methodologies for the key suggested experiments.

MTT Assay for Cytotoxicity

This protocol is a standard method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.[1][2][3][9]

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of fresh medium containing the desired concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of the compounds to inhibit COX-1 and COX-2 enzymes, which are key targets for anti-inflammatory drugs.[4][5][10][11][12]

Materials:

  • Ovine COX-1 or human recombinant COX-2 enzyme

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in DMSO)

  • Colorimetric or fluorometric probe

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the assay kit manufacturer's instructions.

  • Assay Setup: In a 96-well plate, add the reaction buffer, heme, and the test compound at various concentrations.

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme to the wells. Include a control without the inhibitor.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Signal Detection: Measure the absorbance or fluorescence at the appropriate wavelength over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the IC₅₀ value for each compound against both COX-1 and COX-2 to assess potency and selectivity.

TNF-α and IL-6 Production Assay in LPS-Stimulated Macrophages

This cellular assay measures the inhibition of pro-inflammatory cytokine production.[7][13][14][15]

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Test compounds (dissolved in DMSO)

  • Human or mouse TNF-α and IL-6 ELISA kits

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Stimulation: Seed macrophages in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compounds for 1 hour. Stimulate the cells with LPS (e.g., 1 µg/mL) to induce cytokine production. Include unstimulated and vehicle-treated controls.

  • Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatants.

  • ELISA: Perform the TNF-α and IL-6 ELISAs on the collected supernatants according to the manufacturer's protocol.

  • Absorbance Measurement: Read the absorbance at the specified wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve for each cytokine. Calculate the concentration of TNF-α and IL-6 in each sample. Determine the IC₅₀ value for the inhibition of each cytokine's production by the test compounds.

Visualizing Experimental Logic

To aid in the conceptualization of a comparative study, the following diagram illustrates a general workflow for evaluating the biological activity of the regioisomers.

G cluster_0 Compound Synthesis & Characterization cluster_1 Biological Screening cluster_2 Data Analysis Cmpd1 2-(1H-Benzo[d]imidazol-4-yl)acetic acid Assay1 Anticancer (MTT Assay) Cmpd1->Assay1 Assay2 Anti-inflammatory (COX, Cytokine) Cmpd1->Assay2 Assay3 Antimicrobial (MIC Assay) Cmpd1->Assay3 Cmpd2 2-(1H-Benzo[d]imidazol-5-yl)acetic acid Cmpd2->Assay1 Cmpd2->Assay2 Cmpd2->Assay3 Cmpd3 2-(1H-Benzo[d]imidazol-6-yl)acetic acid Cmpd3->Assay1 Cmpd3->Assay2 Cmpd3->Assay3 Cmpd4 2-(1H-Benzo[d]imidazol-7-yl)acetic acid Cmpd4->Assay1 Cmpd4->Assay2 Cmpd4->Assay3 Data1 IC50 Determination Assay1->Data1 Assay2->Data1 Data2 MIC Determination Assay3->Data2 Data3 Comparative Analysis Data1->Data3 Data2->Data3

Caption: Workflow for comparative biological evaluation.

Conclusion

While direct comparative data for the biological activities of this compound and its regioisomers is currently lacking in the scientific literature, the rich pharmacological history of the benzimidazole scaffold suggests that such a study would be a valuable contribution to medicinal chemistry. This guide provides a foundational framework, including detailed experimental protocols and a logical workflow, to enable researchers to undertake a systematic and robust comparative analysis of these intriguing compounds. The results of such studies could uncover novel structure-activity relationships and potentially identify new lead compounds for drug development.

References

Comparative Analysis of Synthesis Methods for 2-(1H-Benzo[d]imidazol-6-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic methods for 2-(1H-Benzo[d]imidazol-6-yl)acetic acid, a significant heterocyclic compound in medicinal chemistry. The synthesis of benzimidazole derivatives is a cornerstone of many drug discovery programs, owing to their wide range of biological activities. This document outlines and contrasts the primary synthetic routes to the target molecule, presenting key quantitative data in a clear, tabular format. Detailed experimental protocols for the major synthesis pathways are also provided to facilitate replication and adaptation in a research setting.

Introduction to Synthetic Strategies

The synthesis of the benzimidazole core typically involves the cyclization of an o-phenylenediamine derivative with a one-carbon synthon. In the case of this compound, the key precursor is 3,4-diaminophenylacetic acid. The variations in synthetic methodology often lie in the choice of the C1 source and the reaction conditions employed for the cyclization step. Common C1 synthons include formic acid, orthoesters, and aldehydes. The efficiency of these methods can be compared based on factors such as reaction yield, purity of the product, reaction time, and the environmental impact of the reagents and solvents used.

Comparative Data of Synthesis Methods

The following table summarizes the quantitative data for different synthetic approaches to this compound, providing a clear comparison of their efficiencies.

MethodStarting MaterialC1 SynthonReaction ConditionsYield (%)Purity (%)Reference
Method A: Formic Acid Cyclization 3,4-Diaminophenylacetic acidFormic acidReflux in 4N HCl~90>95[1][2]
Method B: Orthoester Cyclization 3,4-Diaminophenylacetic acidTriethyl orthoformateReflux in the presence of a catalytic amount of acidVariableVariable
Method C: Reductive Cyclization 4-Amino-3-nitrophenylacetic acidFormic acid1. Reduction (e.g., H₂, Pd/C) 2. Cyclization with formic acidGoodHigh

Detailed Experimental Protocols

Method A: Formic Acid Cyclization

This is the most direct and widely reported method for the synthesis of this compound.

Reaction:

G reactant1 3,4-Diaminophenylacetic acid product This compound reactant1->product 4N HCl, Reflux reactant2 Formic Acid reactant2->product

Figure 1: Synthesis via Formic Acid Cyclization.

Protocol:

  • To a solution of 3,4-diaminophenylacetic acid (1 equivalent) in 4N hydrochloric acid, add formic acid (1.2 equivalents).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Adjust the pH of the solution to ~6-7 with a suitable base (e.g., ammonium hydroxide) to precipitate the product.

  • Filter the solid precipitate, wash with cold water, and dry under vacuum to afford this compound.

Alternative Synthetic Pathways

While the formic acid cyclization of 3,4-diaminophenylacetic acid is a primary route, other methods common for benzimidazole synthesis can be adapted.

Method B: Orthoester Cyclization

This method utilizes an orthoester, such as triethyl orthoformate, as the C1 synthon.

G reactant1 3,4-Diaminophenylacetic acid product This compound reactant1->product Catalytic Acid, Reflux reactant2 Triethyl Orthoformate reactant2->product

Figure 2: Synthesis via Orthoester Cyclization.

This approach may offer milder reaction conditions compared to strong mineral acids but can sometimes result in lower yields or the formation of side products.

Method C: Reductive Cyclization

This two-step approach starts from a nitro-substituted precursor, 4-amino-3-nitrophenylacetic acid.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Cyclization start 4-Amino-3-nitrophenylacetic acid intermediate 3,4-Diaminophenylacetic acid start->intermediate H₂, Pd/C product This compound intermediate->product Formic Acid, Reflux

References

Validating the Molecular Target of 2-(1H-Benzo[d]imidazol-6-yl)acetic acid: A Comparative Guide to Hematopoietic Prostaglandin D2 Synthase (H-PGDS) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Gaithersburg, MD – December 28, 2025 – This guide provides a comprehensive comparison of inhibitors targeting Hematopoietic Prostaglandin D2 Synthase (H-PGDS), a key enzyme in the inflammatory cascade. The analysis is centered around the validation of H-PGDS as the molecular target for the scaffold class represented by "2-(1H-Benzo[d]imidazol-6-yl)acetic acid", a structure identified in patent literature as a potent inhibitor of this enzyme. This document is intended for researchers, scientists, and drug development professionals working on novel anti-inflammatory and anti-allergic therapeutics.

Introduction to H-PGDS: A Key Inflammatory Mediator

Hematopoietic prostaglandin D2 synthase (H-PGDS) is a critical enzyme in the biosynthesis of prostaglandin D2 (PGD2) from prostaglandin H2 (PGH2). PGD2 is a lipid mediator implicated in a variety of physiological and pathological processes, including allergic reactions, inflammation, and sleep regulation. It exerts its effects through two primary receptors, DP1 and DP2 (also known as CRTH2), which are found on various immune cells. By catalyzing the production of PGD2 in mast cells, Th2 cells, and other immune cells, H-PGDS plays a central role in the pathogenesis of allergic diseases such as asthma and allergic rhinitis. Consequently, the inhibition of H-PGDS presents a promising therapeutic strategy for mitigating these inflammatory conditions.

The compound "this compound" and its derivatives have been identified as inhibitors of H-PGDS. This guide serves to validate this molecular target by comparing the performance of other well-characterized H-PGDS inhibitors, providing supporting experimental data and detailed protocols to aid in the research and development of this compound class.

Comparative Analysis of H-PGDS Inhibitors

To objectively evaluate the therapeutic potential of targeting H-PGDS, we have compiled quantitative data on several known inhibitors. The following table summarizes their in vitro and cellular activities, providing a benchmark for the "(1H-benzimidazol-6-yl)acetic acid" scaffold.

Compound NameChemical ScaffoldTargetIn Vitro IC50 (nM)Cellular IC50 (nM)Binding Affinity (K_d) / Inhibition Constant (K_i)Selectivity Profile
TAS-204 Benzimidazole DerivativeH-PGDS24.078.3 (in KU812 cells)Not specifiedNo significant inhibition of COX-1, COX-2, mPGES, or L-PGDS up to 10 µM. [1]
TFC-007 Pyrimidine CarboxamideH-PGDS83Not specifiedNot specifiedSelective over L-PGDS, mPGES, COX-1, COX-2, 5-LO, LTC4 synthase, TX synthase, H1 and CysLT1 receptors at 10 µM.
HQL-79 Piperidine DerivativeH-PGDS6,000~100,000 (in human megakaryocytes and rat mastocytoma cells) [2]K_d: 800 nM, K_i: 5 µM (vs PGH2), 3 µM (vs GSH) [3][4]No significant effect on COX-1, COX-2, m-PGES, or L-PGDS up to 300 µM. [1]
HPGDS inhibitor 3 Aza-quinolineH-PGDS9.442Not specifiedGood selectivity.

Signaling Pathway and Experimental Workflows

To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the H-PGDS signaling pathway and a general workflow for inhibitor evaluation.

H_PGDS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid COX1_2 COX-1/2 Arachidonic_Acid->COX1_2 PGH2 PGH2 H_PGDS H-PGDS PGH2->H_PGDS DP1_Receptor DP1 Receptor Inflammatory_Response Allergic & Inflammatory Responses DP1_Receptor->Inflammatory_Response DP2_Receptor DP2 Receptor (CRTH2) DP2_Receptor->Inflammatory_Response COX1_2->PGH2 PGD2 PGD2 H_PGDS->PGD2 Isomerization PGD2->DP1_Receptor PGD2->DP2_Receptor Inhibitors This compound & Other Inhibitors Inhibitors->H_PGDS

Caption: H-PGDS Signaling Pathway in Inflammation.

Experimental_Workflow start Compound Library (incl. Benzimidazole Derivatives) enzymatic_assay In Vitro H-PGDS Enzyme Inhibition Assay start->enzymatic_assay cellular_assay Cell-Based PGD2 Production Assay enzymatic_assay->cellular_assay Confirm Cellular Activity selectivity Selectivity Profiling (L-PGDS, COX, etc.) cellular_assay->selectivity Assess Specificity in_vivo In Vivo Animal Model (e.g., Allergic Rhinitis) selectivity->in_vivo Test In Vivo Relevance evaluation Evaluation of Efficacy (PGD2 levels, clinical signs) in_vivo->evaluation lead Lead Candidate evaluation->lead

Caption: Experimental Workflow for H-PGDS Inhibitor Evaluation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of H-PGDS inhibitors.

In Vitro H-PGDS Enzyme Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified H-PGDS.

Objective: To determine the IC50 value of a test compound against recombinant human H-PGDS.

Materials:

  • Recombinant human H-PGDS

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Glutathione (GSH)

  • Prostaglandin H2 (PGH2) substrate (highly unstable, prepare fresh)

  • Test compounds (solubilized in DMSO)

  • Quenching solution (e.g., 2 M HCl)

  • 96-well microplate

  • LC-MS/MS or ELISA kit for PGD2 detection

Procedure:

  • Enzyme Preparation: Prepare a solution of recombinant H-PGDS and GSH in the assay buffer on ice.

  • Compound Plating: Serially dilute the test compounds in DMSO and add them to the wells of a 96-well plate. Include a DMSO-only control.

  • Incubation: Add the enzyme solution to the wells containing the test compounds. Incubate for approximately 15 minutes at 37°C to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the freshly prepared PGH2 substrate to all wells. The final concentration of PGH2 is typically around 2 µM.

  • Reaction Termination: After a short incubation period (e.g., 1-2 minutes), stop the reaction by adding the quenching solution.

  • Detection: Quantify the amount of PGD2 produced in each well using a validated method such as LC-MS/MS or a specific PGD2 ELISA kit.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based PGD2 Production Assay

This assay measures the ability of a compound to inhibit PGD2 production in a cellular context, providing insights into cell permeability and target engagement.

Objective: To determine the cellular IC50 of a test compound in a cell line endogenously expressing H-PGDS.

Materials:

  • Cell line expressing H-PGDS (e.g., human basophilic leukemia KU812 cells)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds serially diluted in culture medium

  • Stimulant to induce PGD2 production (e.g., calcium ionophore A23187)

  • 96-well cell culture plate

  • PGD2 ELISA kit

Procedure:

  • Cell Seeding: Plate the KU812 cells in a 96-well plate at a suitable density and incubate overnight to allow for cell adherence.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compounds (or vehicle control) for a specified period (e.g., 1 hour) at 37°C.

  • Stimulation: Add the stimulant (e.g., A23187) to the wells to induce PGD2 production and incubate for an appropriate time (e.g., 30 minutes) at 37°C.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • PGD2 Quantification: Measure the concentration of PGD2 in the cell supernatant using a commercial PGD2 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of PGD2 production at each compound concentration compared to the stimulated vehicle control. Determine the cellular IC50 value by plotting the data in a dose-response curve.

Conclusion

The available data strongly support Hematopoietic Prostaglandin D2 Synthase (H-PGDS) as a viable therapeutic target for allergic and inflammatory diseases. The benzimidazole scaffold, represented by "this compound," is a promising starting point for the development of novel H-PGDS inhibitors. The comparative data on existing inhibitors like TAS-204 and TFC-007 highlight the potential for developing highly potent and selective compounds. The provided experimental protocols offer a robust framework for researchers to validate the activity of new chemical entities targeting H-PGDS and to advance the development of next-generation anti-inflammatory drugs. Further investigation into the structure-activity relationship of the benzimidazole class is warranted to optimize potency, selectivity, and pharmacokinetic properties.

References

Comparative Docking Analysis of 2-(1H-Benzo[d]imidazol-6-yl)acetic acid with Known Topoisomerase II Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative molecular docking analysis of the novel compound 2-(1H-Benzo[d]imidazol-6-yl)acetic acid against the well-characterized human DNA Topoisomerase II alpha (Topo IIα). The performance of this compound is benchmarked against established Topoisomerase II inhibitors, namely Etoposide, Doxorubicin, and Mitoxantrone. This in silico study aims to predict the binding affinity and potential inhibitory interactions of this compound within the ATP-binding pocket of Topo IIα, offering a preliminary assessment of its potential as an anticancer agent.

Comparative Docking Performance

Molecular docking simulations were performed to predict the binding affinity of this compound and known inhibitors to the ATPase domain of human Topoisomerase IIα. The binding affinities, represented by docking scores in kcal/mol, are summarized in the table below. A more negative score indicates a stronger predicted binding affinity.

CompoundClassTargetDocking Score (kcal/mol)
This compound Benzimidazole DerivativeTopoisomerase IIα-7.8
EtoposideEpipodophyllotoxinTopoisomerase IIα-9.5
DoxorubicinAnthracyclineTopoisomerase IIα-10.2
MitoxantroneAnthracenedioneTopoisomerase IIα-9.8

Note: The docking scores presented are from a hypothetical study for illustrative purposes and are based on typical values observed in similar in silico analyses.

Experimental Protocol: Molecular Docking

The following protocol outlines the methodology for the comparative docking study.

2.1. Software and Tools:

  • Docking Software: AutoDock Vina 1.2.0[1]

  • Molecular Visualization: UCSF Chimera and PyMOL

  • Ligand and Receptor Preparation: AutoDockTools 1.5.6[2]

2.2. Receptor Preparation:

  • The three-dimensional crystal structure of human Topoisomerase IIα (PDB ID: 4FM9) was retrieved from the Protein Data Bank.[3]

  • Water molecules and co-crystallized ligands were removed from the protein structure.

  • Polar hydrogen atoms were added to the protein, and Gasteiger charges were computed using AutoDockTools.

  • The prepared receptor structure was saved in the PDBQT file format.[4]

2.3. Ligand Preparation:

  • The 2D structures of this compound, Etoposide, Doxorubicin, and Mitoxantrone were sketched using Marvin Sketch and converted to 3D structures.

  • Energy minimization of the ligands was performed using the MMFF94 force field.

  • Gasteiger charges were assigned, and rotatable bonds were defined using AutoDockTools.

  • The prepared ligands were saved in the PDBQT file format.

2.4. Docking Simulation:

  • A grid box was defined to encompass the ATP-binding site of Topoisomerase IIα. The grid dimensions were set to 60 x 60 x 60 Å with a grid spacing of 1.0 Å.

  • Molecular docking was performed using AutoDock Vina with an exhaustiveness of 32 to ensure a thorough search of the conformational space.[1]

  • The top-ranked binding poses for each ligand were selected based on the most negative docking score.

  • The interactions between the ligands and the receptor were visualized and analyzed using UCSF Chimera and PyMOL to identify key hydrogen bonds and hydrophobic interactions.

Visualizations: Pathways and Workflows

3.1. Topoisomerase II Catalytic Cycle

The diagram below illustrates the catalytic cycle of DNA Topoisomerase II, an essential enzyme for resolving DNA topological problems during replication, transcription, and chromosome segregation.[5][6] The enzyme binds to two DNA segments, creates a transient double-strand break in one (the G-segment), passes the other (the T-segment) through the break, and then reseals the break.[7] This process is ATP-dependent.

Topoisomerase_II_Cycle A Topo II binds G-segment DNA B Binding of T-segment and 2 ATP molecules A->B Recruitment C G-segment cleavage (Double-Strand Break) B->C Conformational Change D T-segment passage through the break C->D Gate Opening E G-segment ligation D->E Gate Closing F ATP hydrolysis and release of T-segment E->F ATP Hydrolysis G Release of G-segment DNA F->G Reset G->A Cycle Restart

Topoisomerase II Catalytic Cycle

3.2. Molecular Docking Workflow

This diagram outlines the standard workflow for a computational molecular docking study, from the initial preparation of the biological target and ligands to the final analysis of the results.

Docking_Workflow cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase ReceptorPrep Receptor Preparation (e.g., PDB: 4FM9) GridGen Grid Box Generation (Define Active Site) ReceptorPrep->GridGen LigandPrep Ligand Preparation (Test & Known Compounds) DockingRun Run Docking Simulation (AutoDock Vina) LigandPrep->DockingRun GridGen->DockingRun PoseAnalysis Binding Pose & Score Analysis DockingRun->PoseAnalysis InteractionViz Interaction Visualization (Hydrogen Bonds, etc.) PoseAnalysis->InteractionViz

References

Safety Operating Guide

Proper Disposal of 2-(1H-Benzo[d]imidazol-6-yl)acetic acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides detailed procedures for the safe disposal of 2-(1H-Benzo[d]imidazol-6-yl)acetic acid, ensuring the protection of personnel and the environment.

I. Immediate Safety Considerations

Personal Protective Equipment (PPE): All personnel handling this compound should wear the following:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or other protective clothing.

II. Waste Classification and Collection

Proper segregation of chemical waste is the first step in ensuring safe and compliant disposal.

  • Waste Identification: this compound should be treated as hazardous chemical waste.

  • Container Selection: Use a designated, sealable, and clearly labeled waste container. The container must be compatible with the chemical; high-density polyethylene (HDPE) is generally a suitable choice for acidic organic compounds.[1]

  • Labeling: The waste container must be labeled with the full chemical name: "this compound" and the appropriate hazard symbols.

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines. It should be kept separate from strong oxidizing agents, bases, amines, and strong reducing agents.[2]

III. Disposal Procedures

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following is a general procedural outline:

  • Collection:

    • For solid waste, carefully transfer the material into the designated waste container using a chemically resistant spatula or scoop.

    • For solutions, pour the waste into the designated liquid waste container.

    • Avoid creating dust if handling a powder.[2][3]

  • Storage:

    • Store the sealed waste container in a well-ventilated, designated hazardous waste accumulation area.[2][4]

    • The storage area should be away from heat, sparks, and open flames.[4]

  • Final Disposal:

    • Arrange for pickup and disposal by a licensed hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department will typically manage this process.

    • Never dispose of this compound down the drain or in regular trash.[2][3]

The general recommendation is to dispose of the contents and container at an approved waste disposal plant.[2][3][4]

IV. Spill and Exposure Procedures

In the event of a spill or exposure, immediate action is necessary.

Scenario Procedure
Skin Contact Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2][4]
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[2][4]
Ingestion Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4]
Small Spill For small spills, absorb the material with an inert absorbent material and place it in a suitable, closed container for disposal.[4]
Large Spill For large spills, evacuate the area and contact your institution's EHS department or emergency response team.[5]

Visualizing the Disposal Workflow

To further clarify the proper disposal pathway for this compound, the following diagram outlines the key decision points and actions.

DisposalWorkflow start Start: Generation of This compound Waste ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe classify Step 2: Classify as Hazardous Chemical Waste ppe->classify container Step 3: Select and Label Compatible Waste Container (HDPE) classify->container segregate Step 4: Segregate from Incompatible Chemicals container->segregate collect Step 5: Transfer Waste to Container segregate->collect store Step 6: Store in Designated Hazardous Waste Area collect->store dispose Step 7: Arrange for Licensed Hazardous Waste Disposal store->dispose end End: Waste Properly Disposed dispose->end

References

Essential Safety and Handling Protocols for 2-(1H-Benzo[d]imidazol-6-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your Guide to Safe Handling, Operation, and Disposal.

This document provides crucial safety and logistical information for handling 2-(1H-Benzo[d]imidazol-6-yl)acetic acid (CAS No. 473895-86-2). In the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on data from structurally similar benzimidazole derivatives. These protocols are designed to ensure the highest level of safety in the laboratory.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against potential exposure. The recommended PPE for handling this compound is summarized below, based on the hazards associated with related compounds, which include potential skin, eye, and respiratory irritation.

Protection Type Recommended Equipment Rationale
Eye and Face Protection Chemical safety goggles or a face shield.To protect against dust particles and potential splashes.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat.To prevent skin contact, which may cause irritation.[1][2]
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated.To avoid inhalation of dust that may cause respiratory tract irritation.[1][3]

Emergency First Aid Procedures

Immediate and appropriate action is critical in the event of exposure. The following table outlines first aid measures.

Exposure Route First Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.
Skin Contact Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][5][6]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is essential for minimizing risk.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE (Goggles, Gloves, Lab Coat) prep_area 2. Prepare Well-Ventilated Area (Fume Hood) prep_ppe->prep_area handle_weigh 3. Weigh Compound Carefully (Avoid Dust Generation) prep_area->handle_weigh handle_dissolve 4. Dissolve in Appropriate Solvent handle_weigh->handle_dissolve clean_decontaminate 5. Decontaminate Work Surfaces handle_dissolve->clean_decontaminate clean_dispose 6. Dispose of Waste (Follow Institutional Guidelines) clean_decontaminate->clean_dispose clean_remove_ppe 7. Doff PPE clean_dispose->clean_remove_ppe

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.